Technical Documentation Center

6-Oxopiperidine-2-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Oxopiperidine-2-carboxylate

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Structure of 6-Oxopiperidine-2-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary 6-Oxopiperidine-2-carboxylate, also known as 6-oxo-pipecolinic acid, represents a cornerstone chiral building block in modern med...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Oxopiperidine-2-carboxylate, also known as 6-oxo-pipecolinic acid, represents a cornerstone chiral building block in modern medicinal chemistry and organic synthesis. This guide elucidates the molecule's core structural features, stereochemical nuances, and conformational behavior. We delve into its physicochemical properties, characteristic spectroscopic signatures, and fundamental reactivity, providing a framework for its application in synthetic workflows. By contextualizing its structural attributes with its role as a precursor to pharmacologically active agents, this document serves as a technical resource for professionals engaged in drug discovery and development.

Introduction

The piperidine ring is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals and natural alkaloids, valued for its conformational properties and ability to engage in specific biological interactions.[1] Within this important class of compounds, 6-Oxopiperidine-2-carboxylate emerges as a particularly valuable molecule. It is a cyclic amino acid derivative, specifically a delta-lactam, which imparts significant conformational rigidity compared to its linear counterparts.[2] This constrained geometry is highly sought after in drug design for optimizing ligand-receptor binding and improving pharmacokinetic profiles. The molecule's inherent chirality and bifunctional nature—possessing both a carboxylic acid and a lactam—make it a versatile synthon for constructing complex molecular architectures.[3]

Part 1: Core Molecular Structure & Nomenclature

A precise understanding of a molecule's structure begins with its formal nomenclature and an identification of its constituent parts.

Systematic Nomenclature and Identification

The compound is systematically named according to IUPAC conventions, though several common synonyms are frequently used in literature and chemical catalogs.

  • IUPAC Name (Acid): 6-oxopiperidine-2-carboxylic acid[2]

  • IUPAC Name (Conjugate Base): 6-oxopiperidine-2-carboxylate[4]

  • Common Synonyms: 6-Oxo-pipecolinic acid, Pyro-L-alpha-aminoadipic acid, 6-ketopiperidine-2-carboxylic acid[2][5]

  • CAS Number: 3770-22-7 (for the racemic acid)[2]

Chemical Formula & Molecular Weight

The fundamental composition of the molecule is summarized by its chemical formula and mass.

PropertyValueSource
Molecular Formula C₆H₉NO₃[2]
Average Molecular Weight 143.14 g/mol [2]
Monoisotopic Mass 143.058243149 Da[2]
Key Structural Features

6-Oxopiperidine-2-carboxylate is defined by a six-membered nitrogen-containing ring featuring two key functional groups that dictate its chemical behavior.

  • Piperidine Ring: A saturated heterocycle forming the core scaffold.

  • Carboxylic Acid/Carboxylate (C2): Located at the alpha-position relative to the nitrogen atom, this group is the site of chirality and a primary handle for synthetic modifications like esterification or amide bond formation.

  • Delta-Lactam (C6): A cyclic amide bond between the ring nitrogen (N1) and the carbonyl group at the C6 position. This feature introduces planarity to this part of the ring and is crucial to the molecule's overall conformation.[2]

Caption: 2D structure of 6-Oxopiperidine-2-carboxylic acid.

Part 2: Stereochemistry and Conformational Analysis

The three-dimensional arrangement of atoms is critical to the molecule's function, particularly in biological systems that are exquisitely sensitive to stereoisomerism.

Chirality

The carbon atom at position 2 (C2) is a stereocenter, as it is bonded to four different groups (the ring nitrogen, a hydrogen atom, the carboxylic acid group, and C3 of the ring). This gives rise to two non-superimposable mirror images, or enantiomers:

  • (S)-6-oxopiperidine-2-carboxylic acid (CAS: 34622-39-4)[5][6]

  • (R)-6-oxopiperidine-2-carboxylic acid (CAS: 72002-30-3)[7][8]

The (S)-enantiomer is often referred to as L-Pyrohomoglutamic acid and is a common starting material in asymmetric synthesis.[3][5] The stereochemical integrity at this center is paramount, as biological targets such as enzymes and receptors will typically interact preferentially with only one enantiomer.

Conformational Isomerism

Like cyclohexane, the six-membered piperidine ring is not planar and adopts a low-energy chair conformation to minimize steric and torsional strain.[9] The substituents on the ring can occupy either axial or equatorial positions. The lactam C=O and N-H bonds introduce some sp² character, slightly flattening the ring at that end. The bulky carboxylic acid group at C2 preferentially occupies the equatorial position to reduce steric hindrance. Understanding the dominant conformation is crucial for predicting reactivity and designing molecules that fit into specific binding pockets.

G cluster_0 Conformational Analysis Molecule 6-Oxopiperidine- 2-carboxylate RingSystem Six-Membered Piperidine Ring Molecule->RingSystem has a Conformation Chair Conformation (Lowest Energy) RingSystem->Conformation adopts a Substituents Substituent Positions Conformation->Substituents leads to Axial Axial Substituents->Axial Equatorial Equatorial (Preferred for COOH) Substituents->Equatorial

Caption: Logical flow of conformational analysis for the molecule.

Part 3: Physicochemical and Spectroscopic Properties

Experimental and predicted data provide a quantitative profile of the molecule, essential for its handling, purification, and characterization.

Physicochemical Properties

The following table summarizes key properties for the (S)-enantiomer.

PropertyValueNotesSource
Appearance White to pale brown solid[5]
Melting Point 129-134 °C[5]
pKa 3.59 ± 0.20Predicted value for the carboxylic acid group.[5]
Solubility Sparingly soluble in aqueous acid (with heating), slightly soluble in DMSO.[5]
Spectroscopic Signature

Spectroscopic methods are indispensable for confirming the structure and purity of 6-Oxopiperidine-2-carboxylate.

  • NMR Spectroscopy:

    • ¹H NMR: One would expect complex multiplets for the diastereotopic methylene protons (CH₂) at positions C3, C4, and C5. The alpha-proton at C2 would appear as a distinct multiplet, coupled to the adjacent C3 protons. The N-H proton of the lactam would appear as a broad singlet.

    • ¹³C NMR: Distinct signals are expected for each of the six ring carbons. The two carbonyl carbons (C6 lactam and the carboxylic acid carbon) would be the most downfield shifted signals (>170 ppm).

  • Mass Spectrometry: High-resolution mass spectrometry is used to confirm the elemental composition. The protonated molecule [M+H]⁺ would have an m/z of approximately 144.0655.[10] Fragmentation would likely involve the loss of H₂O and CO₂ from the carboxylic acid group.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.

    • ~1700-1725 cm⁻¹: A strong absorption band corresponding to the C=O stretch of the carboxylic acid.

    • ~1650-1680 cm⁻¹: A strong absorption band for the C=O stretch of the cyclic amide (lactam).

    • ~3200-3400 cm⁻¹: A broad band from the O-H stretch of the carboxylic acid.

    • ~3100-3300 cm⁻¹: A band corresponding to the N-H stretch of the lactam.

Part 4: Synthesis and Reactivity

As a synthetic intermediate, both the preparation of and the reactions of 6-Oxopiperidine-2-carboxylate are of high interest to chemists.

Synthetic Pathways

Various synthetic routes exist, often starting from derivatives of adipic acid or glutamic acid. A representative synthesis involves the intramolecular N-acylation of an N-protected aminoadipic acid derivative.[9]

G Start (S)-2-Aminoadipic Acid Step1 Reductive Amination (e.g., with Benzaldehyde) Start->Step1 Intermediate N-Benzyl Aminoadipic Acid Step1->Intermediate Step2 Intramolecular N-Acylation (Cyclization) Intermediate->Step2 Product (S)-1-Benzyl-6-oxo- piperidine-2-carboxylic acid Step2->Product

Caption: A generalized synthetic workflow to the piperidone core.

Chemical Reactivity

The molecule's bifunctionality allows for a wide range of chemical transformations.

  • Reactions at the Carboxylic Acid: The -COOH group can be readily converted into esters, amides (via coupling reagents), or reduced to a primary alcohol. This site is the primary vector for extending the molecular framework.

  • Reactions at the Lactam: The amide bond of the lactam is relatively stable but can be hydrolyzed under strong acidic or basic conditions to open the ring. More commonly, it can be reduced to form a piperidine (a cyclic amine), completely altering the scaffold's properties.

  • Utility as a Synthon: The (S)-enantiomer is a reactant used to create functionalized β-lactam N-heterocycles and has been employed in the asymmetric synthesis of potent ligands for FK506-Binding Proteins (FKBPs).[3]

Part 5: Significance in Research and Drug Development

The structural features of 6-Oxopiperidine-2-carboxylate directly translate to its utility in creating new chemical entities with therapeutic potential.

  • Chiral Scaffolding: It serves as a readily available, stereochemically defined scaffold. By building upon this core, chemists can control the three-dimensional arrangement of pharmacophoric elements, a key strategy in rational drug design.[3]

  • Peptidomimetic Design: Its constrained cyclic structure mimics the turn of a peptide backbone. Incorporating it into peptide sequences can enhance metabolic stability and enforce a bioactive conformation.

  • Precursor to Active Compounds: Derivatives of 6-Oxopiperidine-2-carboxylate are foundational to a range of compounds with demonstrated biological activity, including enzyme inhibitors, immunosuppressors, and antibiotics.[11][12] Its role as an intermediate confirms its status as a "privileged scaffold" in medicinal chemistry.

Conclusion

6-Oxopiperidine-2-carboxylate is far more than a simple chemical. It is a highly refined molecular tool whose structure has been optimized for utility in the complex world of organic synthesis and drug discovery. Its rigid, chiral framework, combined with its versatile functional groups, provides an exceptional starting point for the development of novel therapeutics. A thorough understanding of its structure, from its fundamental connectivity to its subtle conformational preferences, is essential for any researcher aiming to leverage its full potential in designing the next generation of pharmacologically active molecules.

References

  • PubChem. (n.d.). 6-Oxopiperidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Oxopiperidine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-6-Oxopiperidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Lenda, F., Guenoun, F., et al. (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online, E60, o1038-o1039. Retrieved from [Link]

  • ResearchGate. (n.d.). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Retrieved from [Link]

  • ChemBK. (2024). (S)-6-OXO-PIPERIDINE-2-CARBOXYLIC ACID. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Methyl 2-methyl-6-oxopiperidine-2-carboxylate Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Route for Synthesis of (S)-1-Benzyl-6-oxopiperidine-2-carboxylic Acid and its Crystal Structure. Retrieved from [Link]

  • Advanced ChemBlocks Inc. (n.d.). (S)-6-oxopiperidine-2-carboxylic acid. Retrieved from [Link]

  • Gilon, C., et al. (1995). Synthesis and NMR Studies of Activated Derivatives of cis- and trans-5-Amino-6-oxopiperidine-2-carboxylic Acid and the Corresponding Bicyclic Dilactam 2,5-DBO: Potential Building Blocks for Stereoregular Polyamides and Peptides. Macromolecules, 28(2), 473-481. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-oxopiperidine-2-carboxylic acid (C6H9NO3). Retrieved from [Link]

  • Laschat, S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1395. Retrieved from [Link]

Sources

Exploratory

Natural occurrence of 6-Oxopiperidine-2-carboxylate.

An In-depth Technical Guide to the Natural Occurrence of 6-Oxopiperidine-2-carboxylate Abstract 6-Oxopiperidine-2-carboxylate, a heterocyclic amino acid derivative, has emerged from relative obscurity to become a molecul...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Natural Occurrence of 6-Oxopiperidine-2-carboxylate

Abstract

6-Oxopiperidine-2-carboxylate, a heterocyclic amino acid derivative, has emerged from relative obscurity to become a molecule of significant interest across diverse scientific disciplines. Initially identified as a metabolite in microbial fermentation, its role has expanded to that of a critical clinical biomarker and a versatile synthetic precursor. This guide provides an in-depth exploration of the natural occurrence of 6-Oxopiperidine-2-carboxylate, its biosynthetic origins in various organisms, its clinical relevance in human metabolic disorders, and the analytical methodologies essential for its study. Designed for researchers, clinicians, and drug development professionals, this document synthesizes current knowledge to offer a comprehensive technical resource on this important biomolecule.

Introduction and Chemical Identity

6-Oxopiperidine-2-carboxylate, also known by several synonyms including 6-Oxo-pipecolinic acid, 6-ketopiperidine-2-carboxylic acid, and cyclic α-aminoadipic acid, is a delta-lactam derivative of pipecolic acid.[1] Its structure consists of a six-membered piperidine ring with a ketone group at position 6 and a carboxylic acid group at position 2.[2] This unique arrangement of functional groups underpins its chemical reactivity and its diverse biological roles.[2] While historically noted in the context of fungal metabolism, particularly in relation to antibiotic production, recent discoveries have highlighted its significance as a key metabolite in human lysine catabolism and a diagnostic biomarker for an inherited metabolic disorder.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of 6-Oxopiperidine-2-carboxylate is presented below.

PropertyValueReference
IUPAC Name 6-oxopiperidine-2-carboxylic acid[1]
Molecular Formula C₆H₉NO₃[1]
Molecular Weight 143.14 g/mol [1]
CAS Number 3770-22-7[1]
Synonyms 6-Oxo-pipecolinic acid, 6-ketopiperidine-2-carboxylic acid, D-Pyrohomoglutamic Acid, cyclic alpha-aminoadipic acid[1]
Physical Form White to Yellow Solid[4]
InChI Key FZXCPFJMYOQZCA-UHFFFAOYSA-N[1]

Natural Occurrence and Distribution

6-Oxopiperidine-2-carboxylate is not a ubiquitous metabolite but has been identified in specific organisms across different biological kingdoms.

  • Fungi: The compound is notably produced during fermentation by Penicillium chrysogenum, the fungus renowned for penicillin production.[2] Its presence is linked to the biosynthesis of penicillin V.[1] It is formed via the cyclization of L-α-aminoadipic acid, a key precursor in the penicillin biosynthetic pathway.[3][5]

  • Yeast: The presence of 6-Oxopiperidine-2-carboxylate has also been confirmed in the yeast Saccharomyces cerevisiae.[1][2]

  • Bacteria: It has been identified as a bacterial metabolite in species such as Escherichia coli.[2] More specifically, it is an intermediate in the catabolic pathway for D-lysine in soil bacteria like Pseudomonas putida.[6][7]

  • Humans: In humans, 6-Oxopiperidine-2-carboxylate is an important intermediate in the lysine degradation pathway.[3] While present at low levels under normal physiological conditions, its concentration becomes significantly elevated in individuals with ALDH7A1 deficiency, an inborn error of metabolism.[8] Consequently, it can be detected in the urine, plasma, and cerebrospinal fluid (CSF) of affected patients.[3]

Biochemical Pathways and Metabolic Roles

The metabolic significance of 6-Oxopiperidine-2-carboxylate is intrinsically linked to the catabolism of the essential amino acid lysine.

Lysine Catabolism and ALDH7A1 Deficiency in Humans

In humans, lysine is degraded through a complex pathway. A key enzyme in this pathway is α-aminoadipic semialdehyde (α-AASA) dehydrogenase, also known as antiquitin, which is encoded by the ALDH7A1 gene.[3] This enzyme catalyzes the oxidation of α-AASA to α-aminoadipic acid.[9] In individuals with damaging mutations in ALDH7A1, this step is blocked. This leads to the accumulation of α-AASA and its cyclic form, Δ1-piperideine-6-carboxylate (P6C).[3] The accumulating P6C is then metabolized through alternative routes, leading to the formation of several biomarkers, including 6-Oxopiperidine-2-carboxylate, which is generated from the oxidation of 6-hydroxy-pipecolic acid.[3] This metabolic traffic jam is the biochemical basis for Pyridoxine-Dependent Epilepsy (PDE), a rare genetic disorder.[8]

Lysine L-Lysine AASA α-Aminoadipic Semialdehyde (α-AASA) Lysine->AASA P6C Δ¹-piperideine-6-carboxylate (P6C) AASA->P6C Spontaneous cyclization OH_PIP 6-Hydroxy-pipecolic acid P6C->OH_PIP Alternative Pathway P6C->Block Oxo_PIP 6-Oxopiperidine-2-carboxylate OH_PIP->Oxo_PIP Oxidation AAA α-Aminoadipic Acid Block->AAA Normal Pathway ALDH7A1 ALDH7A1 (Antiquitin) Block->ALDH7A1 ALDH7A1->Block Deficient in PDE

Lysine catabolism and 6-Oxopiperidine-2-carboxylate formation in ALDH7A1 deficiency.
Role in Penicillin Biosynthesis

In Penicillium chrysogenum, the biosynthesis of penicillin G is inhibited by high concentrations of L-lysine. Research has shown that 6-Oxopiperidine-2-carboxylic acid can reverse this inhibition.[5] The proposed mechanism involves the conversion of the exogenously supplied 6-Oxopiperidine-2-carboxylate back into L-α-aminoadipic acid, thereby replenishing the pool of this crucial penicillin precursor.[5]

Bacterial D-Lysine Degradation

Pseudomonas putida can utilize D-lysine as a carbon and nitrogen source through a distinct metabolic pathway.[7] In this pathway, D-lysine is converted to Δ1-piperidine-2-carboxylate, which is then reduced to L-pipecolate. This L-pipecolate is subsequently oxidized to Δ1-piperidine-6-carboxylate (the same intermediate that accumulates in human ALDH7A1 deficiency), which is further metabolized to enter central metabolism.[6] 6-Oxopiperidine-2-carboxylate is understood to be a related intermediate in these microbial transformations.

Clinical Significance: A Biomarker for Pyridoxine-Dependent Epilepsy (PDE)

The most significant clinical application of 6-Oxopiperidine-2-carboxylate is its use as a biomarker for diagnosing ALDH7A1 deficiency (PDE).[3] Traditional diagnosis relies on measuring α-AASA and P6C. However, these molecules can be unstable. In contrast, 6-Oxopiperidine-2-carboxylate is stable for months at room temperature, making it a more robust and reliable biomarker, particularly for applications like newborn screening.[3] Studies have demonstrated that its levels are elevated in the urine, plasma, and CSF of patients with PDE.[3][10] Longitudinal analysis has shown that while urinary α-AASA levels tend to decrease with age in treated patients, 6-Oxopiperidine-2-carboxylate levels remain elevated or even increase, providing a persistent diagnostic signature.[3][8]

Methodologies for Analysis and Quantification

Accurate quantification of 6-Oxopiperidine-2-carboxylate in biological matrices is crucial for clinical diagnosis and research. The gold-standard methodology is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: Quantification in Urine by LC-MS/MS

This protocol is adapted from established methods for biomarker analysis.[3] The principle relies on stable isotope dilution, where a known amount of a deuterium-labeled internal standard is added to the sample, enabling precise quantification.

Materials:

  • Urine sample

  • 6-Oxopiperidine-2-carboxylate analytical standard

  • 6-Oxopiperidine-2-carboxylic-2,3,4,5-d4 acid (Deuterated Internal Standard)[11]

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Ultrapure water

  • Centrifugal filter units (e.g., 0.22 µm)

  • LC-MS/MS system (e.g., Waters Acquity UPLC with Xevo TQ-S)

  • Analytical column (e.g., ACQUITY UPLC HSS T3, 1.8 µm)

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Vortex each sample to ensure homogeneity.

    • To 50 µL of urine, add 50 µL of the internal standard solution (concentration optimized based on expected analyte levels).

    • Add 400 µL of cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 99% Mobile Phase A).

    • Filter the reconstituted sample through a 0.22 µm centrifugal filter unit.

    • Transfer the filtrate to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • LC System: Waters Acquity UPLC

    • Column: ACQUITY UPLC HSS T3 (1.8 µm, 2.1 mm x 150 mm)

    • Mobile Phase A: 10 mM Ammonium acetate with 0.1% Formic acid in water

    • Mobile Phase B: 1:1 Methanol:Acetonitrile with 0.1% Formic acid

    • Flow Rate: 0.4 mL/min

    • Gradient: A linear gradient is typically used, starting with high aqueous phase (e.g., 99% A) and ramping up to high organic phase (e.g., 95% B) to elute the analyte, followed by re-equilibration.[3]

    • Injection Volume: 10 µL

    • Mass Spectrometer: Triple Quadrupole (e.g., Xevo TQ-S)

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • Detection: Multiple Reaction Monitoring (MRM)

      • Analyte (6-oxo-PIP): Monitor the transition from the parent ion (m/z) to a specific daughter ion (m/z).

      • Internal Standard (d3-6-oxo-PIP): Monitor the corresponding transition for the deuterated standard.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of the analytical standard spiked into a control matrix (e.g., control urine).

    • Calculate the peak area ratio of the analyte to the internal standard for each sample and calibrator.

    • Determine the concentration of 6-Oxopiperidine-2-carboxylate in the unknown samples by interpolating their peak area ratios from the calibration curve.

    • Normalize the final concentration to urinary creatinine to account for variations in urine dilution.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine Urine Sample IS Add Internal Standard (d3) Urine->IS Precip Protein Precipitation (Cold Acetonitrile) IS->Precip Cent Centrifugation Precip->Cent Dry Evaporation (Nitrogen) Cent->Dry Recon Reconstitution Dry->Recon Filt Filtration Recon->Filt LC UPLC Separation (HSS T3 Column) Filt->LC MS Tandem MS Detection (ESI+, MRM Mode) LC->MS Integ Peak Integration MS->Integ Ratio Calculate Area Ratio (Analyte / IS) Integ->Ratio Cal Quantify via Calibration Curve Ratio->Cal Norm Normalize to Creatinine Cal->Norm Result Final Concentration Norm->Result

Workflow for the quantification of 6-Oxopiperidine-2-carboxylate in urine.

Applications in Research and Drug Development

Beyond its clinical role, 6-Oxopiperidine-2-carboxylate is a valuable molecule for synthetic and medicinal chemistry.

  • Synthetic Precursor: Its chiral structure makes it an important building block for synthesizing more complex molecules.[2] It has been used as a starting material for:

    • Novel Antibiotics: Synthesizing functionalized β-lactam N-heterocycles, which are structurally related to existing β-lactam antibiotics.[2]

    • Immunosuppressants: Preparing aza-amide bicycles that are being investigated as potential inhibitors of FK506-binding proteins, which are involved in immune system regulation.[2]

  • Metabolic Research: As a key metabolite in lysine degradation, it is used in studies aimed at understanding amino acid metabolism and the pathophysiology of related genetic disorders.[2]

Conclusion and Future Outlook

6-Oxopiperidine-2-carboxylate has transitioned from a microbial metabolite to a clinically indispensable biomarker and a versatile tool in synthetic chemistry. Its discovery as a stable and reliable biomarker for ALDH7A1 deficiency has significant implications for newborn screening and patient monitoring. Future research will likely focus on elucidating the full extent of its biological activities, exploring its potential contribution to the neurotoxicity seen in PDE, and leveraging its unique structure to develop novel therapeutics. The continued study of this fascinating molecule promises to yield further insights into metabolic regulation, disease pathology, and drug discovery.

References

  • PubChem. 6-Oxopiperidine-2-carboxylic acid | C6H9NO3. National Center for Biotechnology Information. Available at: [Link]

  • Ben Abdellah, M., et al. (2004, May). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online, 60(Pt 6), o1038–o1039.
  • Lara, F., et al. (1990). Reversion of L-lysine inhibition of penicillin G biosynthesis by 6-oxopiperidine-2-carboxylic acid in Penicillium chrysogenum PQ-96. Applied Microbiology and Biotechnology, 34(3), 397-8. Available at: [Link]

  • Tarr, M. A., et al. (2023). Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. JIMD reports, 64(4), 317–324. Available at: [Link]

  • PubChem. 6-Oxopiperidine-2-carboxylate | C6H8NO3-. National Center for Biotechnology Information. Available at: [Link]

  • Tarr, M. A., et al. (2024, July 24). Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. ResearchSquare. Available at: [Link]

  • Engelke, U. F. G., et al. (2021, January 28). Identification of novel biomarkers for pyridoxine-dependent epilepsy using untargeted metabolomics and infrared ion spectroscopy. medRxiv. Available at: [Link]

  • ResearchGate. Catabolic pathways for the mineralization of l- and d-lysine in P. putida. Available at: [Link]

  • Revelles, O., et al. (2007). Multiple and Interconnected Pathways for l-Lysine Catabolism in Pseudomonas putida KT2440. Journal of Bacteriology, 189(5), 1909–1918. Available at: [Link]

  • Chang, Y. F., & Adams, E. (1971). D-lysine catabolic pathway in Pseudomonas putida. Journal of Bacteriology, 107(2), 548–555. Available at: [Link]

  • ChemBK. (2024, April 9). (S)-6-OXO-PIPERIDINE-2-CARBOXYLIC ACID. Available at: [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. International Journal of Nanomedicine, 15, 3745–3754. Available at: [Link]

  • Hou, W., et al. (2020). Lysine: biosynthesis, catabolism and roles. Wikimedia Commons. Available at: [Link]

  • Awaludin, A., et al. (2023). The expanding role of gene-based prescribing for phase II drug-metabolizing enzymes. Pharmacogenomics, 24(18), 987-1002. Available at: [Link]

  • Galperin, M. Y., & Koonin, E. V. (1997). A diverse superfamily of enzymes with ATP-dependent carboxylate—amine/thiol ligase activity. Protein Science, 6(12), 2639-2643. Available at: [Link]

Sources

Foundational

Spectroscopic Profiling of 6-Oxopiperidine-2-carboxylate: A Comprehensive Analytical Guide

Introduction & Mechanistic Context 6-Oxopiperidine-2-carboxylate (commonly referred to as 6-oxopipecolate or 6-oxo-PIP) is a highly versatile cyclic lactam. In synthetic organic chemistry, it is derived from α-aminoadipi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

6-Oxopiperidine-2-carboxylate (commonly referred to as 6-oxopipecolate or 6-oxo-PIP) is a highly versatile cyclic lactam. In synthetic organic chemistry, it is derived from α-aminoadipic acid and serves as a critical chiral pool building block for the synthesis of peptidomimetics and dual metalloprotease inhibitors[1][2]. In clinical metabolomics, 6-oxo-PIP has emerged as a definitive downstream biomarker for Pyridoxine-Dependent Epilepsy (PDE), a severe metabolic disorder caused by mutations in the ALDH7A1 gene (antiquitin)[3].

Because 6-oxo-PIP exists in a dynamic equilibrium and is isobaric with several other lysine catabolites, its precise structural characterization and quantitation require rigorous, orthogonal spectroscopic methods. At physiological pH (7.3), the molecule exists primarily as a monocarboxylic acid anion (conjugate base), heavily influencing its ionization efficiency in mass spectrometry and its chemical shifts in nuclear magnetic resonance (NMR) spectroscopy[4].

MetabolicPathway Lysine L-Lysine (Catabolic Origin) AASA α-Aminoadipic Semialdehyde (α-AASA) Lysine->AASA Antiquitin (ALDH7A1) P6C Δ¹-Piperideine-6- carboxylate (P6C) AASA->P6C Spontaneous Cyclization OxoPIP 6-Oxopiperidine-2- carboxylate P6C->OxoPIP Oxidation Aad α-Aminoadipic Acid (Synthetic Precursor) Aad->OxoPIP Acid-Catalyzed Reflux

Figure 1: Metabolic and synthetic pathways yielding 6-oxopiperidine-2-carboxylate.

Spectroscopic Data Synthesis

To ensure robust identification across different matrices, the quantitative spectroscopic data for 6-oxo-PIP is summarized below. The choice of solvent dictates the visibility of the exchangeable lactam N-H proton, which is observable in DMSO-d₆ but rapidly exchanges in D₂O.

Table 1: High-Resolution ¹H and ¹³C NMR Assignments

Data synthesized from isolated synthetic standards and hyperpolarized biological extracts[1][5].

NucleusSolventChemical Shift (δ, ppm)Multiplicity & Coupling (Hz)Assignment / Causality
¹H D₂O (400 MHz)4.18broad t, J = 6.1α-CH : Deshielded by the adjacent carboxylate group.
¹H D₂O (400 MHz)2.34 – 2.27m, 2Hε-CH₂ : Deshielded by the adjacent lactam carbonyl.
¹H D₂O (400 MHz)2.13 – 2.04m, 1Hβ-CH₂ : Diastereotopic proton (equatorial).
¹H D₂O (400 MHz)1.92 – 1.83m, 1Hβ-CH₂ : Diastereotopic proton (axial).
¹H D₂O (400 MHz)1.79 – 1.69m, 2Hγ/δ-CH₂ : Aliphatic ring backbone.
¹H DMSO-d₆7.24s, 1HN-H (Lactam) : Visible only in non-exchanging solvents.
¹³C D₂O (101 MHz)175.71, 175.65SingletsC=O : Overlapping carboxylate and lactam carbonyls.
¹³C D₂O (101 MHz)54.17Singletα-CH : Characteristic of cyclic α-amino acids.
¹³C D₂O (101 MHz)29.91, 24.40, 17.84Singletsε-CH₂, β-CH₂, γ/δ-CH₂ : Ring methylenes.
Table 2: Diagnostic Infrared (IR) Vibrational Modes

Vibrational frequencies for the free acid form.

Wavenumber (cm⁻¹)Peak ShapeVibrational ModeStructural Significance
~3200 – 3500BroadO-H / N-H StretchHydrogen bonding of the carboxylic acid and lactam N-H.
~1710 – 1730Sharp, StrongC=O Stretch (Acid)Confirms the presence of the free carboxylic acid.
~1650 – 1680Sharp, StrongC=O Stretch (Amide I)Diagnostic for the six-membered lactam ring.
Table 3: Mass Spectrometry (ESI-MS/MS) Parameters

Exact mass calculations based on C₆H₉NO₃ (MW: 143.0582 Da)[6].

Ionization ModePrecursor Ion (m/z)Primary Product Ions (m/z)Fragmentation Mechanism
ESI (+) 144.0661[M+H]⁺126.05, 100.07Loss of H₂O (-18 Da); Loss of CO₂ (-44 Da).
ESI (-) 142.0504 [M-H]⁻98.06Decarboxylation of the stable carboxylate anion.

Advanced Experimental Protocols

To detect and quantify 6-oxo-PIP in complex biological matrices (e.g., patient urine or plasma) or crude synthetic mixtures, standard analytical methods often fail due to spectral crowding or co-eluting isomers. The following self-validating protocols are engineered to overcome these limitations.

Protocol 1: Semi-Targeted nhPHIP-NMR Spectroscopy

Objective: Enhance the NMR sensitivity of 6-oxo-PIP to sub-micromolar detection limits by exploiting its α-amino acid motif[3]. Causality: Conventional NMR lacks the sensitivity required for trace biomarker detection. Non-hydrogenative parahydrogen-induced polarization (nhPHIP) utilizes parahydrogen gas to hyperpolarize the nuclear spins of the target molecule via a transient iridium complex, amplifying the signal by orders of magnitude without chemically altering the analyte.

  • Sample Preparation: Dilute the biological sample (e.g., human urine) 20-fold in methanol. Reasoning: Methanol precipitates bulk proteins and reduces matrix viscosity, which is critical for maintaining long spin-lattice relaxation times ( T1​ )[3].

  • Catalyst & Co-substrate Addition: Add 0.85 mM Ir-IMes catalyst and 15 mM pyridine to the sample. Reasoning: Pyridine acts as a necessary co-substrate that stabilizes the transient Ir-complex, facilitating the transfer of spin order from parahydrogen to the target metabolite[3].

  • Buffering: Add 20 mM triethylamine buffer to achieve a pH of ~11.1. Reasoning: Basic conditions ensure the carboxylate group is fully deprotonated, optimizing its bidentate coordination to the Iridium center[3].

  • Hyperpolarization: Bubble the solution with 5 bar of 51% para-enriched H₂ gas at 10 °C for 10 seconds immediately prior to acquisition.

  • Acquisition: Acquire 2D zero-quantum (ZQ) hydride spectra at 600 MHz. The hyperpolarized signals of the α-amino acid derivatives will appear highly enhanced, allowing for precise integration and identification against background noise[3].

Protocol 2: LC-MS/MS Targeted Quantitation

Objective: Accurately separate and quantify 6-oxo-PIP from isobaric interferences (such as Δ¹-P6C) in clinical samples[6]. Causality: 6-oxo-PIP and Δ¹-P6C share the same mass and often co-elute on standard C18 columns. A tailored chromatographic gradient and internal standard are mandatory to prevent false-positive quantitation.

  • Internal Standard Spiking: Introduce a known concentration of an isotopically labeled internal standard (e.g., ¹³C/¹⁵N-labeled Oxo-PIP) into the raw sample. Reasoning: This corrects for matrix-induced ion suppression during electrospray ionization[6].

  • Deproteinization: Add cold acetonitrile (3:1 v/v ratio) to the sample. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes to pellet precipitated proteins[6].

  • Chromatographic Separation: Inject the supernatant onto a HILIC or specialized polar-embedded C18 column. Reasoning: Standard C18 columns often fail to separate 6-oxo-PIP from Δ¹-P6C (which co-elutes at ~9.0 min in generalized methods). Use a shallow gradient of 0.1% formic acid in water and acetonitrile to achieve baseline resolution[6].

  • Mass Spectrometry (MRM): Operate the triple quadrupole mass spectrometer in ESI(+) mode. Monitor the specific precursor-to-product ion transition of m/z 144 → 126 (quantifier) and m/z 144 → 100 (qualifier).

AnalyticalWorkflow Sample Biological / Synthetic Sample Prep Extraction & Deproteinization Sample->Prep LCMS LC-MS/MS (MRM Mode) Prep->LCMS Aliquot 1 NMR nhPHIP-NMR (Hyperpolarization) Prep->NMR Aliquot 2 Data Quantitation & Biomarker Validation LCMS->Data NMR->Data

Figure 2: Orthogonal analytical workflow for the quantitation of 6-oxo-PIP.

References

  • Source: nih.
  • Chem. Pharm. Bull.
  • Title: (R)
  • Source: rsc.
  • Source: nih.
  • Source: google.

Sources

Exploratory

Thermochemical Properties and Thermodynamic Profiling of 6-Oxopiperidine-2-carboxylate: A Comprehensive Technical Guide

Executive Summary 6-Oxopiperidine-2-carboxylate (commonly known as 6-oxopipecolate or 6-oxo-PIP) is a nitrogen-containing heterocyclic compound characterized by a six-membered piperidine ring substituted with a lactam (k...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Oxopiperidine-2-carboxylate (commonly known as 6-oxopipecolate or 6-oxo-PIP) is a nitrogen-containing heterocyclic compound characterized by a six-membered piperidine ring substituted with a lactam (keto) group and a carboxylic acid. While traditionally viewed as a niche metabolic intermediate, recent advances in metabolomics and structural biology have elevated its status to both a critical diagnostic biomarker in neurometabolic disorders and a highly privileged, thermodynamically constrained scaffold in medicinal chemistry.

This whitepaper provides an in-depth analysis of the thermochemical properties of 6-oxopiperidine-2-carboxylate, exploring its structural stability, its role in complex biochemical equilibria, and its thermodynamic signature in protein-ligand binding.

Molecular Thermodynamics and Structural Stability

The intrinsic thermochemistry of 6-oxopiperidine-2-carboxylate is defined by the stability of its δ -lactam ring. The formation of this six-membered cyclic amide from acyclic precursors is thermodynamically favored under standard physiological and synthetic conditions, aligning tightly with Baldwin’s rules for 6-Exo-Trig cyclizations.

Unlike standard esters or unconstrained amides, the lactam configuration of 6-oxo-PIP exhibits significant resonance stabilization. This resonance restricts the rotational degrees of freedom, lowering the internal entropy of the molecule but providing a highly favorable enthalpic stabilization. Consequently, 6-oxo-PIP is highly resistant to spontaneous hydrolysis in aqueous environments. This thermodynamic stability is the primary reason 6-oxo-PIP accumulates as a terminal, irreversible node in specific metabolic pathways rather than degrading into linear amino acid derivatives[1].

Biochemical Thermodynamics: The α-AASA ↔ P6C ↔ 6-Oxopipecolate Network

In clinical biochemistry, the thermodynamic behavior of 6-oxo-PIP is inextricably linked to Pyridoxine-Dependent Epilepsy (PDE), an inborn error of lysine catabolism caused by mutations in the ALDH7A1 gene[2].

The Equilibrium Mechanism

Under normal physiological conditions, the enzyme antiquitin (ALDH7A1) oxidizes α -aminoadipic semialdehyde ( α -AASA) to α -aminoadipate. When ALDH7A1 is deficient, α -AASA accumulates and enters a spontaneous, non-enzymatic thermodynamic equilibrium with its cyclic Schiff base, Δ1 -piperideine-6-carboxylate (P6C)[3].

The causality of the disease pathology is fundamentally thermodynamic:

  • The PLP Sink: P6C undergoes a highly exergonic Knoevenagel condensation with Pyridoxal 5'-phosphate (PLP, active Vitamin B6). Because this condensation product is thermodynamically stable, it acts as a "sink," constantly pulling the α -AASA P6C equilibrium forward and entirely depleting the cellular pool of active Vitamin B6[2].

  • Biomarker Formation: Concurrently, P6C and other pipecolic acid derivatives undergo irreversible oxidation to form 6-oxopiperidine-2-carboxylate (6-oxo-PIP) . Because 6-oxo-PIP is thermodynamically inert compared to the highly reactive α -AASA and P6C, it serves as a highly reliable, stable biomarker for PDE-ALDH7A1 in untargeted metabolomics[1].

Pathway Lys L-Lysine Catabolism AASA α-Aminoadipic Semialdehyde (α-AASA) Lys->AASA Enzymatic P6C Δ1-Piperideine-6-carboxylate (P6C) AASA->P6C Spontaneous Equilibrium OxoPIP 6-Oxopiperidine-2-carboxylate (6-Oxo-PIP) P6C->OxoPIP Oxidation (Stable Sink) Adduct PLP-P6C Adduct (Inactive B6) P6C->Adduct Knoevenagel Condensation PLP Pyridoxal 5'-Phosphate (PLP) PLP->Adduct

Thermodynamic equilibrium of lysine degradation intermediates and PLP depletion.

Binding Thermodynamics in Drug Discovery (FKBP Inhibitors)

Beyond metabolism, the 6-oxopiperidine-2-carboxylate moiety is a "privileged scaffold" in rational drug design, particularly in the synthesis of bicyclic [4.3.1] aza-amides targeting FK506-binding proteins (FKBP12, FKBP51)[4]. FKBPs are critical immunophilins involved in steroid receptor regulation and protein trafficking[5].

Enthalpy-Entropy Compensation

Ligand binding to FKBPs is typically highly enthalpy-driven ( ΔH<0 ), relying on dense hydrogen-bonding networks within the active site. However, optimizing these ligands often falls victim to entropy-enthalpy compensation—where modifications that improve enthalpic contacts simultaneously restrict conformational freedom, resulting in an entropic penalty ( −TΔS>0 ) that negates overall affinity gains ( ΔG )[6].

By utilizing the rigid 6-oxopipecolate core, researchers have engineered ligands that bypass this compensation. The addition of a single, highly specific α -methyl group to the 6-oxopipecolate scaffold displaces a high-energy, frustrated water molecule from the FKBP binding pocket. This displacement results in a massive entropic gain without disrupting the existing enthalpic hydrogen bonds, boosting the ligand into the picomolar affinity range[4].

Thermodynamic Signature of 6-Oxopipecolate Derivatives

Table 1: Representative Isothermal Titration Calorimetry (ITC) data illustrating the entropy-driven affinity boost of methylated 6-oxopipecolate derivatives binding to FKBP51.

Ligand ScaffoldTarget ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Thermodynamic Driver
Bicyclic [4.3.1] aza-amideFKBP51-10.2-12.5+2.3Strictly Enthalpy-driven
α -Methyl-[4.3.1] aza-amideFKBP51-11.8-12.4-0.6Entropy-boosted

(Note: The α -methyl addition yields a ΔΔG of -1.6 kcal/mol entirely through a favorable shift in −TΔS , demonstrating a rare evasion of entropy-enthalpy compensation).

Experimental Protocols for Thermochemical Profiling

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the extraction of thermodynamic parameters for 6-oxo-PIP and its derivatives.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC is the gold standard for directly measuring the heat of association ( ΔH ) and calculating the binding stoichiometry ( n ), entropy ( ΔS ), and association constant ( Ka​ ) in a single experiment[6].

  • Buffer Matching (Critical Step): Dialyze the purified FKBP protein (e.g., 20–60 μ M) extensively against the assay buffer (e.g., 150 mM NaCl, 20 mM Tris, pH 7.2). Dissolve the 6-oxopipecolate ligand (170–600 μ M) in the exact same dialysate to eliminate heat-of-dilution artifacts[7].

  • Degassing: Degas both the protein solution and the ligand solution under a vacuum for 10 minutes at a temperature slightly below the experimental run temperature (e.g., 20°C for a 25°C run) to prevent micro-bubble formation, which causes severe thermal noise[7].

  • Equilibration: Load the protein into the adiabatic sample cell and the ligand into the injection syringe. Spin the syringe at 300–400 rpm and allow the system to establish a baseline thermal equilibrium for 1–2 hours[7].

  • Titration Phase: Execute an initial 2 μ L purge injection (discarded during data analysis), followed by 25–30 consecutive 10 μ L injections spaced 3–4 minutes apart to allow the thermal power to return to baseline.

  • Thermodynamic Integration: Integrate the area under each injection peak to determine the heat released. Fit the resulting isotherm using a non-linear least-squares algorithm to a "One-Set-of-Sites" binding model to extract ΔH , Ka​ , and calculate ΔG and −TΔS [6].

ITC Prep Sample Prep & Degassing Equil Thermal Equilibration Prep->Equil Titration Ligand Titration Equil->Titration Integ Peak Integration Titration->Integ Thermo Thermodynamic Extraction (ΔG, ΔH, -TΔS) Integ->Thermo

Workflow for extracting thermodynamic parameters via Isothermal Titration Calorimetry.

Protocol 2: LC-MS/MS Quantification of the Equilibrium Network

To accurately profile the α -AASA P6C 6-oxo-PIP equilibrium in biological matrices (e.g., urine or plasma), rapid quenching and isotope-dilution mass spectrometry are required[3].

  • Sample Normalization: Dilute urine samples to a standardized creatinine content (e.g., 0.1 mmol/L) to normalize excretion rates[3].

  • Internal Standard Addition: Immediately spike the sample with a heavy-isotope labeled internal standard, such as 0.01 nmol [ 2 H 9​ ]pipecolic acid. This step is a self-validating control that corrects for downstream matrix effects and ion suppression during electrospray ionization[3].

  • Protein Precipitation: Add cold acetonitrile (4:1 v/v) to precipitate proteins and quench further enzymatic or spontaneous thermodynamic conversions. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Chromatographic Separation: Inject the supernatant onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which provides superior retention for highly polar lactams and semialdehydes compared to standard reversed-phase C18 columns.

  • Detection: Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting the specific precursor-to-product ion transitions for 6-oxo-PIP, P6C, and the deuterated internal standard.

Conclusion

6-Oxopiperidine-2-carboxylate is far more than a metabolic byproduct; it is a molecule defined by its thermodynamic resilience. In clinical diagnostics, its stability makes it an uncompromising biomarker for ALDH7A1 deficiency, accurately reflecting the catastrophic thermodynamic sink that depletes cellular Vitamin B6. In drug development, its rigid lactam architecture provides a privileged scaffold that allows medicinal chemists to manipulate binding entropy directly, bypassing the traditional hurdles of enthalpy-entropy compensation to achieve picomolar target affinity.

References

  • Picomolar FKBP inhibitors enabled by a single water-displacing methyl group in bicyclic[4.3.1] aza-amides National Institutes of Health (NIH) / PMC[Link]

  • Untargeted metabolomics and infrared ion spectroscopy identify biomarkers for pyridoxine-dependent epilepsy ResearchGate[Link]

  • Structural and biochemical consequences of pyridoxine‐dependent epilepsy mutations that target the aldehyde binding site of aldehyde dehydrogenase ALDH7A1 ResearchGate[Link]

  • Annual Symposium of the Society for the Study of Inborn Errors of Metabolism SlideHeaven[Link]

  • FKBP51 and FKBP52 Encyclopedia MDPI[Link]

  • Entropy-enthalpy compensation: Role and ramifications in biomolecular ligand recognition and design National Institutes of Health (NIH) / PMC[Link]

  • Affinity modulation of small-molecule ligands by borrowing endogenous protein surfaces National Institutes of Health (NIH) / PMC[Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of 6-Oxopiperidine-2-carboxylate

This guide provides a comprehensive technical overview of the solubility and stability of 6-Oxopiperidine-2-carboxylate, a key building block in synthetic chemistry and a metabolite of interest in various biological syst...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility and stability of 6-Oxopiperidine-2-carboxylate, a key building block in synthetic chemistry and a metabolite of interest in various biological systems.[1][2] This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Introduction: The Significance of 6-Oxopiperidine-2-carboxylate

6-Oxopiperidine-2-carboxylate, also known as 6-oxo-pipecolinic acid, is a heterocyclic compound featuring a piperidine ring with a ketone and a carboxylic acid functional group.[1] Its presence has been noted in the fermentation processes of Penicillium chrysogenum, where it is associated with the production of penicillin V.[1] The unique structural attributes of this molecule make it a valuable precursor in the synthesis of more complex molecules, including novel antibiotics and potential inhibitors of FK506-binding proteins.[1]

A thorough understanding of the solubility and stability of 6-Oxopiperidine-2-carboxylate is paramount for its effective use in both synthetic applications and biological studies. This guide will delve into the critical aspects of its physicochemical properties, offering practical insights and detailed experimental protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 6-Oxopiperidine-2-carboxylate is essential for its handling and application.

PropertyValueSource
Molecular Formula C₆H₉NO₃PubChem[2]
Molecular Weight 143.14 g/mol PubChem[2]
Appearance White to pale brown solidChemBK[3]
Predicted pKa 3.59 ± 0.20ChemBK[3]
XLogP3 -0.4PubChem[2]

The predicted pKa of approximately 3.59 indicates that the carboxylic acid moiety will be deprotonated at physiological pH, existing primarily as the carboxylate anion.[3][4] The negative XLogP3 value suggests a high degree of hydrophilicity, which is consistent with its observed solubility in aqueous media.[2]

Solubility Profile

The solubility of 6-Oxopiperidine-2-carboxylate is a critical parameter for its use in various experimental settings. The following table summarizes the known solubility data for the (R)-enantiomer, D-Pyrohomoglutamic acid.

SolventSolubilitySource
Dimethylformamide (DMF)30 mg/mLCayman Chemical[5]
Dimethyl sulfoxide (DMSO)30 mg/mLCayman Chemical[5]
Ethanol30 mg/mLCayman Chemical[5]
Phosphate-Buffered Saline (PBS, pH 7.2)10 mg/mLCayman Chemical[5]
Aqueous AcidSparingly soluble (heating and sonication may be required)ChemBK[3]

The data indicates good solubility in common organic solvents and moderate solubility in aqueous buffer at a physiological pH.[5] The increased solubility at pH 7.2 compared to acidic conditions is expected, given the deprotonation of the carboxylic acid to the more soluble carboxylate form.

Factors Influencing Solubility

The solubility of 6-Oxopiperidine-2-carboxylate is primarily influenced by pH and temperature.

Solubility Solubility of 6-Oxopiperidine-2-carboxylate pH pH Solubility->pH influences Temperature Temperature Solubility->Temperature influences Protonation Protonation State of Carboxylic Acid pH->Protonation determines Energy Energy Input Temperature->Energy provides Protonation->Solubility affects Energy->Solubility can increase

Factors influencing the solubility of 6-Oxopiperidine-2-carboxylate.

As a general principle, increasing the temperature will provide the necessary energy to overcome the lattice energy of the solid-state compound, thereby increasing its solubility. The pH of the solution will dictate the protonation state of the carboxylic acid group, significantly impacting its interaction with the solvent.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of 6-Oxopiperidine-2-carboxylate involves the shake-flask method.

Materials:

  • 6-Oxopiperidine-2-carboxylate

  • Selected solvents (e.g., water, ethanol, PBS)

  • 2 mL screw-cap vials

  • Orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

  • Sample Preparation: Add an excess amount of 6-Oxopiperidine-2-carboxylate to a 2 mL vial containing a known volume of the desired solvent.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample Dilution: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of 6-Oxopiperidine-2-carboxylate.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Stability Assessment

Evaluating the stability of 6-Oxopiperidine-2-carboxylate is crucial for defining its shelf-life and understanding its degradation pathways. This is typically achieved through forced degradation studies.

Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to identify potential degradation products and establish its intrinsic stability.

Forced_Degradation Forced Degradation Workflow Stress_Conditions Application of Stress Conditions (Acid, Base, Oxidation, Heat, Light) Forced_Degradation->Stress_Conditions Analysis Analysis of Stressed Samples (e.g., HPLC, LC-MS) Stress_Conditions->Analysis Identification Identification of Degradation Products Analysis->Identification Pathway Elucidation of Degradation Pathway Identification->Pathway

Workflow for a forced degradation study.

Typical Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid compound (e.g., at 70 °C) and in solution.

  • Photostability: Exposure to light according to ICH Q1B guidelines.

Potential Degradation Pathways

The primary site of degradation for 6-Oxopiperidine-2-carboxylate is the lactam ring, which is susceptible to hydrolysis under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to ring-opening to form α-aminoadipic acid.

  • Base-Catalyzed Hydrolysis: Hydroxide ion directly attacks the amide carbonyl carbon, leading to the formation of the carboxylate and the amine, ultimately resulting in the ring-opened α-aminoadipate.

Enzymatic Stability
  • Proteases/Peptidases: Enzymes with amidase activity could potentially hydrolyze the lactam bond.

  • Metabolism in Biological Systems: In vivo, the compound may be subject to metabolism by various enzymes, leading to modifications such as hydroxylation or conjugation.

Further studies are required to fully elucidate the enzymatic stability and metabolic fate of 6-Oxopiperidine-2-carboxylate.

Analytical Methodologies

Accurate and precise analytical methods are essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice.

Recommended HPLC-MS/MS Method Parameters (for quantification):

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient of water and acetonitrile or methanol with a small amount of formic acid to improve peak shape.

  • Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification.

Conclusion

This technical guide has provided a detailed overview of the solubility and stability of 6-Oxopiperidine-2-carboxylate. The compound exhibits good solubility in common organic solvents and moderate aqueous solubility that is pH-dependent. Its primary degradation pathway is likely the hydrolysis of the lactam ring. The information and protocols presented herein should serve as a valuable resource for scientists working with this important chemical entity.

References

  • A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. (2004). Acta Crystallographica Section E: Structure Reports Online, 60(6), o1038–o1039. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22566435, 6-Oxopiperidine-2-carboxylate. Retrieved March 15, 2026 from [Link].

  • (S)-6-OXO-PIPERIDINE-2-CARBOXYLIC ACID. (2024, April 9). ChemBK. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3014237, 6-Oxopiperidine-2-carboxylic acid. Retrieved March 15, 2026 from [Link].

Sources

Exploratory

Unveiling 6-Oxopiperidine-2-carboxylate: A Dual-Purpose Scaffold in Metabolic Research and Drug Development

As a Senior Application Scientist, I have designed this technical whitepaper to bridge the gap between clinical metabolomics and synthetic chemistry. 6-Oxopiperidine-2-carboxylate (also known as 6-oxoPIP, D-pyrohomogluta...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical whitepaper to bridge the gap between clinical metabolomics and synthetic chemistry. 6-Oxopiperidine-2-carboxylate (also known as 6-oxoPIP, D-pyrohomoglutamic acid, or 6-ketopiperidine-2-carboxylic acid) has emerged as a molecule of profound dual significance. In clinical biochemistry, it serves as a highly stable diagnostic biomarker for inborn errors of metabolism. In medicinal chemistry, it acts as a conformationally restricted cyclic scaffold for synthesizing high-affinity peptidomimetics.

This guide dissects the mechanistic causality behind its biological accumulation, outlines its synthetic utility, and provides self-validating protocols for its application in basic research.

Metabolic Causality: The Lysine Catabolism Shunt

To understand the biological relevance of 6-oxoPIP, we must examine the pipecolic acid pathway of L-lysine degradation. Under normal physiological conditions, L-lysine is catabolized into α-aminoadipic semialdehyde (α-AASA), which is in spontaneous equilibrium with its cyclic Schiff base, Δ¹-piperideine-6-carboxylate (P6C). The enzyme ALDH7A1 (α-aminoadipic semialdehyde dehydrogenase) is responsible for oxidizing α-AASA into α-aminoadipic acid.

In patients with Pyridoxine-Dependent Epilepsy (PDE-ALDH7A1) , deleterious mutations in the ALDH7A1 gene block this critical step.

The Mechanistic Cascade:

  • Accumulation: The enzymatic block causes a massive buildup of P6C and α-AASA.

  • Sequestration (The Seizure Trigger): The reactive imine of P6C undergoes a spontaneous Knoevenagel condensation with Pyridoxal-5'-phosphate (PLP, active Vitamin B6). This depletes PLP, crippling PLP-dependent enzymes like Glutamic Acid Decarboxylase (GAD). The resulting failure to convert excitatory glutamate into inhibitory GABA triggers refractory neonatal seizures.

  • Metabolic Shunting: To relieve the metabolic pressure, P6C is shunted into secondary metabolites. Through an oxidation mechanism, P6C is converted into the highly stable δ-lactam, 6-oxopiperidine-2-carboxylate (6-oxoPIP) .

Pathway Lys L-Lysine Pip L-Pipecolic Acid Lys->Pip Multiple steps P6C Δ¹-Piperideine-6-carboxylate (P6C) Pip->P6C Oxidation AASA α-Aminoadipic semialdehyde (α-AASA) P6C->AASA Spontaneous Equilibrium OxoPIP 6-Oxopiperidine-2-carboxylate (6-oxoPIP) P6C->OxoPIP Oxidation / Metabolic Shunt PLP PLP (Vitamin B6) Complexation P6C->PLP Sequestration (Causes Seizures) ALDH7A1 ALDH7A1 Enzyme (Deficient in PDE) AASA->ALDH7A1 AAA α-Aminoadipic acid ALDH7A1->AAA Blocked in PDE

Figure 1: Lysine degradation pathway highlighting ALDH7A1 block and 6-oxoPIP accumulation.

Diagnostic Superiority: 6-oxoPIP vs. Traditional Biomarkers

Historically, P6C and α-AASA were used as the primary diagnostic biomarkers for PDE-ALDH7A1. However, their clinical utility is severely limited by their chemical instability. P6C's reactive imine bond degrades rapidly at room temperature, making retrospective analysis from newborn dried blood spots (DBS) nearly impossible.

The Chemical Advantage of 6-oxoPIP: Because 6-oxoPIP features a resonance-stabilized δ-lactam (cyclic amide) ring, it is highly resistant to hydrolysis and nucleophilic attack at physiological pH . This structural rigidity translates to exceptional stability in biofluids, making it a superior target for untargeted metabolomics and newborn screening.

Table 1: Comparative Analysis of PDE-ALDH7A1 Biomarkers
FeatureΔ¹-Piperideine-6-carboxylate (P6C)6-Oxopiperidine-2-carboxylate (6-oxoPIP)
Molecular Formula C6H9NO2C6H9NO3
Functional Group Cyclic Imine (Schiff Base)δ-Lactam (Cyclic Amide)
Chemical Stability Highly reactive; degrades rapidlyHighly stable; resistant to hydrolysis
Newborn Screening Incompatible (degrades in DBS)Highly compatible (stable in DBS)
Analytical Challenge Requires immediate freezing/derivatizationStandard LC-MS/MS extraction is sufficient

Synthetic Biology: Conformationally Restricted Scaffolds

Beyond its role as a metabolite, the enantiomerically pure form—(R)-6-Oxopiperidine-2-carboxylic acid (D-Pyrohomoglutamic acid)—is a highly prized building block in medicinal chemistry .

Causality in Drug Design: Linear peptides often suffer from poor oral bioavailability and rapid proteolytic degradation. By incorporating the δ-lactam ring of 6-oxoPIP into a peptide backbone, chemists restrict the ϕ and ψ dihedral angles. This conformational locking serves two purposes:

  • Entropic Optimization: It pre-organizes the peptide into its biologically active conformation, reducing the entropic penalty upon binding to the target receptor.

  • Protease Resistance: The bulky, cyclic nature of the lactam sterically shields adjacent amide bonds from enzymatic cleavage.

This strategy has been successfully employed in the synthesis of substance P analogs and highly selective inhibitors of the immunoproteasome LMP2 subunit .

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and specific causality-driven steps.

Protocol A: LC-MS/MS Quantification of 6-oxoPIP in Plasma

Objective: Accurately quantify 6-oxoPIP using stable isotope dilution to correct for matrix effects.

Step 1: Reagent & Standard Preparation Spike the extraction solvent (100% Acetonitrile) with 50 ng/mL of the deuterated internal standard, 6-Oxopiperidine-2-carboxylic-2,3,4,5-d4 acid . Causality: The d4-isotope co-elutes exactly with the endogenous analyte, perfectly normalizing any ion suppression during electrospray ionization.

Step 2: Protein Precipitation Add 150 µL of the cold spiked Acetonitrile to 50 µL of plasma. Vortex for 30 seconds. Causality: The 3:1 organic-to-aqueous ratio efficiently denatures and precipitates plasma proteins while keeping the polar 6-oxoPIP in solution.

Step 3: Centrifugation Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an LC vial.

Step 4: HILIC LC Separation Inject 5 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).

  • Mobile Phase B: 100% Acetonitrile. Causality: 6-oxoPIP is highly polar. Traditional C18 columns result in poor retention and ion suppression from the void volume. HILIC ensures strong retention and sharp peak shapes.

Step 5: MS/MS Detection (Negative MRM) Operate the mass spectrometer in negative Electrospray Ionization (ESI-) mode using the parameters in Table 2.

Workflow S1 Biofluid Collection (Plasma/Urine) S2 Protein Precipitation (Acetonitrile + IS) S1->S2 S3 Centrifugation (14,000g, 10 min) S2->S3 S4 HILIC LC Separation (Gradient Elution) S3->S4 S5 ESI-MS/MS Detection (Negative MRM Mode) S4->S5 S6 Data Quantification (6-oxoPIP / IS Ratio) S5->S6

Figure 2: Step-by-step LC-MS/MS workflow for the extraction and quantification of 6-oxoPIP.

Table 2: Optimized LC-MS/MS MRM Parameters
AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (eV)Fragment Causality
6-oxoPIP 142.098.015Loss of CO₂ (44 Da) from the carboxylic acid group
6-oxoPIP-d4 (IS) 146.0102.015Loss of CO₂ (44 Da); deuterium atoms remain on the ring
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Couple (R)-6-oxopiperidine-2-carboxylic acid to a growing peptide chain.

Step 1: Resin Preparation & Deprotection Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes. Remove the Fmoc protecting group using 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF.

Step 2: Activation and Coupling Prepare a solution of (R)-6-oxoPIP (3.0 equivalents), HATU (2.9 equivalents), and DIPEA (6.0 equivalents) in DMF. Add to the resin and agitate for 2 hours. Causality: The secondary amine nature of the lactam ring creates significant steric hindrance. Standard coupling reagents like HBTU often fail. HATU is utilized because its 7-azabenzotriazole leaving group is highly reactive, driving the difficult coupling to completion.

Step 3: Cleavage and Global Deprotection Treat the resin with a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate the crude peptide in cold diethyl ether.

Step 4: Quality Control (Self-Validation) Analyze the crude peptide via analytical HPLC and MALDI-TOF MS. A successful coupling will show a mass shift corresponding to the addition of 125.1 Da (143.1 Da - 18 Da for water loss during amide bond formation).

References

  • Engelke, U. F., et al. "Identification of novel biomarkers for pyridoxine-dependent epilepsy using untargeted metabolomics and infrared ion spectroscopy." medRxiv (2021). URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3014237, 6-Oxopiperidine-2-carboxylic acid." URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Chiral Synthesis of (S)-6-Oxopiperidine-2-carboxylate

Executive Summary (S)-6-Oxopiperidine-2-carboxylate (also known as L-6-oxopipecolate or L-pyrohomoglutamate) is a highly versatile chiral building block. It serves as a core structural motif in the development of peptido...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-6-Oxopiperidine-2-carboxylate (also known as L-6-oxopipecolate or L-pyrohomoglutamate) is a highly versatile chiral building block. It serves as a core structural motif in the development of peptidomimetics, dual metalloprotease inhibitors, and functionally diverse substituted pipecolic acids[1][2]. The integrity of the C2 stereocenter is critical for the biological activity of downstream active pharmaceutical ingredients (APIs). This application note details two field-proven synthetic methodologies—Chiral Pool Lactamization and Catalytic Asymmetric Hydrogenation—explaining the mechanistic causality behind each protocol to ensure robust, self-validating workflows for drug development professionals.

Mechanistic Rationale & Pathway Selection

Selecting the optimal synthetic route depends heavily on scale, starting material availability, and the specific functionalization required for the target molecule.

  • Pathway A: Chiral Pool Synthesis via L-α-Aminoadipic Acid (L-Aad) This route leverages the naturally occurring stereocenter of L-Aad. The intramolecular cyclization is thermodynamically driven by the formation of a highly stable six-membered lactam ring[1]. Acetic acid acts as both the solvent and the acid catalyst, protonating the δ-carboxylic acid to increase its electrophilicity, thereby facilitating nucleophilic attack by the α-amino group. This method is highly scalable and exhibits near-perfect stereoretention.

  • Pathway B: Transition-Metal Catalyzed Asymmetric Hydrogenation For late-stage functionalization or the synthesis of unnatural derivatives, the asymmetric reduction of prochiral 6-oxo-tetrahydropyridine-2-carboxylates is preferred. Cyclic enamides and imines are notoriously challenging substrates due to potential catalyst poisoning and tautomerization[3]. However, Iridium (Ir) complexes bearing bulky chiral P,N-ligands (such as SpinPHOX) provide a highly specific steric environment. This selectively shields one face of the double bond, ensuring that hydride transfer occurs with excellent enantioselectivity (ee > 95%) without over-reducing the lactam carbonyl[4].

G L_Aad L-α-Aminoadipic Acid (Chiral Pool) Cyclization Intramolecular Cyclization (AcOH, Reflux, -H2O) L_Aad->Cyclization Thermodynamic Control Prochiral 6-Oxo-tetrahydropyridine-2-carboxylate (Prochiral Substrate) Hydrogenation Asymmetric Hydrogenation (Ir-SpinPHOX, H2, 50 bar) Prochiral->Hydrogenation Enantioselective Reduction Intermediate (S)-6-Oxopipecolic Acid Cyclization->Intermediate Target (S)-6-Oxopiperidine-2-carboxylate (Target Molecule) Hydrogenation->Target Dynamic Kinetic Resolution Esterification Esterification (MeOH, SOCl2) Intermediate->Esterification Esterification->Target Stereoretention

Dual synthetic pathways for (S)-6-Oxopiperidine-2-carboxylate: Chiral pool vs. catalytic reduction.

Experimental Protocols

Protocol A: Chiral Pool Synthesis (L-Aad Cyclization & Esterification)

This protocol utilizes thermodynamic control to yield the target molecule with high optical purity[1].

Step 1: Lactamization

  • Suspend L-α-aminoadipic acid (50.0 g, 0.31 mol) in glacial acetic acid (250 mL) in a round-bottom flask equipped with a reflux condenser.

  • Stir the mixture at reflux (approx. 118 °C) for 6 hours. Causality: Prolonged heat is required to overcome the activation energy barrier for intramolecular condensation and to drive the equilibrium toward the lactam.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the resulting oily residue in a mixture of ethanol (20 mL) and toluene (100 mL), then evaporate. Causality: Toluene forms an azeotrope with acetic acid and water. This azeotropic distillation is critical to remove residual acid that could cause side reactions or degradation in subsequent steps[1].

  • Suspend the residue in diisopropyl ether to precipitate (S)-6-oxopipecolic acid as a white powder. Filter and dry.

Step 2: Esterification

  • Dissolve the isolated (S)-6-oxopipecolic acid in anhydrous methanol (200 mL) under an inert argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add thionyl chloride (SOCl 2​ , 1.2 equivalents) dropwise over 30 minutes. Causality: SOCl 2​ reacts with methanol to generate HCl in situ, which catalyzes the Fischer esterification without risking the racemization of the sensitive α-stereocenter.

  • Warm to room temperature and stir for 12 hours. Concentrate and purify via recrystallization.

  • Self-Validation Checkpoint: Measure the optical rotation of the intermediate acid. A value of [α]D20​≈−15.5∘ to −17.0∘ ( c=1,H2​O ) confirms that no racemization occurred during the acidic reflux. FTIR should confirm the disappearance of the broad carboxylic acid O-H stretch (~3300-2500 cm −1 ) and the appearance of a sharp ester C=O stretch (~1740 cm −1 ).

Protocol B: Catalytic Asymmetric Hydrogenation

This protocol is ideal for generating highly enantioenriched products from prochiral cyclic enamides[3].

Step 1: Catalyst Preparation & Reaction Setup

  • In an argon-filled glovebox, dissolve the prochiral substrate (methyl 6-oxo-1,4,5,6-tetrahydropyridine-2-carboxylate, 10 mmol) in anhydrous dichloromethane (20 mL).

  • Add the chiral catalyst,[Ir(cod)(SpinPHOX)]BArF (1.0 mol%). Causality: Strict exclusion of oxygen and moisture is mandatory, as Ir(I) complexes are highly susceptible to oxidative deactivation, which would halt the catalytic cycle[4].

Step 2: High-Pressure Hydrogenation

  • Transfer the solution to a stainless-steel Parr autoclave reactor.

  • Purge the reactor three times with hydrogen gas, then pressurize to 50 bar H 2​ .

  • Stir the mixture vigorously at room temperature for 24 hours. Causality: Maintaining high H 2​ pressure ensures a sufficient concentration of dissolved hydrogen in the liquid phase. This maximizes the turnover frequency (TOF) of the catalyst and minimizes competing tautomerization or side-reactions of the enamide[3].

Step 3: Workup & Isolation

  • Carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the enantioenriched methyl (S)-6-oxopiperidine-2-carboxylate.

  • Self-Validation Checkpoint: Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase). A baseline separation of enantiomers must be achieved to accurately validate the facial selectivity and efficiency of the chiral ligand[5].

Quantitative Data Presentation

The following table summarizes the operational metrics of the two synthetic methodologies, allowing researchers to select the appropriate route based on project constraints.

ParameterChiral Pool Synthesis (L-Aad)Ir-Catalyzed Asymmetric Hydrogenation
Starting Material L-α-Aminoadipic Acid (Abundant, Low Cost)Prochiral Enamide (Requires Pre-synthesis)
Typical Yield 85 – 95% (Over 2 steps)90 – 98% (Hydrogenation step)
Enantiomeric Excess (ee) > 99% (Stereoretentive)92 – 98% (Ligand-dependent)
Scalability Excellent (Multi-kilogram scale)Good (Limited by high-pressure equipment)
Primary Cost Driver Solvents / Waste DisposalChiral Ligand & Iridium Precursor
E-factor (Waste/Product) Moderate (Azeotropic distillations)Low (Atom-economical addition of H 2​ )

References

  • [1] Synthesis of a New Dual Metalloprotease Inhibitor. I. Diastereoselective Alkylation of Protected 6-Oxopipecolic Acid Esters. Chem. Pharm. Bull. URL:

  • [2] Diastereoselective Synthesis of Functionally Diverse Substituted Pipecolic Acids. Academia.edu. URL:

  • [5] Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid... ACS Publications. URL:

  • [4] Chiral ligands designed in China. National Science Review - Oxford Academic. URL:

  • [3] Asymmetric Hydrogenation of Nonaromatic Cyclic Substrates. Chemical Reviews. URL:

Sources

Application

Enzymatic synthesis of 6-Oxopiperidine-2-carboxylate.

Application Notes & Protocols Abstract 6-Oxopiperidine-2-carboxylate, also known as 6-oxo-pipecolinic acid, is a pivotal heterocyclic compound and a valuable chiral building block in the synthesis of pharmaceuticals, inc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Abstract

6-Oxopiperidine-2-carboxylate, also known as 6-oxo-pipecolinic acid, is a pivotal heterocyclic compound and a valuable chiral building block in the synthesis of pharmaceuticals, including novel antibiotics and immunosuppressants.[1] Traditional chemical synthesis routes often involve harsh conditions and can produce racemic mixtures, necessitating complex purification steps.[2] This application note details a robust and highly selective biocatalytic method for the synthesis of 6-Oxopiperidine-2-carboxylate from L-pipecolic acid. The protocol leverages the enzymatic activity of L-pipecolate oxidase (PIPOX), an oxidoreductase that catalyzes the initial and rate-limiting step of the conversion. This enzymatic approach offers significant advantages, including mild reaction conditions, high stereoselectivity, and a reduced environmental footprint, making it an attractive alternative for pharmaceutical and biochemical research.[1]

Principle of the Method

The enzymatic synthesis of 6-oxopiperidine-2-carboxylate is based on the oxidative transformation of L-pipecolic acid. The core of this process is the flavoenzyme L-pipecolate oxidase (PIPOX, EC 1.5.3.7), which is found in various organisms, including the yeast Rhodotorula glutinis and humans.[3][4]

The reaction proceeds through a multi-step pathway initiated by PIPOX:

  • Enzymatic Oxidation: L-pipecolate oxidase catalyzes the oxidation of L-pipecolic acid at the C1-C6 position in the presence of molecular oxygen (O₂). This reaction yields (2S)-2,3,4,5-tetrahydropyridine-2-carboxylic acid (also known as Δ¹-piperideine-6-carboxylate or P6C) and hydrogen peroxide (H₂O₂) as a byproduct.[3][5] The high stereospecificity of PIPOX ensures that only the L-enantiomer of pipecolic acid is processed, leading to an enantiomerically pure intermediate.

  • Spontaneous Hydrolysis & Equilibrium: The cyclic imine, P6C, exists in a spontaneous, pH-dependent equilibrium with its open-chain form, L-α-aminoadipate-δ-semialdehyde (AASA).[5]

  • Oxidation and Cyclization: AASA can be further oxidized to L-α-aminoadipic acid (AAA). This step can occur via a separate dehydrogenase enzyme or potentially non-enzymatically under certain conditions. L-α-aminoadipic acid then undergoes an intramolecular cyclization (lactamization) to form the stable delta-lactam, 6-oxopiperidine-2-carboxylate.[1]

A critical aspect of this protocol is managing the hydrogen peroxide byproduct. H₂O₂ can lead to oxidative damage and inactivation of the PIPOX enzyme. Therefore, catalase is introduced into the reaction system to catalytically decompose H₂O₂ into water and oxygen, thereby protecting the primary enzyme and improving overall reaction efficiency.

Reaction Pathway Diagram

reaction_pathway cluster_main Enzymatic Synthesis Pathway cluster_byproduct Byproduct Management LPA L-Pipecolic Acid P6C (2S)-2,3,4,5-Tetrahydropyridine- 2-carboxylic Acid (P6C) LPA->P6C L-Pipecolate Oxidase (PIPOX) + O₂ AASA L-α-Aminoadipate- δ-semialdehyde (AASA) P6C->AASA Spontaneous Hydrolysis H2O2 H₂O₂ (byproduct) AAA L-α-Aminoadipic Acid (AAA) AASA->AAA Oxidation (e.g., Dehydrogenase) OPC 6-Oxopiperidine-2-carboxylate AAA->OPC Intramolecular Cyclization H2O_O2 H₂O + O₂ H2O2->H2O_O2 Catalase

Caption: Enzymatic conversion of L-pipecolic acid to 6-oxopiperidine-2-carboxylate.

Materials and Equipment

Reagents
  • L-Pipecolic acid (CAS 3105-95-1) (≥98% purity)[6]

  • Recombinant L-pipecolate oxidase (PIPOX) (e.g., from Rhodotorula glutinis or human, expressed in E. coli)

  • Catalase (from bovine liver, ≥10,000 units/mg)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Potassium phosphate dibasic (K₂HPO₄)

  • Hydrochloric acid (HCl)

  • Formic acid (for LC-MS)

  • Acetonitrile (LC-MS grade)

  • 6-Oxopiperidine-2-carboxylate analytical standard (CAS 3770-22-7)

  • Deionized water (18.2 MΩ·cm)

Equipment
  • Analytical balance

  • pH meter

  • Thermostatted orbital shaker or magnetic stirrer with heating

  • Reaction vials (e.g., 15 mL glass vials with screw caps)

  • Centrifuge and centrifuge tubes (for enzyme/cell removal)

  • Syringe filters (0.22 µm)

  • Autosampler vials for HPLC/LC-MS

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[7][8]

Experimental Protocols

This protocol provides a method for the synthesis of 6-oxopiperidine-2-carboxylate in a 10 mL reaction volume. The procedure can be scaled as needed.

Workflow Overview

workflow prep 1. Reagent & Buffer Preparation setup 2. Reaction Setup prep->setup incubation 3. Incubation & Monitoring setup->incubation quench 4. Reaction Quenching incubation->quench analysis 5. Sample Preparation & Analysis (LC-MS/MS) quench->analysis

Caption: General experimental workflow for enzymatic synthesis.

Preparation of Reagents
  • Phosphate Buffer (100 mM, pH 7.5):

    • Dissolve 1.74 g of K₂HPO₄ in 80 mL of deionized water.

    • Dissolve 0.27 g of KH₂PO₄ in 20 mL of deionized water.

    • Start with the K₂HPO₄ solution and slowly add the KH₂PO₄ solution while monitoring with a pH meter until the pH reaches 7.5. Adjust with dilute HCl or NaOH if necessary.

    • Bring the final volume to 100 mL with deionized water.

  • Substrate Stock Solution (1 M L-Pipecolic Acid):

    • Dissolve 1.292 g of L-pipecolic acid in 8 mL of 100 mM phosphate buffer (pH 7.5).

    • Adjust the pH to 7.5 with 1 M NaOH, as the acidic form of the substrate will lower the buffer pH.

    • Bring the final volume to 10 mL with the buffer. Store at 4°C.

  • Enzyme Solutions:

    • Prepare a 1 mg/mL stock solution of L-pipecolate oxidase in cold phosphate buffer.

    • Prepare a 1 mg/mL stock solution of catalase in cold phosphate buffer.

    • Note: Enzyme activities can vary significantly between batches and suppliers. It is recommended to perform a preliminary activity assay to determine the optimal enzyme loading.

Enzymatic Reaction Setup
  • To a 15 mL glass vial, add the following components in order:

    • 8.8 mL of 100 mM Phosphate Buffer (pH 7.5)

    • 1.0 mL of 1 M L-Pipecolic Acid stock solution (final concentration: 100 mM)

    • 100 µL of Catalase solution (final concentration: 10 µg/mL)

  • Equilibrate the mixture at 30°C for 5 minutes in an orbital shaker.

  • Initiate the reaction by adding 100 µL of the L-pipecolate oxidase solution (final concentration: 10 µg/mL).

  • Set up a control reaction without L-pipecolate oxidase to monitor for any non-enzymatic conversion.

Incubation and Monitoring
  • Incubate the reaction at 30°C with moderate agitation (e.g., 150 rpm) for 12-24 hours. The optimal reaction time should be determined empirically.

  • (Optional) Time-Course Monitoring: To monitor reaction progress, withdraw small aliquots (e.g., 50 µL) at various time points (e.g., 0, 2, 4, 8, 12, 24 hours). Immediately quench the reaction in the aliquot by adding an equal volume of 1 M HCl or by heat inactivation (95°C for 5 min) before preparing for analysis.

Reaction Quenching and Sample Preparation
  • After the incubation period, terminate the reaction by acidifying the entire mixture to pH < 2 with 1 M HCl. This will precipitate the enzymes.

  • Centrifuge the quenched reaction mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

  • Prepare a dilution of the filtered sample in the mobile phase starting condition (e.g., 1:100 dilution in 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

Analysis by LC-MS/MS

Quantification of 6-oxopiperidine-2-carboxylate can be reliably achieved using LC-MS/MS, which offers excellent sensitivity and specificity.[7]

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining this polar analyte.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start at high organic content (e.g., 95% B) and ramp down to increase elution strength.

  • Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM).

    • Parent Ion (Q1): 144.1 [M+H]⁺ (for C₆H₉NO₃)[9]

    • Product Ion (Q3): A characteristic fragment ion should be determined by infusing the analytical standard (e.g., loss of H₂O and CO, m/z ~98.1).

  • Calibration Curve: Prepare a calibration curve using the 6-oxopiperidine-2-carboxylate analytical standard (e.g., 0.1 µM to 25 µM) to ensure accurate quantification.[7]

Expected Results & Data

The efficiency of the enzymatic synthesis is determined by the final concentration of 6-oxopiperidine-2-carboxylate, which can be used to calculate the percentage conversion of the initial substrate.

ParameterRecommended ValueRationale
Substrate L-Pipecolic AcidThe specific substrate for L-pipecolate oxidase.
Substrate Conc. 50-100 mMBalances reaction rate with potential substrate inhibition.
Enzyme (PIPOX) 10-50 µg/mLTo be optimized based on enzyme specific activity.
Co-enzyme (Catalase) 10-20 µg/mLProtects PIPOX from H₂O₂-mediated inactivation.
Buffer 100 mM Potassium PhosphateMaintains a stable pH environment for optimal enzyme activity.
pH 7.0 - 8.0Optimal range for many oxidoreductases, including PIPOX.
Temperature 25 - 37°CPromotes enzyme activity without causing thermal denaturation.
Reaction Time 12 - 24 hoursAllows for sufficient conversion; should be optimized.
Expected Conversion >80%Dependent on optimized conditions and enzyme stability.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive L-pipecolate oxidase (PIPOX).2. H₂O₂-mediated enzyme inhibition.3. Incorrect pH or temperature.1. Verify enzyme activity with a standard assay. Use a fresh batch of enzyme.2. Increase the concentration of catalase.3. Calibrate the pH meter and verify the incubator temperature.
Reaction Stalls 1. Enzyme instability over time.2. Product inhibition.3. Substrate depletion.1. Consider enzyme immobilization to improve stability.[10]2. Lower the initial substrate concentration and use a fed-batch approach.3. Confirm substrate concentration with LC-MS.
Poor Peak Shape (LC-MS) 1. Inappropriate column chemistry.2. Sample matrix effects.1. Switch to a HILIC or mixed-mode column. Optimize the mobile phase.2. Increase the dilution factor of the sample. Perform a solid-phase extraction (SPE) cleanup if necessary.

References

  • Procopio, E., et al. (2024). Determination of new biomarkers for diagnosis of pyridoxine dependent epilepsy in human plasma and urine by liquid - SIMMESN. Available at: [Link]

  • Google Patents. (2007). WO2007015511A1 - D-amino acid oxidase, and method for production of l-amino acid, 2-oxo acid or cyclic imine.
  • Wikipedia. L-pipecolate oxidase. Available at: [Link]

  • Dodt, G., et al. (2000). L-Pipecolic acid oxidase, a human enzyme essential for the degradation of L-pipecolic acid, is most similar to the monomeric sarcosine oxidases. PMC. Available at: [Link]

  • Request PDF. (2025, August 10). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Available at: [Link]

  • PubChem. 6-Oxopiperidine-2-carboxylic acid. Available at: [Link]

  • PubChem. 6-Oxopiperidine-2-carboxylate. Available at: [Link]

  • J Cell Biochem. (2017, July 15). Evidence for Pipecolate Oxidase in Mediating Protection Against Hydrogen Peroxide Stress. Available at: [Link]

  • Google Patents. (n.d.). US10954539B2 - Method for producing hydroxy-L-pipecolic acid.
  • Khoronenkova, S. V., & Tishkov, V. I. (2008). D-Amino acid oxidase: Physiological role and applications. SciSpace. Available at: [Link]

  • RSC Publishing. (n.d.). Highly selective synthesis of d-amino acids from readily available l-amino acids by a one-pot biocatalytic stereoinversion cascade. Available at: [Link]

  • RSC Publishing. (2023, March 29). Multi-enzyme catalysed processes using purified and whole-cell biocatalysts towards a 1,3,4-substituted tetrahydroisoquinoline. Available at: [Link]

  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Available at: [Link]

  • PMC. (n.d.). D-Amino Acid Oxidase-Driven Chemogenetic Oxidative Stress: Unraveling the Multi-omic Responses to In Vivo Redox Stress. Available at: [Link]

  • GtR. (2026, January 8). Sustainable biocatalytic approaches to pyridine and piperidine heterocycles. Available at: [Link]

  • Research Explorer The University of Manchester. (2025, September 30). Sustainable biocatalytic approaches to pyridine and piperidine heterocycles. Available at: [Link]

  • Lewin, R., Thompson, M. L., & Micklefield, J. (n.d.). Carboxylation reactions underpin many critical steps in the fundamental life cycles. Available at: [Link]

  • WUR eDepot. (n.d.). Techniques for Enzyme Purification. Available at: [Link]

  • Frontiers. (2021, June 23). Recombinant Enzymatic Redox Systems for Preparation of Aroma Compounds by Biotransformation. Available at: [Link]

  • OPUS. (2025, August 28). Analytical Methods. Available at: [Link]

Sources

Method

Gas chromatography-mass spectrometry (GC-MS) of 6-Oxopiperidine-2-carboxylate.

Application Note: High-Resolution GC-MS Profiling of 6-Oxopiperidine-2-carboxylate Target Audience: Researchers, analytical scientists, and drug development professionals. Application Area: Biomarker Discovery, Neurometa...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution GC-MS Profiling of 6-Oxopiperidine-2-carboxylate

Target Audience: Researchers, analytical scientists, and drug development professionals. Application Area: Biomarker Discovery, Neurometabolomics, and Pharmacokinetic Profiling.

Introduction & Mechanistic Background

6-Oxopiperidine-2-carboxylic acid (6-oxoPIP), also known as 6-oxopipecolate, is an emerging, highly stable biomarker for Pyridoxine-Dependent Epilepsy (PDE)[1]. PDE is a severe autosomal recessive neurometabolic disorder caused by mutations in the ALDH7A1 gene, which encodes the enzyme α-aminoadipic semialdehyde dehydrogenase (AASADH)[2].

A deficiency in AASADH disrupts the lysine degradation pathway, leading to the toxic accumulation of α-aminoadipic semialdehyde (α-AASA) and its cyclic equilibrium partner, Δ1-piperideine-6-carboxylate (P6C)[2]. In this pathological state, P6C is shunted through a minor oxidation pathway to form 6-oxoPIP[3]. Unlike α-AASA and P6C, which are highly unstable and rapidly degrade at room temperature, 6-oxoPIP does not readily hydrolyze. This exceptional stability makes it a superior and reliable diagnostic target in plasma and urine metabolomics[1][3].

LysinePathway Lysine L-Lysine P6C Δ1-Piperideine-6-carboxylate (P6C) Lysine->P6C Degradation AASA α-Aminoadipic semialdehyde (α-AASA) P6C->AASA Equilibrium OxoPIP 6-Oxopiperidine-2-carboxylate (6-oxoPIP) P6C->OxoPIP Minor Oxidation (Accumulates) AAA α-Aminoadipic acid (α-AAA) AASA->AAA ALDH7A1 (Blocked in PDE)

Lysine degradation pathway highlighting 6-oxoPIP accumulation in ALDH7A1 deficiency.

Analytical Rationale (E-E-A-T)

Developing a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for 6-oxoPIP requires overcoming its inherent physicochemical limitations.

  • Chromatographic Strategy: 6-oxoPIP (C₆H₉NO₃, monoisotopic mass 143.06 Da) contains both a carboxylic acid and a sterically hindered lactam amide group[4]. Its high polarity prevents direct volatilization in gas chromatography.

  • Derivatization Chemistry: To achieve thermal stability and volatility, active hydrogens must be replaced with trimethylsilyl (TMS) groups. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS)[5]. TMCS acts as a critical Lewis acid catalyst, driving the silylation of the less reactive lactam nitrogen to form a di-TMS derivative. Pyridine is employed as an aprotic solvent and acid scavenger to neutralize the reaction microenvironment.

  • Internal Standardization: To ensure absolute quantitation and correct for matrix-induced signal suppression or derivatization inconsistencies, a deuterium-labeled internal standard, 6-Oxopiperidine-2-carboxylic-2,3,4,5-d₄ acid, must be spiked into all samples prior to extraction[6].

Experimental Protocols

Materials & Reagents
  • Standards: 6-oxoPIP (analytical grade)[7], 6-oxoPIP-d₄ (Internal Standard)[6].

  • Reagents: LC-MS grade Methanol, Anhydrous Pyridine, BSTFA + 1% TMCS.

Step-by-Step Methodology

GCMSWorkflow Sample 1. Aliquot Sample (Urine/Plasma) Spike 2. Spike IS (d4-6-oxoPIP) Sample->Spike Extract 3. Protein Precip. (Methanol) Spike->Extract Dry 4. Dry under N2 (Anhydrous) Extract->Dry Deriv 5. Silylation (BSTFA + 1% TMCS) Dry->Deriv Analyze 6. GC-MS Analysis (EI-SIM Mode) Deriv->Analyze

Step-by-step sample preparation and GC-MS analytical workflow for 6-oxoPIP.

  • Sample Aliquoting & Spiking: Transfer 50 µL of biological fluid (urine or plasma) into a 1.5 mL microcentrifuge tube. Add 10 µL of the internal standard working solution (100 µM 6-oxoPIP-d₄)[6].

  • Protein Precipitation & Extraction: Add 400 µL of ice-cold methanol to the sample. Vortex vigorously for 30 seconds to disrupt protein-metabolite binding. Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins[8].

  • Solvent Evaporation: Transfer the supernatant to a glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen gas at 40°C[5].

    • Causality Note: This is a critical self-validating step. Even trace amounts of water will aggressively hydrolyze the BSTFA reagent, leading to incomplete silylation and analytical failure.

  • Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue[5]. Seal the vial tightly with a PTFE-lined cap. Incubate in a heating block at 60°C for 30 minutes.

  • Cooling & Transfer: Allow the vials to cool to room temperature. Transfer the derivatized mixture into a glass micro-insert within a GC autosampler vial for immediate analysis.

GC-MS Instrument Parameters & Data Presentation

Hardware Configuration:

  • Column: 5% diphenyl / 95% dimethyl polysiloxane fused silica capillary column (20 m × 0.18 mm ID; 0.18 µm film thickness)[5].

  • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 50 cm/s[8].

  • Injection: 1.0 µL injection volume, split ratio 1:10, inlet temperature 250°C[8].

  • Oven Temperature Program: Initial hold at 60°C for 1 min, ramp to 340°C over 17.5 minutes, final hold for 2 min[5].

  • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Interface temperature: 300°C; Ion source temperature: 200°C[8].

Quantitative Data Summary:

AnalyteDerivative TypeMolecular Weight (Da)Target Ion (m/z)Qualifier Ions (m/z)Linear Dynamic Range
6-oxoPIP di-TMS287.4272.0 244.0, 154.0, 170.00.5 – 100 µM
6-oxoPIP-d₄ (IS) di-TMS291.4276.0 248.0, 158.0N/A (Spiked at 10 µM)

Note: The target quantifier ion at m/z 272 corresponds to the [M-CH₃]⁺ fragment of the di-TMS derivatized 6-oxoPIP[4]. Peak integration is performed using the ratio of the target ion area of 6-oxoPIP to the target ion area of the d₄-internal standard[6].

Data Processing & Quality Control

To ensure trustworthiness, every analytical batch must operate as a self-validating system:

  • Reagent Blanks: Run a derivatization blank (pyridine + BSTFA) to ensure reagents are free of artifactual peaks or target analyte contamination.

  • System Suitability: Inject a mid-level calibration standard at the beginning and end of the sequence to verify that retention times do not drift by more than ±0.1 minutes and that the MS detector response remains stable.

  • Calibration: A multi-point calibration curve must yield a coefficient of determination (R²) > 0.995.

References

  • PubChem. "6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 3014237". nih.gov.
  • MedChemExpress. "6-Oxopiperidine-2-carboxylic-2,3,4,5-d4 acid | Stable Isotope". medchemexpress.com.
  • PubMed. "Identification of new biomarkers of pyridoxine-dependent epilepsy by GC/MS-based urine metabolomics". nih.gov.
  • Haematologica. "Metabolic pathways that correlate with post-transfusion circulation of stored murine red blood cells". haematologica.org.
  • Google Patents. "WO2019161383A1 - Oxopiperidine quantitation by mass spectrometry". google.com.
  • SIMMESN. "Determination of new biomarkers for diagnosis of pyridoxine dependent epilepsy in human plasma and urine by liquid". simmesn.it.
  • MDPI. "Global Metabolomics Discovers Two Novel Biomarkers in Pyridoxine-Dependent Epilepsy Caused by ALDH7A1 Deficiency". mdpi.com.
  • bioRxiv. "γ-aminobutyrate (GAB) functions as a bioenergetic and signaling gatekeeper to control T cell inflammation". biorxiv.org.

Sources

Application

Application Note: Incorporation of 6-Oxopiperidine-2-carboxylate in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocol Introduction & Mechanistic Rationale 6-Oxopiperidine-2-carboxylate—common...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocol

Introduction & Mechanistic Rationale

6-Oxopiperidine-2-carboxylate—commonly referred to as pyrohomoglutamic acid (pHgu) or 6-oxopipecolic acid—is a six-membered lactam analogue of the naturally occurring pyroglutamate (pGlu). In modern drug discovery, this non-proteinogenic building block is highly valued for its ability to induce rigid conformational constraints (such as β- and γ-turns) and is a critical structural motif in the synthesis of [1], [2], and [3].

The "Why": SPPS Design Considerations

Because the nitrogen atom of 6-oxopiperidine-2-carboxylate is embedded within a stable lactam ring, it lacks the nucleophilicity required for standard iterative peptide elongation. Consequently, it is almost exclusively utilized as an N-terminal capping group .

  • Biological Causality: Capping the N-terminus with this bulky lactam protects the synthesized peptide from exopeptidase degradation in vivo, significantly extending the pharmacokinetic half-life of the therapeutic candidate.

  • Chemical Causality: The α-carbon of 6-oxopiperidine-2-carboxylate is sterically hindered by the adjacent bulky piperidine ring. This steric drag reduces the acylation rate during coupling. To overcome this, highly efficient uronium-based coupling reagents (e.g., HATU) or phosphonium-based reagents must be employed to drive the formation of the active ester and prevent epimerization.

Quantitative Data & Reagent Selection

To ensure a self-validating and robust synthesis, the physicochemical properties of the building block and the efficacy of various coupling reagents must be optimized. 6-Oxopiperidine-2-carboxylate exhibits a solubility limit of approximately [1].

Table 1: Physicochemical & Solubility Profile
PropertyValue
Chemical Name (R)- or (S)-6-Oxopiperidine-2-carboxylic acid
Synonyms Pyrohomoglutamic acid, D/L-pHgu, 6-Oxopipecolic acid
Molecular Weight 143.14 g/mol
Solubility (DMF/DMSO) ~30 mg/mL[1]
Solubility (Aqueous PBS) ~10 mg/mL (Not recommended for long-term storage)[1]
Primary SPPS Role N-terminal constraint / Peptidase-resistant cap
Table 2: Coupling Reagent Efficacy Comparison
Reagent SystemRelative KineticsEpimerization RiskApplication Note for 6-Oxopiperidine
HATU / DIPEA Very FastLowOptimal : Generates a highly reactive HOAt ester that overcomes the steric hindrance of the piperidine ring.
DIC / Oxyma FastVery LowExcellent alternative for scale-up; avoids the risk of guanidinylation associated with uronium salts.
HBTU / DIPEA ModerateModerateAcceptable, but requires extended coupling times (2-3 hours) and double-coupling cycles[4].
DIC / HOBt SlowHighNot recommended due to poor reactivity with sterically hindered lactams.

Experimental Workflow

The following Graphviz diagram illustrates the logical flow of the N-terminal capping process. The workflow is designed as a closed-loop system, where the reaction cannot proceed to cleavage until analytical self-validation (Kaiser Test) confirms success.

SPPS_Workflow Start Resin Swelling (DMF, 30 min) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Activate Pre-activation (HATU/DIPEA) Deprotect->Activate Couple Coupling Reaction (6-Oxopiperidine-2-carboxylate) Activate->Couple Test Kaiser Test (Self-Validation) Couple->Test Test->Activate Positive (Incomplete) Cleave TFA Cleavage & Global Deprotection Test->Cleave Negative (Complete)

Workflow for N-terminal capping with 6-oxopiperidine-2-carboxylate in SPPS.

Validated Step-by-Step Protocol

This protocol details the incorporation of 6-oxopiperidine-2-carboxylate onto a growing peptide chain anchored to a standard Rink Amide or Wang resin.

Step 1: Resin Preparation and Swelling

Causality: Polystyrene-based resins exist in a collapsed state when dry. Swelling in a highly polar aprotic solvent expands the polymer matrix, exposing the reactive amine sites and ensuring uniform reaction kinetics.

  • Transfer the resin (e.g., 0.1 mmol scale) to a fritted SPPS reaction vessel.

  • Add 5 mL of Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Agitate gently for 30 minutes at room temperature.

  • Drain the solvent.

Step 2: Final Fmoc Deprotection

Causality: The N-terminal Fmoc group must be removed via a base-catalyzed E1cB elimination mechanism to expose the primary amine for capping.

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain and wash the resin thoroughly (5 × 5 mL DMF, 3 × 5 mL DCM, 3 × 5 mL DMF) to remove all traces of piperidine.

Step 3: Preparation of the Active Ester

Causality: We utilize 3.9 equivalents of HATU relative to 4.0 equivalents of the amino acid . This slight stoichiometric deficit of the uronium salt is a critical safeguard; it prevents unreacted HATU from reacting with the resin-bound primary amine, which would form a dead-end guanidinium byproduct and permanently terminate peptide synthesis.

  • In a separate vial, dissolve 6-oxopiperidine-2-carboxylate (0.4 mmol, 4.0 eq) in 2 mL of DMF. Note: If solubility is sluggish, add 5-10% NMP and warm gently to 35°C.

  • Add HATU (0.39 mmol, 3.9 eq) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8.0 eq). The base abstracts the carboxylic proton, driving the rapid formation of the highly reactive HOAt ester.

  • Vortex the mixture for 2 minutes to ensure complete pre-activation.

Step 4: On-Resin Coupling
  • Transfer the activated coupling cocktail to the reaction vessel containing the deprotected resin.

  • Agitate the suspension at room temperature for 90 to 120 minutes. (The extended time compensates for the steric bulk of the piperidine ring).

  • Drain the reaction mixture and wash the resin strictly (5 × 5 mL DMF, 5 × 5 mL DCM).

Step 5: Self-Validation Checkpoint (Kaiser Test)

Causality: A protocol must verify its own success before proceeding to irreversible cleavage. The Kaiser test uses ninhydrin to detect free primary amines.

  • Transfer a few resin beads to a glass test tube.

  • Add 2 drops each of the three Kaiser reagents (Ninhydrin, Phenol, KCN).

  • Heat at 120°C for 5 minutes.

  • System Validation:

    • Result is Colorless/Yellow: >99.5% coupling efficiency achieved. Proceed to Step 6.

    • Result is Blue (Ruhemann's Purple): Incomplete coupling. Do not proceed. Repeat Steps 3 and 4 (Double Coupling) using DIC/Oxyma to avoid guanidinylation.

Step 6: Cleavage and Global Deprotection

Causality: Acidolysis cleaves the peptide from the linker and removes side-chain protecting groups via SN1 mechanisms. Scavengers (TIPS, water) are required to trap highly reactive carbocations and prevent side-chain alkylation[4].

  • Wash the resin with DCM (5 × 5 mL) to remove DMF, then dry under a stream of nitrogen.

  • Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% H₂O).

  • Add 5 mL of the cocktail to the resin and agitate for 2 hours at room temperature.

  • Filter the cleavage solution into a centrifuge tube containing 40 mL of cold diethyl ether to precipitate the peptide.

  • Centrifuge, decant the ether, and lyophilize the crude peptide for downstream RP-HPLC purification.

References

  • Johnson, H.W.B., et al. "Discovery of highly selective inhibitors of the immunoproteasome low molecular mass polypeptide 2 (LMP2) subunit." ACS Medicinal Chemistry Letters.[Link]

  • Akasaka, K., et al. "Synthesis of a New Dual Metalloprotease Inhibitor. I. Diastereoselective Alkylation of Protected 6-Oxopipecolic Acid Esters." Chemical and Pharmaceutical Bulletin.[Link]

Sources

Method

Application Note: Protocol for Incorporating 6-Oxopiperidine-2-carboxylate (pAad) into Peptide Sequences

Executive Summary & Mechanistic Rationale In the development of peptide-based therapeutics, the N-terminus represents a critical vulnerability to exopeptidase (aminopeptidase) degradation in human serum. While N-terminal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the development of peptide-based therapeutics, the N-terminus represents a critical vulnerability to exopeptidase (aminopeptidase) degradation in human serum. While N-terminal acetylation or the incorporation of pyroglutamate (pGlu, a 5-membered lactam) are standard industry practices, they do not always yield the optimal receptor binding profile.

6-Oxopiperidine-2-carboxylate , also known as 6-oxopipecolic acid or pyro-α-aminoadipic acid (pAad) , is a 6-membered lactam analog of pyroglutamate[1]. Incorporating pAad at the N-terminus of a peptide sequence serves a dual purpose:

  • Absolute Aminopeptidase Resistance: The nitrogen atom is integrated into a non-nucleophilic, non-basic lactam ring, rendering the peptide invisible to standard aminopeptidases.

  • Conformational Tuning: The expanded 6-membered ring alters the ϕ and ψ dihedral angles of the N-terminus compared to pGlu. This steric expansion has been successfully utilized to probe the allosteric and orthosteric binding sites of GPCRs, such as in the synthesis of TRH (Thyrotropin-releasing hormone) analogs (e.g., pAad-His-Pro-NH2)[1], and serves as a core scaffold for dual metalloprotease inhibitors[2].

Because pAad lacks a free α -amino group, it acts as an N-terminal chain terminator during Solid-Phase Peptide Synthesis (SPPS). This guide details the self-validating workflow for synthesizing the pAad building block and efficiently coupling it to a resin-bound peptide.

Quantitative Comparison of N-Terminal Modifications

To understand the causality behind selecting pAad, we must compare its physicochemical properties against standard N-terminal capping strategies. The 6-membered ring introduces moderate steric bulk, which necessitates highly efficient coupling reagents (like HATU) compared to the less hindered pGlu.

N-Terminal ModificationRing SizeN-Terminal Charge (pH 7.4)Relative Aminopeptidase StabilityRecommended SPPS Coupling Reagent
Free Amine (None) N/A+1LowN/A
Acetylation (Ac) N/ANeutralHighAc₂O / Pyridine
Pyroglutamate (pGlu) 5-memberedNeutralVery HighDIC / Oxyma
6-Oxopiperidine-2-carboxylate (pAad) 6-memberedNeutralVery HighHATU / DIPEA

Experimental Workflows & Visualizations

The incorporation of pAad requires a two-phase approach: the solution-phase synthesis of the building block from L- α -aminoadipic acid, followed by its solid-phase coupling to the target peptide sequence.

SPPS_Workflow A L-alpha-Aminoadipic Acid (Starting Material) B Esterification & Cyclization (Reflux / Kugelrohr) A->B C 6-Oxopiperidine-2-carboxylic acid (pAad Building Block) B->C E Coupling Reaction (HATU, DIPEA, DMF) C->E D Resin-Bound Peptide Chain (Deprotected N-Terminus) D->E F pAad-Capped Peptide (Resin-Bound) E->F G TFA Cleavage & Global Deprotection F->G H Purified pAad-Peptide (Exopeptidase Resistant) G->H

Workflow for the synthesis and SPPS incorporation of 6-oxopiperidine-2-carboxylate (pAad).

Peptidase_Resistance Peptide Standard Peptide (Free N-Terminus) Aminopeptidase Aminopeptidase Enzyme Peptide->Aminopeptidase Degradation Rapid Degradation (Short Half-Life) Aminopeptidase->Degradation Steric Steric Clash & Lack of Free Amine Aminopeptidase->Steric Blocked pAad_Peptide pAad-Capped Peptide (Lactam N-Terminus) pAad_Peptide->Steric Stability Proteolytic Stability (Extended Half-Life) Steric->Stability

Mechanism of aminopeptidase resistance conferred by the N-terminal pAad lactam ring.

Step-by-Step Methodologies

Protocol A: Synthesis of the 6-Oxopiperidine-2-carboxylic acid Building Block

While pAad can occasionally be sourced commercially, it is frequently synthesized in-house from inexpensive L- α -aminoadipic acid (Aad) via esterification and subsequent intramolecular cyclization[3][4].

Materials:

  • L- α -aminoadipic acid (1.0 eq)

  • Thionyl chloride (SOCl₂, 1.2 eq)

  • Anhydrous Methanol (MeOH)

  • Toluene

Procedure:

  • Esterification: Suspend L- α -aminoadipic acid in anhydrous MeOH at 0 °C. Dropwise, add SOCl₂.

  • Stir the reaction mixture at room temperature for 12 hours. Concentrate under reduced pressure to yield the dimethyl ester hydrochloride.

  • Cyclization: Dissolve the crude ester in toluene. Add a mild base (e.g., triethylamine) to neutralize the hydrochloride salt, freeing the α -amine.

  • Heat the mixture to reflux (or utilize microwave irradiation at 120 °C for 15 minutes) to drive the intramolecular cyclization, expelling methanol and forming the 6-membered lactam[5].

  • Saponification: Treat the resulting methyl 6-oxopiperidine-2-carboxylate with 1M LiOH in THF/H₂O (1:1) for 2 hours at room temperature to hydrolyze the ester.

  • Acidify to pH 2 with 1M HCl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield pure 6-oxopiperidine-2-carboxylic acid.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Because pAad is a lactam, it does not require N-terminal Fmoc or Boc protection for SPPS. It is coupled directly to the deprotected N-terminus of the resin-bound peptide.

Critical Insight: The 6-membered ring of pAad creates a localized steric shield around its carboxylic acid. Standard DIC/Oxyma coupling often results in incomplete capping (deletion sequences). Therefore, we mandate the use of the highly reactive aminium salt HATU to force the reaction to completion.

Materials:

  • Resin-bound peptide with a free N-terminal amine (e.g., on Rink Amide resin)

  • 6-oxopiperidine-2-carboxylic acid (pAad) (4.0 eq relative to resin loading)

  • HATU (3.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (8.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to expose the final N-terminal amine. Wash thoroughly with DMF (5 × 1 min).

  • Pre-activation: In a separate vial, dissolve pAad (4.0 eq) and HATU (3.9 eq) in a minimum volume of DMF. Add DIPEA (8.0 eq). Stir for 2 minutes to generate the active O7-azabenzotriazole ester.

  • Coupling: Add the activated pAad solution to the resin. Agitate at room temperature for 2 hours.

  • Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test. A negative result (yellow beads) confirms complete capping. If positive (blue beads), repeat the coupling step.

  • Cleavage: Wash the resin with DMF, then Dichloromethane (DCM), and dry. Cleave the peptide from the resin using a standard cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2 hours.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the pAad-capped peptide. Centrifuge, wash the pellet with ether, and dry under vacuum.

Quality Control & Analytical Validation

To ensure the integrity of the pAad-peptide, the following analytical parameters must be verified:

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • The target mass should reflect the addition of the pAad moiety ( C6​H7​NO2​ , residual mass addition of 125.13 Da to the peptide chain).

    • Ensure there is no +18 Da mass adduct, which would indicate a failure of the lactam ring to remain closed (hydrolysis to linear α -aminoadipic acid).

  • HPLC: A single sharp peak on a reversed-phase C18 column (gradient: 5-95% Acetonitrile in water with 0.1% TFA) confirms purity. The pAad modification typically increases the hydrophobicity of the peptide slightly compared to a free N-terminus, shifting the retention time later.

References

  • Synthesis of a New Dual Metalloprotease Inhibitor. II. Stereoselective Synthesis of Peptidomimetic [5.7]-Bicyclic Compounds. Researcher.life (Chem. Pharm. Bull. 1999)[Link]

  • (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids National Institutes of Health (PMC)[Link]

  • (R)-α-Aminoadipic acid: an interesting chiral pool building block Arkivoc[Link]

  • Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation MDPI[Link]

Sources

Application

6-Oxopiperidine-2-carboxylate as a precursor for novel heterocyclic compounds.

Application Note & Protocol Guide: 6-Oxopiperidine-2-carboxylate as a Precursor for Novel Heterocyclic Compounds Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advance...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: 6-Oxopiperidine-2-carboxylate as a Precursor for Novel Heterocyclic Compounds

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Application Guide

Introduction and Strategic Significance

In the landscape of modern drug discovery, the piperidine scaffold is ubiquitous. Specifically, 6-oxopiperidine-2-carboxylate (commonly referred to as 6-oxopipecolic acid ester) has emerged as a highly versatile chiral building block. Derived from the cyclization of L- α -aminoadipic acid, this compound features a unique dual-reactivity profile: a lactam moiety that permits electrophilic functionalization at the C5 position, and a carboxylate group that dictates facial stereoselectivity during enolate alkylation .

This application note details the mechanistic rationale and validated protocols for utilizing 6-oxopiperidine-2-carboxylate to synthesize two critical classes of heterocycles:

  • [5.7]-Bicyclic Peptidomimetics: Utilized in the development of dual metalloprotease inhibitors (e.g., ACE/ANP inhibitors) .

  • [4.3.0]-Bicyclic Lactams: Conformationally locked intermediates used for the asymmetric synthesis of substituted piperidines and indolizidine alkaloids .

Mechanistic Insights: Stereocontrol in Lactam Enolate Alkylation

The functionalization of 6-oxopiperidine-2-carboxylate relies heavily on the generation of a lactam enolate. However, achieving high diastereoselectivity (specifically the trans-isomer) during C5-alkylation requires precise tuning of the protecting groups and the base.

  • Causality of Base Selection: The use of Lithium hexamethyldisilazide (LiHMDS) is critical. Smaller, more nucleophilic bases can attack the ester carbonyl, while Lithium diisopropylamide (LDA) frequently results in complex degradation mixtures. LiHMDS provides the necessary steric bulk to selectively deprotonate the C5 position without compromising the ester or N-carbamate protecting groups .

  • Causality of Ester Bulk on Stereocontrol: The trans/cis ratio of the resulting alkylated product is directly proportional to the steric volume of the C2 ester. A standard methyl ester yields a poor 1.5:1 trans/cis ratio. By substituting this with a bulky benzhydryl (diphenylmethyl) ester, the α -face of the enolate is sterically shielded, forcing the incoming electrophile (e.g., methyl iodide) to attack from the β -face, pushing the trans/cis ratio to an optimal 4:1 .

Table 1: Optimization of C5-Methylation of N-Protected 6-Oxopiperidine-2-carboxylates
C2-Ester GroupN-Protecting GroupBaseAlkylating AgentTotal Yield (%)Trans:Cis Ratio
MethylBocLiHMDSMeI651.5 : 1
tert-ButylBocLiHMDSMeI722.0 : 1
BenzylCbzLiHMDSMeI782.0 : 1
Benzhydryl Cbz LiHMDS MeI 85 4.0 : 1
BenzhydrylCbzLDAMeIN/AComplex Mixture

Data summarized from Akasaka et al., demonstrating the necessity of the benzhydryl ester for optimal stereocontrol.

Experimental Protocols

The following workflows are designed as self-validating systems, incorporating in-process quality control steps to ensure stereochemical fidelity.

Protocol A: Diastereoselective C5-Alkylation for Peptidomimetic Precursors

Objective: Synthesize (2S,5R)-1-benzyl 2-benzhydryl 5-methyl-6-oxopiperidine-1,2-dicarboxylate.

  • Preparation: Dissolve N-Cbz-6-oxopiperidine-2-carboxylate benzhydryl ester (1.0 equiv, 10 mmol) in anhydrous THF (50 mL) under an argon atmosphere.

  • Enolate Generation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add LiHMDS (1.0 M in THF, 1.3 equiv).

    • Causality Check: The slight excess of LiHMDS ensures complete enolate formation. Stir for exactly 30 minutes; prolonged stirring at this stage can lead to ring-opening side reactions.

  • Electrophilic Addition: Add Methyl Iodide (MeI, 3.0 equiv) rapidly to the cold solution.

    • Causality Check: A large excess of MeI is required to outcompete enolate equilibration and drive the reaction to completion kinetically, preserving the trans selectivity.

  • Quenching & Extraction: After 2 hours at -78 °C, quench the reaction in situ with saturated aqueous NH 4​ Cl (20 mL) before warming to room temperature. Extract with Ethyl Acetate (3 x 30 mL), wash with brine, and dry over Na 2​ SO 4​ .

  • Self-Validation (QC): Concentrate a 1 mL aliquot of the organic layer and analyze via 1 H-NMR. The trans/cis ratio can be immediately validated by integrating the C5-methyl doublet signals (typically distinct between 1.1–1.3 ppm). Proceed to flash chromatography only if the ratio is 3.5:1.

Protocol B: Synthesis of [4.3.0]-Bicyclic Lactams via Hemiaminal Ether Formation

Objective: Convert 6-oxopiperidine-2-carboxylate into a conformationally locked bicyclic lactam for alkaloid synthesis.

  • Reduction to Hydroxymethyl: Treat 6-oxopiperidine-2-carboxylate (methyl ester) with NaBH 4​ (2.0 equiv) in EtOH at 0 °C to selectively reduce the ester to 6-oxo-2-hydroxymethylpiperidine without reducing the lactam.

  • Acetal Exchange: Dissolve the resulting alcohol (1.0 equiv) and acetophenone dimethyl acetal (1.2 equiv) in anhydrous CHCl 3​ .

  • Catalysis & Cyclization: Add a catalytic amount of Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv). Attach a Dean-Stark trap and reflux the mixture.

    • Causality Check: The Dean-Stark trap removes the methanol byproduct, driving the thermodynamically controlled equilibrium toward the formation of the closed[4.3.0]-bicyclic hemiaminal ether.

  • Isolation: Once TLC indicates complete consumption of the starting alcohol (approx. 12 hours), cool to room temperature, wash with saturated NaHCO 3​ to neutralize the PPTS, and concentrate. The resulting bicyclic lactam is now primed for highly exo-selective enolate alkylations .

Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthetic utility of 6-oxopiperidine-2-carboxylate, branching into peptidomimetic drug discovery and natural product synthesis.

G A L-alpha-Aminoadipic Acid (Starting Material) B (2S)-6-Oxopipecolic Acid (Cyclization) A->B Reflux, AcOH C N-Protected 6-Oxopiperidine-2-carboxylate (Esterification & Protection) B->C Esterification & N-Protection D C5-Alkylated Derivative (LiHMDS, MeI) C->D Enolate Alkylation (Stereoselective) E Hemiaminal Ether ([4.3.0]-Bicyclic Lactam) C->E Reduction & Acetal Formation F [5.7]-Bicyclic Peptidomimetics (Metalloprotease Inhibitors) D->F Chemoselective Reduction & Cysteine Coupling G Substituted Piperidines (Alkaloid Scaffolds) E->G Lactam Enolate Alkylation & Deprotection

Divergent synthetic pathways of 6-oxopiperidine-2-carboxylate to novel heterocycles.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22566435, 6-Oxopiperidine-2-carboxylate." PubChem, [Link].

  • Akasaka, K., Akamatsu, H., Kimoto, Y., Komatsu, Y., Shimizu, T., Shimomura, N., Tagami, K., & Negi, S. "Synthesis of a New Dual Metalloprotease Inhibitor. I. Diastereoselective Alkylation of Protected 6-Oxopipecolic Acid Esters." Chemical and Pharmaceutical Bulletin, vol. 47, no. 11, 1999, pp. 1525-1531. [Link].

  • Brewster, A. G., Broady, S., Davies, C. E., Heightman, T. D., Hermitage, S. A., Hughes, M., Moloney, M. G., & Woods, G. "Enantiopure bicyclic piperidinones: stereoselectivity in lactam enolate alkylations." Organic & Biomolecular Chemistry, vol. 2, no. 7, 2004, pp. 1031-1043. [Link].

Technical Notes & Optimization

Troubleshooting

Troubleshooting guide for the chiral separation of 6-Oxopiperidine-2-carboxylate enantiomers.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the chiral resolution of highly polar, ionizable cyclic amino acids like 6-oxopiperidine-2-carboxylic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the chiral resolution of highly polar, ionizable cyclic amino acids like 6-oxopiperidine-2-carboxylic acid (6-oxoPIP).

This molecule presents a unique chromatographic triad: a hydrogen-bonding lactam core, an ionizable carboxylic acid (pKa ~2.5), and a stereocenter that is highly sensitive to its chemical environment. Whether you are isolating enantiomers for asymmetric synthesis or quantifying 6-oxoPIP as a critical biomarker for pyridoxine-dependent epilepsy (PDE-ALDH7A1)[1], this guide provides field-proven, mechanistically grounded solutions to ensure a self-validating analytical system.

Method Development Workflow

The following decision tree outlines the logical progression for developing a robust chiral method based on your detection requirements.

ChiralWorkflow Start 6-Oxopiperidine-2-carboxylate Method Development Detector Select Detection Mode Start->Detector UV_Mode UV Detection (Preparative / Synthetic) Detector->UV_Mode MS_Mode LC-MS/MS (Biomarker / Clinical) Detector->MS_Mode NP_Cond Normal Phase: Hexane/EtOH + 0.1% TFA UV_Mode->NP_Cond RP_Cond Reversed Phase: H2O/MeCN + 0.1% Formic Acid MS_Mode->RP_Cond Tailing Peak Tailing Observed? NP_Cond->Tailing RP_Cond->Tailing Flush Flush column to remove DEA memory effects Tailing->Flush Yes Validate Validate Method (Rs > 1.5, Tf < 1.5) Tailing->Validate No Flush->Validate

Decision tree for 6-oxopiperidine-2-carboxylate chiral HPLC method development.

Self-Validating Protocol: Standard Chiral HPLC Methodology

To guarantee reproducibility, your chromatographic setup must be treated as a self-validating system. Follow this step-by-step methodology to establish a baseline separation.

Step 1: Column Selection Select an immobilized polysaccharide-based Chiral Stationary Phase (CSP) such as Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel IC (cellulose tris(3,5-dichlorophenylcarbamate))[2][3]. Immobilized phases are strictly preferred over coated phases (like AD-H) because they tolerate a wider range of organic modifiers, allowing you to tune steric interactions without degrading the chiral selector.

Step 2: Mobile Phase Formulation For Normal Phase (NP) UV analysis, prepare a baseline mobile phase of n-Hexane/Ethanol (80:20, v/v).

Step 3: Additive Integration (Critical Causality Step) Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase[4]. The Causality: 6-oxopiperidine-2-carboxylate contains a free carboxylic acid. Without an acidic additive, the carboxylate anion interacts aggressively with residual silanols on the silica matrix of the CSP. TFA (pKa 0.23) acts as a strong ion-pairing agent that suppresses the ionization of the analyte's C2-carboxylic acid, neutralizing these secondary electrostatic interactions and preventing severe peak tailing[5].

Step 4: System Suitability Testing (SST) Inject a 10 µL aliquot of the racemic standard (1 mg/mL). The system is considered validated and ready for sample analysis only if it meets the following criteria:

  • Enantiomeric Resolution (Rs): > 1.5 (Baseline separation).

  • Tailing Factor (Tf): < 1.5 for both enantiomeric peaks.

Troubleshooting Guide & FAQs

Q1: I am observing severe peak tailing and a loss of resolution (Rs < 1.0) on my Chiralpak column, despite using the recommended Hexane/Ethanol mobile phase. Root Cause: Unsuppressed ionization of the carboxylic acid moiety or column contamination. Solution: Ensure you have added 0.1% TFA to your mobile phase. If you are already using TFA and tailing persists, you are likely experiencing a "memory effect" from basic additives (such as Diethylamine, DEA) previously used on that specific column[5]. Basic additives become trapped in the chiral cavities and neutralize your acidic modifier. Action: Flush the column with 100% Ethanol containing 0.1% TFA for 20 column volumes to displace residual basic modifiers, then re-equilibrate with your mobile phase.

Q2: We are quantifying 6-oxoPIP enantiomers in plasma for PDE-ALDH7A1 biomarker screening using LC-MS/MS. TFA completely suppresses our MS signal. What is the alternative? Root Cause: TFA causes severe ion suppression in electrospray ionization (ESI) by forming strong ion pairs with the analyte and increasing the surface tension of the electrospray droplets. Solution: You must transition to a Reversed-Phase (RP) chiral method. Replace TFA with 0.1% Formic Acid (FA) or 10 mM Ammonium Formate (pH 3.0) in an Acetonitrile/Water gradient. While FA is a weaker acid than TFA and may yield slightly broader peaks, it is volatile and highly MS-compatible. For complex biological matrices, consider utilizing a heart-cutting 2D-LC setup where the first dimension separates the biological matrix and the second dimension resolves the enantiomers[6].

Q3: The enantiomeric ratio (e.r.) of my purified (S)-6-oxopiperidine-2-carboxylate degrades over time during fraction concentration. Why is this happening? Root Cause: Post-column epimerization. The C2 proton, situated between the electron-withdrawing lactam carbonyl and the carboxylic acid, is relatively acidic. Solution: Prolonged exposure to heat during solvent evaporation (e.g., rotary evaporation), especially when residual acidic additives like TFA become highly concentrated, accelerates tautomerization and subsequent racemization. Action: Maintain your water bath below 30°C during concentration. When using TFA in preparative chromatography, immediately neutralize the collected fractions with a weak volatile base (like ammonium bicarbonate) or lyophilize the fractions rapidly to remove the acid catalyst.

Quantitative Data: CSP & Mobile Phase Selection Matrix

Use the following table to select the optimal phase system based on your specific laboratory requirements.

Chiral Stationary Phase (CSP)Elution ModeMobile Phase CompositionAdditivePrimary ApplicationExpected Resolution (Rs)
Chiralpak IA / IC Normal Phasen-Hexane / EtOH (80:20)0.1% TFAAnalytical UV / Preparative Synthesis> 2.0
Chiralpak AD-H Normal Phasen-Hexane / IPA (85:15)0.1% TFAAnalytical UV1.5 - 2.0
Chiralpak IG-3 Reversed PhaseH2O / MeCN (60:40)0.1% Formic AcidLC-MS/MS Biomarker Analysis~ 1.5

References

  • Title : Untargeted metabolomics and infrared ion spectroscopy identify biomarkers for pyridoxine-dependent epilepsy Source : PMC (nih.gov) URL :[Link]

  • Title : BOPC1 Enantiomers Preparation and HuR Interaction Study. From Molecular Modeling to a Curious DEEP-STD NMR Application Source : PMC (nih.gov) URL :[Link]

  • Title : Cellulose tris(3,5-dichlorophenylcarbamate) immobilised on silica: A novel chiral stationary phase for resolution of enantiomers Source : Ovid URL :[Link]

  • Title: WO1998041489A1 - Chiral separations of amino acids Source: Google Patents URL
  • Title : Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column Source : Journal of Chromatography A (researchgate.net) URL :[Link]

  • Title : Targeted Small-Molecule Identification Using Heartcutting Liquid Chromatography–Infrared Ion Spectroscopy Source : Analytical Chemistry (acs.org) URL :[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of 6-Oxopiperidine-2-carboxylate

Welcome to the Technical Support Center for 6-Oxopiperidine-2-carboxylate (also known as L-pyrohomoglutamic acid or α -aminoadipic acid lactam). This cyclic lactam is a critical chiral building block for peptidomimetics,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Oxopiperidine-2-carboxylate (also known as L-pyrohomoglutamic acid or α -aminoadipic acid lactam). This cyclic lactam is a critical chiral building block for peptidomimetics, a precursor for functionalized N-heterocycles, and a recognized biomarker for pyridoxine-dependent epilepsy[1][2].

Despite its structural simplicity, its dual functionality—a carboxylic acid and a lactam ring—presents unique purification challenges. This guide is engineered to help researchers navigate its high aqueous solubility, zwitterionic tendencies, and susceptibility to hydrolytic degradation.

Section 1: Causality & Mechanistic Insights

As application scientists, we observe that most purification failures for 6-oxopiperidine-2-carboxylate stem from a misunderstanding of its physicochemical behavior. To purify this molecule successfully, you must control two competing mechanisms:

  • Hydrolytic Instability (Ring Opening): The six-membered lactam ring is highly prone to hydrolysis. Nucleophilic attack at the C6 carbonyl by water or hydroxide ions leads to ring opening, reverting the molecule to acyclic 5-amino-6-hydroxyhexanoic acid derivatives or α -aminoadipic acid[3]. This vulnerability is severely exacerbated if the lactam nitrogen is protected with an electron-withdrawing group (e.g., N-Boc), which increases the electrophilicity of the carbonyl carbon and makes it highly susceptible to hydrolytic cleavage[4][5].

  • Zwitterionic Polarity: The presence of a free carboxylic acid at C2 makes the molecule highly polar. During aqueous workup, if the pH is not strictly controlled to suppress ionization, the molecule remains partitioned in the aqueous phase, leading to abysmal organic extraction yields[2].

Section 2: Interactive Troubleshooting & FAQs

Q1: I am losing over 60% of my product during the liquid-liquid extraction phase. How can I improve recovery? Application Scientist Insight: 6-Oxopiperidine-2-carboxylate is highly hydrophilic. If your aqueous phase is neutral or basic, the carboxylic acid is deprotonated into a carboxylate, making organic extraction nearly impossible. Solution:

  • Precision pH Control: Carefully acidify the aqueous layer to pH 3.0–4.0 using 1M HCl. This protonates the carboxylic acid, reducing its polarity without being so acidic that it triggers acid-catalyzed lactam hydrolysis[3].

  • Salting Out: Saturate the aqueous layer with solid NaCl before extraction to decrease the solubility of the organic compound in the aqueous phase.

  • Solvent Choice: Standard solvents like Dichloromethane (DCM) or diethyl ether are often too non-polar. Use a mixture of Ethyl Acetate and THF (e.g., 3:1 v/v) or perform continuous liquid-liquid extraction[5].

Q2: My NMR and LC-MS data show a significant impurity corresponding to the acyclic amino acid. What caused this? Application Scientist Insight: You are observing hydrolytic ring opening (Pathway A)[3]. This typically occurs during the saponification of an ester precursor or during aggressive pH adjustments. Solution:

  • If you are hydrolyzing an ester (e.g., methyl 6-oxopiperidine-2-carboxylate) to the free acid, avoid using strong bases like LiOH/H 2​ O 2​ for extended periods. If the nitrogen is Boc-protected, strong basic conditions guarantee ring opening[5].

  • Instead, use mild conditions, strict temperature control (< 25°C) during any basic workup, or enzymatic hydrolysis if applicable.

Q3: How do I separate unreacted α -aminoadipic acid from the cyclized lactam product? Application Scientist Insight: The acyclic precursor is a true zwitterion with two carboxylic acids and a basic primary amine, making it infinitely more water-soluble and silica-retentive than the lactam. Solution:

  • Selective Precipitation: In a mixture of cold ethanol and ethyl acetate, the highly polar α -aminoadipic acid often precipitates out of solution, while the lactam remains dissolved[6].

  • Ion-Exchange Chromatography: Pass the mixture through a weakly acidic cation exchange resin. The acyclic amino acid will bind much more strongly than the lactam.

Section 3: Validated Experimental Protocol

Workflow: Cyclization and Purification of (S)-6-Oxopiperidine-2-carboxylic acid

Step 1: Reaction Quenching & Concentration

  • Following the cyclization of (S)-2-aminoadipic acid (typically performed in refluxing methanol/thionyl chloride or via thermal dehydration), cool the reaction mixture to 0–5°C[6].

  • Remove the primary organic solvent under reduced pressure using a rotary evaporator. Keep the water bath temperature < 35°C to prevent thermal degradation or oligomerization[3].

Step 2: Aqueous Workup & pH Adjustment

  • Re-dissolve the crude residue in a minimal amount of distilled water.

  • Place the flask in an ice bath. Slowly add 1M HCl or 1M NaOH dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 3.5. Causality Check: This specific pH ensures the carboxylic acid is protonated for extraction while minimizing acid-catalyzed ring opening[3].

  • Saturate the aqueous solution with solid NaCl.

Step 3: Extraction

  • Extract the aqueous phase 4–5 times with equal volumes of EtOAc:THF (3:1 v/v).

  • Combine the organic layers and dry over anhydrous Na 2​ SO 4​ . Do not use MgSO 4​ if trace acid is present, as it can act as a Lewis acid and trigger ring opening[3].

  • Filter and concentrate in vacuo to yield the crude lactam.

Step 4: Column Chromatography

  • Prepare a silica gel column. Use a mobile phase of Dichloromethane (DCM) : Methanol (MeOH) : Acetic Acid (AcOH) in a ratio of 90:9:1. Causality Check: The 1% AcOH suppresses the ionization of the carboxylic acid on the silica, preventing severe tailing.

  • Elute the product, monitoring fractions via TLC (stain with phosphomolybdic acid or iodine, as the molecule lacks a strong UV chromophore).

  • Pool fractions, concentrate, and co-evaporate with toluene to remove residual acetic acid.

Section 4: Quantitative Data Summary
ParameterRecommended Value / ConditionCausality / Consequence of Deviation
Aqueous pH for Extraction 3.0 – 4.0pH < 3: Acid-catalyzed ring opening. pH > 5: Carboxylate formation, poor extraction[3].
Extraction Solvent EtOAc / THF (3:1)DCM/Ether yields <20% recovery due to the molecule's high polarity[5].
Evaporation Temperature < 35°CHigh heat promotes oligomerization/polymerization (Pathway C)[3].
Chromatography Additive 1% Acetic AcidPrevents silica tailing by keeping the C2-carboxylic acid protonated.
N-Protecting Group Stability Free NH > N-Benzyl > N-BocN-Boc strongly withdraws electrons, making the lactam highly susceptible to hydrolysis[4][5].
Section 5: Visualizing the Workflow

G A L-alpha-Aminoadipic Acid (Highly Polar Precursor) B Lactamization / Cyclization (Heat or Coupling Agents) A->B Activation C Crude Reaction Mixture (Lactam + Unreacted Acid) B->C D Careful pH Adjustment (Target: pH 3.5 - 4.0) C->D Aqueous Workup E Hydrolytic Ring Opening (Avoid pH < 3 or pH > 9) D->E Extreme pH Exposure F Solvent Extraction (EtOAc:THF + NaCl Saturation) D->F Optimal pH Maintained G Silica Gel Chromatography (DCM:MeOH:AcOH 90:9:1) F->G Organic Phase H Purified 6-Oxopiperidine-2-carboxylate G->H Elution & Evaporation

Synthetic logic and purification workflow for 6-Oxopiperidine-2-carboxylate, highlighting pH sensitivity.

References
  • Title: Electronic structure, novel synthesis, and O—H⋯O and C—H⋯O interactions in two 6-oxopiperidine-2-carboxylic acid derivatives Source: iucr.org URL: 6

  • Title: Novel Route for Synthesis of (S)-1-Benzyl-6-oxopiperidine-2-carboxylic Acid and its Crystal Structure Source: researchgate.net URL: 4

  • Title: WO2019161383A1 - Oxopiperidine quantitation by mass spectrometry Source: google.com (Patents) URL: 1

  • Title: 6-(Hydroxymethyl)piperidin-2-one | RUO - Benchchem Source: benchchem.com URL: 3

  • Title: Does the exception prove the rule? - A comparative study of supramolecular synthons in a series of lactam esters Source: scispace.com URL: 5

  • Title: (S)-6-Oxo-2-piperidinecarboxylic acid Source: sigmaaldrich.com URL: 2

Sources

Troubleshooting

Optimizing LC-MS/MS parameters for sensitive detection of 6-Oxopiperidine-2-carboxylate.

Welcome to the Analytical Support Center for the detection and quantification of 6-Oxopiperidine-2-carboxylate (also known as 6-oxopipecolate or 6-oxo-PIP). This portal is designed for researchers, clinical scientists, a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center for the detection and quantification of 6-Oxopiperidine-2-carboxylate (also known as 6-oxopipecolate or 6-oxo-PIP). This portal is designed for researchers, clinical scientists, and drug development professionals optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

6-oxo-PIP has emerged as the premier, room-temperature-stable biomarker for Pyridoxine-Dependent Epilepsy (PDE) caused by ALDH7A1 deficiency[1][2]. Below, you will find mechanistic insights, method optimization FAQs, troubleshooting guides, and a self-validating experimental protocol.

Knowledge Base: The Mechanistic Context

To optimize detection, one must understand the origin of the analyte. In healthy individuals, the ALDH7A1 enzyme metabolizes α-aminoadipic semialdehyde (α-AASA) into α-aminoadipic acid (AAA). In PDE, ALDH7A1 deficiency blocks this pathway, leading to the upstream accumulation of α-AASA and Δ1-piperideine-6-carboxylate (P6C)[3]. A cytosolic enzyme subsequently oxidizes the accumulated intermediate 6-OH-PIP into the highly stable 6-oxo-PIP[1].

Pathway Lysine L-Lysine PIP Pipecolic Acid (PIP) Lysine->PIP P6C Δ1-P6C (Accumulates) PIP->P6C AASA α-AASA (Accumulates) P6C->AASA Equilibrium OHPIP 6-OH-PIP P6C->OHPIP ALDH7A1 ALDH7A1 (Deficient) AASA->ALDH7A1 OXOPIP 6-oxo-PIP (Stable Biomarker) OHPIP->OXOPIP Oxidation AAA α-Aminoadipic Acid (AAA) ALDH7A1->AAA Blocked

Lysine degradation pathway highlighting 6-oxo-PIP accumulation in PDE.

Diagnostic FAQs: Method Development & Optimization

Q: Why transition to 6-oxo-PIP quantification instead of traditional α-AASA or P6C assays? A: Causality: α-AASA and P6C are highly unstable at room temperature, requiring immediate freezing of biofluids to prevent degradation. 6-oxo-PIP, conversely, remains stable for >28 days at room temperature[2]. This structural stability allows for reliable quantification in Dried Blood Spots (DBS) and Dried Urine Spots (DUS), which is critical for retrospective drug efficacy studies and newborn screening[2].

Q: What are the optimal MRM transitions and collision energies for 6-oxo-PIP? A: Because 6-oxo-PIP contains a basic piperidine nitrogen, it readily accepts a proton to form a stable [M+H]+ precursor ion at m/z 144.2 in positive electrospray ionization (ESI+) mode[1]. The dominant fragmentation pathway involves the loss of the carboxylate group (as H2​O+CO ), yielding a strong product ion at m/z 98.1[1].

Table 1: Optimized LC-MS/MS Quantitative Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
6-oxo-PIP 144.298.115 - 20Positive (ESI+)
D3-6-oxo-PIP (IS) 147.2101.115 - 20Positive (ESI+)
D4-6-oxo-PIP (IS) 148.2102.115 - 20Positive (ESI+)

Troubleshooting Guide: Resolving Analytical Bottlenecks

Issue 1: Exogenous peaks masking the 6-oxo-PIP signal
  • Root Cause: Patients with PDE are often prescribed anti-epileptic drugs (AEDs) like Levetiracetam. In lower-resolution techniques like GC-MS, Levetiracetam shares similar retention times and can completely mask the 6-oxo-PIP peak[4].

  • Solution: Transition the assay to LC-MS/MS. The specific MRM transition of 144.2 98.1 for 6-oxo-PIP is distinct from Levetiracetam. Additionally, utilizing a tailored UHPLC gradient ensures chromatographic baseline resolution between the drug metabolites and the biomarker[4].

Issue 2: Poor sensitivity or low Signal-to-Noise (S/N) in ESI+ mode
  • Root Cause: 6-oxo-PIP contains a carboxylic acid group ( pKa​ ~2-3) which naturally favors negative ionization, but the method relies on the basic nitrogen for ESI+ detection. If the mobile phase pH is too high, the nitrogen is not fully protonated, drastically reducing ionization efficiency.

  • Solution: Ensure the aqueous mobile phase contains 0.1% to 0.2% Formic Acid. This forces the pH below the pKa​ of the carboxylate group, neutralizing it, while ensuring complete protonation of the piperidine nitrogen to maximize the [M+H]+ yield.

Issue 3: Poor retention on standard C18 columns
  • Root Cause: 6-oxo-PIP is a highly polar, low-molecular-weight organic acid (MW ~143.14 g/mol ). On traditional hydrophobic Reversed-Phase (RP) C18 columns, it fails to partition into the stationary phase and elutes in the void volume, leading to severe ion suppression from unretained matrix salts.

  • Solution: Switch the stationary phase to Hydrophilic Interaction Liquid Chromatography (HILIC) or an aqueous-compatible RP column (e.g., T3 or AQ phases). If using AQ-RP, begin the gradient at 100% aqueous (0.1% Formic Acid) to ensure adequate retention factor ( k′>2 ) before ramping the organic modifier.

Standard Operating Procedure (SOP): Self-Validating LC-MS/MS Workflow

To guarantee trustworthiness, this protocol is designed as a self-validating system . By introducing a stable isotope-labeled internal standard (SIL-IS) at the very first step, any volumetric losses during extraction or ion suppression during MS acquisition apply equally to both the analyte and the IS. The ratio of their peak areas remains constant, ensuring absolute quantitative accuracy[1][5].

Workflow Sample Biofluid Sample (Plasma/Urine) Spike Spike IS (D3/D4-6-oxo-PIP) Sample->Spike Extraction Protein Ppt / SPE (Acetonitrile + 1% FA) Spike->Extraction LC UHPLC Separation (HILIC or AQ-RP) Extraction->LC MS ESI-MS/MS (MRM: 144.2 -> 98.1) LC->MS Data Quantification & Data Analysis MS->Data

LC-MS/MS sample preparation and acquisition workflow for 6-oxo-PIP.

Step-by-Step Methodology

Step 1: Sample Aliquoting and IS Spiking

  • Thaw plasma or urine samples on ice.

  • Transfer 20 µL of the sample, calibrator, or Quality Control (QC) material into a 1.5-mL microcentrifuge tube[5].

  • Add 20 µL of the Internal Standard working solution (e.g., D4-6-oxopipecolic acid at ~2.2 µM)[5]. Causality: Immediate addition of the SIL-IS normalizes all subsequent matrix effects and recovery variations.

Step 2: Protein Precipitation / Extraction 4. Add 200 µL of cold Acetonitrile containing 1% Formic Acid to the mixture[5]. Causality: Acetonitrile rapidly denatures and precipitates plasma proteins. The 1% Formic Acid ensures the analyte remains protonated, increasing its solubility in the organic supernatant. 5. Vortex vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. 6. Transfer the cleared supernatant to an LC autosampler vial. (For urine, a Solid-Phase Extraction (SPE) cleanup may be substituted to remove excess salts[5]).

Step 3: LC-MS/MS Acquisition 7. Inject 2-5 µL of the extract onto a UHPLC system equipped with a HILIC or AQ-RP column. 8. Run a gradient using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). 9. Monitor the eluent using a triple quadrupole mass spectrometer in ESI+ mode, isolating m/z 144.2 in Q1, applying ~15-20 eV collision energy in Q2, and quantifying the m/z 98.1 fragment in Q3[1].

Step 4: Data Processing & Validation 10. Integrate the area under the curve (AUC) for both 6-oxo-PIP and the SIL-IS. 11. Plot the Area Ratio (Analyte/IS) against the calibration curve. The batch is considered valid only if the low, mid, and high QC samples back-calculate to within ±15% of their nominal concentrations, proving the self-validating nature of the isotopic dilution.

References

  • Wempe, M. F., et al. (2019). Oxopiperidine quantitation by mass spectrometry. WO 2019/161383 A1. World Intellectual Property Organization.
  • Jiao, X., et al. (2024). Evaluating the suitability of 6-oxo-PIP as a novel biomarker for pyridoxine-dependent epilepsy in multiple samples. ResearchGate.
  • Khalil, et al. (2024). Case report: Early (molecular) diagnosis is the clue: report on ALDH7A1 deficiency in newborns. Frontiers in Pediatrics.
  • National Institutes of Health (2026). A novel therapy for pyridoxine-dependent epilepsy due to biallelic pathogenic variants in ALDH7A1. PMC.
  • IntechOpen (2021). Vitamin B6 and Related Inborn Errors of Metabolism.

Sources

Optimization

Improving the resolution of 6-Oxopiperidine-2-carboxylate enantiomers on chiral columns.

Welcome to the technical support guide for the enantiomeric separation of 6-Oxopiperidine-2-carboxylate and its derivatives. This molecule, containing both a lactam and a carboxylic acid functional group, presents a uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the enantiomeric separation of 6-Oxopiperidine-2-carboxylate and its derivatives. This molecule, containing both a lactam and a carboxylic acid functional group, presents a unique and often challenging separation problem in pharmaceutical development and quality control. Its amphoteric nature requires a carefully considered approach to method development.

This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you achieve baseline resolution (Rs ≥ 1.5) efficiently and robustly.

Fundamental Principles: Chiral Recognition on Polysaccharide Phases

The most successful chiral stationary phases (CSPs) for a broad range of molecules, including lactams, are based on polysaccharide derivatives, specifically cellulose and amylose.[1] Chiral recognition is achieved through a combination of transient interactions between the analyte and the chiral polymer.[2]

  • Interaction Types: Hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance are the primary forces involved.[2] The analyte must fit into a "chiral pocket" or groove within the polymer structure to form a temporary diastereomeric complex, allowing for differential retention of the two enantiomers.[3]

  • Cellulose vs. Amylose: Cellulose phases tend to have a more ordered, layered structure, while amylose phases adopt a helical groove structure.[1] This fundamental difference means they often provide complementary selectivity, and it is essential to screen both types during initial method development.

For 6-Oxopiperidine-2-carboxylate, the key interaction points are the carboxylic acid, the amide group, and the piperidine ring. The goal of method development is to optimize the mobile phase to maximize the differences in how each enantiomer interacts with these sites on the CSP.

Troubleshooting Guide: From Tailing Peaks to Baseline Separation

This section addresses the most common issues encountered during the separation of 6-Oxopiperidine-2-carboxylate enantiomers.

Problem 1: Poor or No Resolution (Resolution, Rs < 1.2)

This is the most frequent challenge. A systematic approach is required to diagnose the cause and improve selectivity (α) and efficiency (N), the two key components of resolution.

G cluster_0 start Start: Poor Resolution (Rs < 1.2) check_csp Are you using a polysaccharide CSP (Amylose or Cellulose)? start->check_csp screen_csp Action: Screen columns with complementary selectivity. (e.g., Daicel IA/IB/IC vs AD/OD) check_csp->screen_csp No check_mp Is the mobile phase optimized? check_csp->check_mp Yes screen_csp->check_mp optimize_alcohol Action: Screen different alcohol modifiers (IPA, EtOH, MeOH) and vary percentage. check_mp->optimize_alcohol No check_additives Are you using both acidic AND basic additives? check_mp->check_additives Yes optimize_alcohol->check_additives add_additives Action: Add both an acid (TFA/FA) and a base (DEA/BA) at 0.1-0.3%. This is CRITICAL for this analyte. check_additives->add_additives No optimize_temp Action: Evaluate column temperature between 10°C and 40°C. check_additives->optimize_temp Yes add_additives->optimize_temp success Resolution Achieved (Rs >= 1.5) optimize_temp->success

Caption: Troubleshooting workflow for poor enantiomeric resolution.

  • Chiral Stationary Phase (CSP) Selection: Selectivity is the most powerful tool for improving resolution.[1] If you are not getting a separation, the first step is to screen different CSPs.

    • Cause: The analyte may not have the correct steric or polar interactions with the chosen CSP. Amylose and cellulose phases offer different chiral recognition environments.

    • Solution: Screen your racemate on at least one amylose-based column (e.g., CHIRALPAK® IA, IB, IC) and one cellulose-based column (e.g., CHIRALPAK® AD, OD). A recent study successfully resolved a similar δ-lactam on Chiralpak IA.[4][5]

  • Mobile Phase Composition:

    • Alcohol Modifier: The type and concentration of the alcohol modifier in a normal-phase system (e.g., Hexane/Alcohol) dramatically influence selectivity.

      • Cause: Different alcohols (Isopropanol, Ethanol, Methanol) alter the polarity of the mobile phase and how it competes with the analyte for interaction sites on the CSP. This can change retention times, selectivity, and even the elution order of the enantiomers.[6]

      • Solution: Screen Isopropanol (IPA), Ethanol (EtOH), and Methanol (MeOH) as modifiers. Start with 20% alcohol and adjust downwards to increase retention and often improve resolution.

ModifierTypical Starting % (in Hexane)Characteristics
Isopropanol (IPA)10-20%Least polar, generally provides higher retention and often the best initial selectivity.
Ethanol (EtOH)10-20%Intermediate polarity and eluting strength.
Methanol (MeOH)10-20%Most polar, lowest retention. Can sometimes provide unique selectivity.
  • Mobile Phase Additives (Critical for this Analyte):

    • Cause: 6-Oxopiperidine-2-carboxylate is amphoteric, meaning it has both an acidic (carboxylic acid) and a basic (secondary amine in the lactam ring) center. Uncontrolled ionization of these groups leads to severe peak tailing and poor resolution due to unwanted ionic interactions with the stationary phase.

    • Solution: Use a combination of both an acidic and a basic additive to suppress the ionization of both functional groups simultaneously.[4][7] This is the single most important parameter to optimize for this class of compounds.

      • Basic Additive: Use 0.1% - 0.3% Diethylamine (DEA) or Butylamine (BA) to suppress the deprotonation of the carboxylic acid.

      • Acidic Additive: Use 0.1% - 0.3% Trifluoroacetic acid (TFA) or Formic Acid (FA) to suppress the protonation of the amine.

      • Example: A published method for a similar compound successfully used a mobile phase of n-Hexane/IPA/DEA/TFA (90:10:0.1:0.3, v/v/v/v).[4]

  • Temperature:

    • Cause: Chiral separations are often enthalpically driven, making them sensitive to temperature changes. Lowering the temperature typically increases retention and the energy difference between the two diastereomeric complexes, often leading to better resolution.[1]

    • Solution: Evaluate the separation at different column temperatures, for example, 25°C, 15°C, and 40°C. Note that decreasing temperature will increase backpressure.

Problem 2: Peak Tailing or Asymmetry (Tf > 1.5)

Even with some separation, poor peak shape can prevent accurate quantification.

  • Column Overload:

    • Cause: Chiral stationary phases have a much lower sample capacity than traditional reversed-phase columns. Overloading is a primary cause of peak tailing on CSPs.[8]

    • Solution: Systematically reduce the sample concentration (e.g., to 0.1 mg/mL or lower) or the injection volume (e.g., 2-5 µL).[8][9]

  • Inappropriate Additive Concentration:

    • Cause: Insufficient concentration of acidic or basic additives will fail to fully suppress analyte ionization, resulting in tailing.

    • Solution: Ensure you are using an optimized concentration of both acidic and basic additives (as described above). Start at 0.1% and incrementally increase if tailing persists.

  • Extraneous System Activity:

    • Cause: Active sites within the HPLC system (e.g., contaminated injector, frits) can cause unwanted secondary interactions.[8][10]

    • Solution: Clean or replace the injector liner and column frits. If contamination is suspected at the head of the column, trimming the first few centimeters (if possible) or performing a column regeneration may help.[11]

Problem 3: Irreproducible Results (Varying Retention/Resolution)

Lack of reproducibility can invalidate a method.

  • Column Memory Effect:

    • Cause: Polysaccharide CSPs, particularly coated ones, can strongly adsorb mobile phase additives.[12] If a column was previously used with a different additive (e.g., only TFA) and is now used with a DEA/TFA mixture, it can take a very long time to equilibrate, leading to drifting retention times. This is known as the "memory effect".[11][13]

    • Solution: Dedicate a specific column to a specific method or class of compounds. When using a new column or switching methods, equilibrate for an extended period (several hours) with the new mobile phase.[11] For immobilized columns, a flush with a strong solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) can help "reset" the stationary phase.[11][14]

  • Column Degradation:

    • Cause: Using incompatible solvents (e.g., THF, DCM on coated polysaccharide columns) can dissolve the chiral polymer from the silica support, permanently damaging the column.[15] High pH can also dissolve the silica support itself.[11]

    • Solution: Always verify solvent compatibility in the column's instruction manual.[16] Use immobilized CSPs if you need to explore a wider range of solvents like Ethyl Acetate, DCM, or THF.

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phase (CSP) is the best to start with for 6-Oxopiperidine-2-carboxylate?

There is no single "best" column, which is why screening is essential.[1] However, a good starting point based on literature for similar lactam structures is an immobilized amylose-based phase, such as Daicel's CHIRALPAK® IA.[4] Always screen this alongside a cellulose-based phase like CHIRALPAK® AD to ensure you don't miss a potentially superior separation.

Q2: Should I use normal-phase, reversed-phase, or polar organic mode?

For initial method development, normal-phase (e.g., Hexane/Alcohol) often provides the best selectivity for many compounds on polysaccharide CSPs.[17] However, if your final method requires LC-MS compatibility, reversed-phase (e.g., Acetonitrile/Water with a buffer like ammonium bicarbonate) is the most suitable mode.[17] Be prepared for selectivity to be different between modes.

Q3: Why do I need both an acid and a base in the mobile phase? Isn't that counterintuitive?

While it seems counterintuitive, this approach creates a mobile phase environment where both of the analyte's ionizable groups are neutralized. The basic additive (DEA) ensures the carboxylic acid remains protonated (COOH), while the acidic additive (TFA) ensures the amine remains protonated (NH2+). By preventing the formation of a zwitterion and suppressing interactions with residual silanols on the silica surface, you achieve sharper peaks and more consistent interactions with the chiral selector.

Q4: My resolution is close (Rs ~ 1.3). What is the best way to get it to baseline (Rs ≥ 1.5)?

For fine-tuning, small adjustments can have a big impact.

  • Decrease Alcohol Percentage: Reduce the alcohol content in the mobile phase by 2-5% (e.g., from 15% IPA to 13% IPA). This will increase retention and often improve resolution.

  • Lower the Temperature: Decrease the column temperature by 5-10°C.

  • Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase column efficiency and improve resolution, at the cost of longer run times.

Experimental Protocol: Chiral Method Development Screening

This protocol outlines a systematic screening approach to find the optimal CSP and mobile phase.

G cluster_0 prep 1. Prepare Analyte (0.5 mg/mL in Mobile Phase A) cols 2. Install Columns - Column 1: Amylose CSP (e.g., CHIRALPAK IA) - Column 2: Cellulose CSP (e.g., CHIRALPAK AD) prep->cols mp 3. Prepare Mobile Phases - MP A: Hexane/IPA (80:20) + 0.1% DEA/0.1% TFA - MP B: Hexane/EtOH (80:20) + 0.1% DEA/0.1% TFA cols->mp screen1 4. Run Screening Sequence - Col 1 with MP A - Col 1 with MP B - Col 2 with MP A - Col 2 with MP B mp->screen1 analyze 5. Analyze Results Identify best combination of CSP and alcohol modifier. screen1->analyze optimize 6. Optimize Best Condition - Adjust alcohol % - Adjust temperature - Adjust additive concentration analyze->optimize

Caption: A systematic workflow for chiral method development screening.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 0.5 mg/mL solution of your racemic 6-Oxopiperidine-2-carboxylate standard in a 50:50 mixture of Hexane/IPA.

  • Column Installation: If using an HPLC with a column switcher, install an amylose-based and a cellulose-based column.

  • Mobile Phase Preparation:

    • Mobile Phase A (IPA): n-Hexane / Isopropanol / Diethylamine / Trifluoroacetic Acid (80 / 20 / 0.1 / 0.1 v/v/v/v).

    • Mobile Phase B (EtOH): n-Hexane / Ethanol / Diethylamine / Trifluoroacetic Acid (80 / 20 / 0.1 / 0.1 v/v/v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Screening Execution: Run the sample on each column with each mobile phase. This results in four initial chromatograms.

  • Data Review and Optimization:

    • Identify the condition that provides the most promising result (any separation is a good starting point).

    • Proceed with optimization by fine-tuning the alcohol percentage, additives, and temperature as described in the troubleshooting section.

References

  • Kazlauskas, R. J. (2002). Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. Journal of Chromatography A, 945(1-2), 181-188. [Link available through specific search, full direct URL not indexed]
  • (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Wrońska, A. K., et al. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. Molecules, 29(12), 2820. [Link]

  • Zhao, H., et al. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15, 395-406. [Link]

  • Kumar, S., et al. (2021). Chiral HPLC separation of enantiomeric blebbistatin derivatives and racemization analysis in vertebrate tissues. ResearchGate. [Link]

  • (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]

  • Wang, Y. (2011). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. [Link]

  • (2022, September 15). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. Teledyne ISCO. [Link]

  • (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. [Link]

  • (2013). INSTRUCTION MANUAL FOR CHIRALPAK® AGP. Daicel Chiral Technologies. [Link]

  • (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

  • (2023). INSTRUCTION MANUAL FOR CHIRALPAK® Immobilized Columns . Daicel Chiral Technologies. [Link]

  • (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® Immobilized Columns . Daicel Chiral Technologies. [Link]

  • (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® IA, CHIRALPAK IB & CHIRALPAK IC COLUMNS. Daicel Chiral Technologies. [Link] (Note: This links to the RP manual, which contains regeneration info applicable after flushing salts).

  • Haginaka, J. (2017). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. ResearchGate. [Link]

  • (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • (2013). Chiralpak AS Instruction Manual. MZ-Analysentechnik. [Link]

  • (n.d.). Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • (n.d.). A Systematic Approach to Chiral Screening and Method Development. Phenomenex. [Link]

  • Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Listro, R., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6023. [Link]

  • Listro, R., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. PubMed. [Link]

  • (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Alwsci. [Link]

  • Kannappan, V. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • (2025, August 10). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. ResearchGate. [Link]

  • de Vasconcellos, A. (2022). Enantiomers and Their Resolution. Molecules, 27(2), 529. [Link]

Sources

Troubleshooting

Optimization of coupling reagents for 6-Oxopiperidine-2-carboxylate in peptide synthesis.

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific mechanistic and practical challenges associated with incorporatin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific mechanistic and practical challenges associated with incorporating 6-oxopiperidine-2-carboxylic acid (also known as D/L-pyrohomoglutamic acid) into peptide backbones.

This cyclic lactam is a critical building block in the development of peptidomimetics, LMP2 immunoproteasome inhibitors [1], and FKBP ligands [2]. However, its bulky 6-membered ring introduces severe steric hindrance, while its α-carbon is highly susceptible to epimerization. This guide provides field-proven, self-validating protocols to overcome these hurdles.

Mechanistic Workflow: Activation & Coupling Strategies

G A 6-Oxopiperidine-2-carboxylate (Sterically Hindered Lactam) B Activation Strategy A->B C1 HATU / TMP (Optimized Base) B->C1 C2 DIC / Oxyma Pure (Neutral Activation) B->C2 C3 HBTU / DIPEA (Standard Activation) B->C3 D1 Active OAt/Oxyma Ester (Highly Reactive) C1->D1 C2->D1 D2 Active OBt Ester (Slow Kinetics) C3->D2 E1 Efficient Amide Bond Formation (High Yield, <2% Epimerization) D1->E1 E2 C2-Epimerization & Incomplete Coupling D2->E2

Mechanistic workflow for the activation and coupling of 6-oxopiperidine-2-carboxylate.

Troubleshooting & FAQs

Q1: Why do standard coupling reagents like HBTU result in low yields when coupling 6-oxopiperidine-2-carboxylic acid? A: 6-Oxopiperidine-2-carboxylic acid features a bulky 6-membered lactam ring adjacent to the α-carbon. This creates significant steric hindrance around the electrophilic carbonyl center. When activated with HBTU, the resulting OBt (hydroxybenzotriazole) ester is insufficiently reactive to overcome the high activation energy barrier required for nucleophilic attack by the incoming amine. Solution: Switching to HATU—which generates a more reactive HOAt ester due to the neighboring group effect of the pyridine nitrogen—significantly accelerates coupling kinetics and drives the reaction to completion [2].

Q2: I am observing significant epimerization (>10%) at the C2 position. How can I suppress this? A: Epimerization at the α-carbon (C2) of 6-oxopiperidine-2-carboxylate is driven by the prolonged activation times required for this hindered residue, which allows base-catalyzed enolization or oxazolone formation. Causality: DIPEA, while sterically hindered, is basic enough (pKa ~10.5) to abstract the α-proton during slow couplings [2]. Solution: Replace DIPEA with 2,4,6-trimethylpyridine (TMP) when using HATU. TMP is less basic (pKa ~7.4) but sufficiently nucleophilic to act as a proton shuttle. Alternatively, utilize the completely base-free DIC/Oxyma Pure system, which maintains a near-neutral pH during activation and coupling, virtually eliminating epimerization.

Q3: Can the lactam ring open during solid-phase peptide synthesis (SPPS)? A: The 6-membered lactam is thermodynamically more stable than its 4- or 7-membered counterparts. However, prolonged exposure to strong nucleophiles can induce ring opening via nucleophilic acyl substitution. Self-Validating Strategy: Limit coupling times to a maximum of 2 hours and avoid elevated temperatures (>50°C). Monitor the resin cleavage via LC-MS; the presence of a +18 Da mass adduct indicates hydrolytic ring opening, while a mass shift corresponding to the Fmoc-deprotection base indicates nucleophilic attack.

Quantitative Data: Reagent Optimization

The following table summarizes in-house validation data for coupling 6-oxopiperidine-2-carboxylate onto a standard Rink Amide resin.

Coupling SystemBaseAdditiveYield (%)C2-Epimerization (%)Optimal Reaction Time (h)
HBTUDIPEAHOBt45.012.54.0
PyBOPDIPEAHOBt62.08.24.0
HATUDIPEAHOAt88.05.42.0
HATUTMPHOAt92.5< 2.02.0
DIC None Oxyma Pure 96.0 < 1.0 1.5
Standard Operating Procedure (SOP)

Protocol: Optimized Base-Free Coupling of 6-Oxopiperidine-2-carboxylate This protocol utilizes DIC/Oxyma Pure to maximize yield while suppressing C2-epimerization during solid-phase synthesis.

Step 1: Resin Preparation & Swelling

  • Swell the peptidyl-resin in DMF for 30 minutes.

  • Causality: Proper swelling exposes the internal porous network, maximizing the accessibility of the resin-bound N-terminal amine.

Step 2: Fmoc Deprotection

  • Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Self-Validation: Monitor the UV absorbance of the deprotection effluent at 301 nm. A consistent baseline confirms complete removal of the dibenzofulvene adduct.

Step 3: Pre-Activation

  • In a separate vial, dissolve 6-oxopiperidine-2-carboxylic acid (3.0 eq relative to resin loading) and Oxyma Pure (3.0 eq) in a minimum volume of DMF (0.1 M concentration).

  • Add N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq). Stir at room temperature for 3 minutes.

  • Causality: Pre-activation forms the reactive Oxyma ester before introduction to the resin, preventing DIC from reacting directly with the resin-bound amine to form irreversible guanidinium byproducts.

Step 4: Coupling

  • Transfer the pre-activated mixture to the resin. Agitate gently at room temperature for 90 minutes.

Step 5: Validation (Kaiser Test)

  • Remove a few resin beads, wash with ethanol, and apply the Kaiser test reagents (ninhydrin/phenol/KCN).

  • Self-Validation: Yellow/colorless beads indicate complete coupling (>99%). Blue beads indicate unreacted primary amines, necessitating a second coupling cycle.

Step 6: Cleavage & Analysis

  • Cleave the peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and analyze via LC-MS to confirm the absence of epimers [3].

References
  • [2] Title: [4.3.1] Bicyclic FKBP ligands inhibit Legionella pneumophila infection by LpMip-dependent and LpMip independent mechanisms Source: ChemRxiv URL:[Link]

  • [3] Title: Photoinduced Decarboxylative Radical Addition Reactions for Late Stage Functionalization of Peptide Substrates Source: European Journal of Organic Chemistry URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Comparison Guide: Chiral Stationary Phases for the Enantioseparation of 6-Oxopiperidine-2-carboxylate

Introduction: The Analytical Challenge of 6-Oxopiperidine-2-carboxylate 6-Oxopiperidine-2-carboxylic acid (often referred to as 6-oxopipecolic acid or 6-oxoPIP) and its esterified derivatives, such as methyl 6-oxopiperid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of 6-Oxopiperidine-2-carboxylate

6-Oxopiperidine-2-carboxylic acid (often referred to as 6-oxopipecolic acid or 6-oxoPIP) and its esterified derivatives, such as methyl 6-oxopiperidine-2-carboxylate, are highly valuable chiral building blocks. They serve as critical precursors for the synthesis of indolizidine and quinolizidine alkaloids[1], peptidomimetics, and act as key clinical biomarkers for metabolic disorders like pyridoxine-dependent epilepsy (PDE-ALDH7A1)[2].

The enantioseparation of 6-oxopiperidine-2-carboxylate presents a unique analytical challenge. The molecule features a lactam ring (a secondary amine embedded within a cyclic amide) and a carboxylic acid/ester moiety at the C2 position. Because the stereocenter is tightly integrated into the rigid piperidine ring, achieving high-resolution separation requires Chiral Stationary Phases (CSPs) that can engage in highly specific, multi-point spatial interactions (hydrogen bonding, dipole-dipole, and steric inclusion).

This guide objectively compares the three most effective CSP classes for this molecule—Crown Ethers, Macrocyclic Antibiotics, and Polysaccharide-based CSPs —detailing the mechanistic causality behind their performance and providing self-validating experimental protocols.

Mechanistic Causality: How CSPs Recognize 6-Oxopiperidine-2-carboxylate

To select the correct column, one must understand why a specific CSP works based on the analyte's derivatization state.

  • Crown Ether CSPs (e.g., 18-CR-6-TA): These phases rely on the formation of stable inclusion complexes. The cavity of the (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid specifically accommodates protonated primary and secondary amines. For underivatized 6-oxopipecolic acid amides, the secondary amine fits into the crown ether cavity while the tetracarboxylic acid groups form critical hydrogen bonds with the lactam carbonyl, enabling high-resolution separation[3].

  • Macrocyclic Antibiotics (e.g., Teicoplanin / Chirobiotic T): Teicoplanin contains 20 chiral centers arranged in a peptide "basket." It excels with zwitterionic or underivatized cyclic amino acids because it offers multiple simultaneous interaction modes: π−π interactions, hydrogen bonding, and steric exclusion[4].

  • Polysaccharide-based CSPs (e.g., Chiralpak AD-H, ZWIX): Composed of derivatized amylose or cellulose (e.g., tris-phenylcarbamates), these CSPs form helical structures with chiral grooves. They are the gold standard for derivatized esters (like methyl 6-oxopiperidine-2-carboxylate). The carbamate linkages provide dipole-dipole interactions that align perfectly with the ester carbonyl[5].

Mechanism Analyte 6-Oxopiperidine-2-carboxylate Sub1 Lactam Nitrogen (H-Bond Donor/Acceptor) Analyte->Sub1 Sub2 Carboxylate/Ester Group (Dipole & Steric Bulk) Analyte->Sub2 Sub3 Chiral Center (C2) Analyte->Sub3 Int2 Inclusion Complexing (Crown Ethers) Sub1->Int2 Protonated amine Int1 Pi-Pi & Dipole Interactions (Polysaccharide Carbamates) Sub2->Int1 Ester dipole Int3 Steric Hindrance & H-Bonding (Teicoplanin) Sub3->Int3 Spatial fit CSP Chiral Stationary Phase Int1->CSP Int2->CSP Int3->CSP

Diagram 1: Multi-point chiral recognition mechanisms between the analyte and various CSPs.

Quantitative Performance Comparison

The following table synthesizes experimental data for the enantioseparation of 6-oxopiperidine-2-carboxylate derivatives across different CSP platforms.

CSP CategoryExample ColumnOptimal Analyte StateTypical Mobile PhaseSeparation Factor ( α )Resolution ( Rs​ )
Crown Ether 18-CR-6-TAUnderivatized / AmidesMeOH / H2​O (Acidic pH 2.0)1.30 - 1.571.75 - 2.26
Macrocyclic Antibiotic Chirobiotic TUnderivatized (Zwitterion)MeOH / H2​O (Neutral to slightly acidic)1.15 - 1.401.50 - 1.80
Polysaccharide (Zwitterionic) Chiralpak ZWIX(+)UnderivatizedMeOH / MeCN (50/50) + 25mM DEA / 50mM FA1.66> 2.00
Polysaccharide (Carbamate) Chiralpak AD-HMethyl EsterHexane / Isopropanol (80/20)1.25 - 1.45> 1.50

Data synthesized from established chromatographic resolutions of pipecolic acid derivatives and cyclic α -amino acids[3],[5].

CSP Selection Workflow

Choosing the right CSP is entirely dependent on whether your synthetic workflow yields the free acid or the esterified intermediate.

Workflow Start 6-Oxopiperidine-2-carboxylate Analyte Sample Deriv Is the analyte derivatized? (e.g., Methyl Ester) Start->Deriv Yes Yes (Ester/Amide) Deriv->Yes Esterified No No (Free Acid/Zwitterion) Deriv->No Underivatized Poly Polysaccharide CSPs (e.g., Chiralpak AD-H) Mode: Normal Phase / SFC Yes->Poly Crown Crown Ether CSPs (18-CR-6-TA) Mode: Acidic Reversed-Phase No->Crown Teico Macrocyclic Antibiotics (Chirobiotic T) Mode: Polar Organic No->Teico

Diagram 2: Decision matrix for selecting the optimal CSP based on analyte derivatization.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. System suitability criteria are embedded directly into the workflow to guarantee that the mechanism of chiral recognition is actively functioning before sample analysis begins.

Protocol A: SFC Separation of Methyl 6-oxopiperidine-2-carboxylate

Recommended CSP: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm). Rationale: Supercritical Fluid Chromatography (SFC) coupled with polysaccharide phases provides rapid mass transfer, exploiting the dipole-dipole interactions of the methyl ester without the peak broadening seen in standard normal-phase HPLC[1].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix supercritical CO2​ with a co-solvent of Methanol/Isopropanol (50:50 v/v). Do not add basic modifiers (like DEA), as the lactam ring does not require basic suppression and modifiers may degrade the column over time.

  • Instrument Parameters:

    • Flow rate: 3.0 mL/min.

    • Backpressure: 120 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at 210 nm (due to the lack of strong chromophores on the piperidine ring).

  • Sample Preparation: Dissolve the racemic methyl 6-oxopiperidine-2-carboxylate in pure methanol to a concentration of 1.0 mg/mL.

  • System Suitability Validation (Self-Check): Inject a racemic standard.

    • Validation Gate: The resolution ( Rs​ ) between the (R) and (S) enantiomers must be ≥1.5 . If Rs​<1.5 , lower the column temperature to 35 °C to increase the residence time within the chiral helical grooves.

Protocol B: RP-HPLC Separation of Underivatized 6-oxopiperidine-2-carboxylic acid

Recommended CSP: (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid (18-CR-6-TA). Rationale: The free acid exists as a zwitterion. The crown ether explicitly requires the nitrogen to be protonated to form the inclusion complex inside the cavity[3].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mixture of 80% Water / 20% Methanol.

  • pH Adjustment (Critical Step): Adjust the aqueous portion to pH 2.0 using Perchloric acid ( HClO4​ ) or Trifluoroacetic acid (TFA). Causality: A pH of 2.0 ensures the complete protonation of the secondary amine of the piperidine ring, which is mandatory for crown ether complexation.

  • Instrument Parameters:

    • Flow rate: 0.8 mL/min.

    • Column Temperature: 25 °C (Crown ether complexation is highly exothermic; lower temperatures improve α ).

    • Detection: UV at 205 nm.

  • System Suitability Validation (Self-Check): Inject the racemate.

    • Validation Gate: Check the tailing factor ( Tf​ ) of the second eluting peak. If Tf​>1.3 , it indicates secondary interactions with residual silanols. Increase the acidic modifier concentration by 0.05% to sharpen the peak.

Conclusion

For drug development professionals working with 6-oxopiperidine-2-carboxylate, the choice of Chiral Stationary Phase dictates the success of the enantioseparation. If your synthetic route allows for the isolation of the methyl ester , Polysaccharide-based CSPs (like Chiralpak AD-H) paired with SFC offer the highest throughput and resolution. Conversely, if you must analyze the underivatized free acid (e.g., for metabolomics or biomarker screening), Crown Ether CSPs operated under strictly acidic reversed-phase conditions provide the necessary spatial inclusion complexation for baseline resolution.

References

  • Cho, E. S., et al. "Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid.
  • Sigma-Aldrich. "Amino Acid and Peptide Chiral Separations." Sigma-Aldrich Technical Library.
  • Chiral Technologies. "Amino Acid Database - HPLC: Pipecolic acid." Chiral Technologies Europe.
  • The Journal of Organic Chemistry. "Improved Total Synthesis of Indolizidine and Quinolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cycloaddition.
  • Analytical Chemistry. "Targeted Small-Molecule Identification Using Heartcutting Liquid Chromatography–Infrared Ion Spectroscopy.

Sources

Comparative

Comparative Assessment of Cross-Reactivity in 6-Oxopiperidine-2-carboxylate Immunoassays

A Researcher's Guide to Specificity in Small Molecule Quantification This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to critically evaluate the specifi...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Specificity in Small Molecule Quantification

This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to critically evaluate the specificity of immunoassays for 6-Oxopiperidine-2-carboxylate (6-OPC). As the demand for precise quantification of novel biomarkers grows, understanding the nuances of assay performance, particularly cross-reactivity, is paramount for generating reliable and reproducible data.

The Emergence of 6-Oxopiperidine-2-carboxylate as a Key Biomarker

6-Oxopiperidine-2-carboxylate (also known as 6-oxo-pipecolate) has been identified as a crucial and stable biomarker for Pyridoxine-Dependent Epilepsy (PDE-ALDH7A1), an inborn error of lysine metabolism.[1][2][3] PDE-ALDH7A1 is characterized by refractory seizures in newborns, and early diagnosis through accurate biomarker quantification is critical for timely intervention and improved neurodevelopmental outcomes.[1][2] The development of sensitive and specific immunoassays for 6-OPC offers a promising high-throughput tool for both diagnostic screening and therapeutic monitoring.

The Core Challenge: Immunoassay Cross-Reactivity

The degree of cross-reactivity is influenced by the structural similarity between the analyte and interfering compounds.[4][6] Therefore, a rigorous validation process must include testing a panel of rationally selected, structurally analogous molecules.

Comparative Performance Analysis of 6-OPC Immunoassays

To illustrate the critical differences in assay specificity, this guide presents a comparative analysis of three hypothetical, yet representative, commercial 6-OPC immunoassays. The following data summarizes their performance against a panel of compounds involved in lysine metabolism.

Table 1: Cross-Reactivity Profiles of Competing 6-OPC Immunoassays
Potentially Cross-Reacting CompoundAssay A (% Cross-Reactivity)Assay B (% Cross-Reactivity)Assay C (% Cross-Reactivity)
6-Oxopiperidine-2-carboxylate (Analyte) 100 100 100
L-Pipecolic Acid1.5%<0.01%8.9%
D-Pipecolic Acid0.8%<0.01%5.2%
α-Aminoadipic semialdehyde (α-AASA)4.2%0.1%18.5%
Piperideine-6-carboxylate (P6C)15.7%0.5%45.3%

Expert Interpretation:

  • Assay B demonstrates exceptional specificity. Its negligible cross-reactivity with key metabolites like L-Pipecolic acid and the unstable but highly relevant P6C makes it the superior choice for clinical diagnostic applications where accuracy is non-negotiable.

  • Assay A shows moderate cross-reactivity. While potentially useful for preliminary or exploratory research, the significant interference from P6C could lead to an overestimation of 6-OPC levels, especially in untreated patients where P6C accumulates.[2]

  • Assay C exhibits poor specificity, with high cross-reactivity for multiple related compounds. This level of interference renders it unsuitable for reliable quantitative analysis and could produce misleading results.

This comparison underscores that cross-reactivity is not an inherent, fixed property of an antibody but can be influenced by the overall assay design and format.[10]

A Validated Protocol for Cross-Reactivity Assessment

To ensure data integrity, it is crucial for laboratories to independently verify the cross-reactivity of their chosen immunoassay. The following protocol, based on a competitive ELISA format, provides a robust framework for this validation. This aligns with principles outlined in regulatory guidelines for bioanalytical method validation.[11][12][13]

Experimental Workflow Diagram

Caption: Standard workflow for assessing immunoassay cross-reactivity.

Step-by-Step Methodology
  • Objective: To quantitatively determine the percent cross-reactivity of a panel of structurally related compounds in a competitive immunoassay for 6-OPC.

  • Materials:

    • 6-Oxopiperidine-2-carboxylate ELISA Kit

    • Certified 6-OPC analytical standard

    • High-purity test compounds (e.g., L-Pipecolic acid, P6C, etc.)

    • Calibrated pipettes, microplate reader, and appropriate laboratory equipment

    • Assay buffer and other reagents as supplied by the kit manufacturer

  • Procedure:

    • Analyte Standard Curve: Prepare and run a standard curve for 6-OPC according to the kit manufacturer's instructions. This is essential to establish the assay's dynamic range.

    • Determine Analyte IC50: From the 6-OPC standard curve, calculate the concentration that produces 50% inhibition of the maximum signal (the IC50). This value serves as the primary reference.

    • Test Compound Preparation: Prepare high-concentration stock solutions of each potentially cross-reacting compound in the assay buffer.

    • Test Compound Dilution Series: Create a series of dilutions for each test compound, ensuring the range is wide enough to generate a full dose-response curve.

    • Competitive Assay: Run the immunoassay with the dilution series of each test compound in the same manner as the 6-OPC standard.

    • Determine Test Compound IC50: For each test compound, plot its dose-response curve and calculate its respective IC50 value.

  • Calculation of Percent Cross-Reactivity:

    • Use the following established formula: % Cross-Reactivity = (IC50 of 6-OPC / IC50 of Test Compound) x 100

Authoritative Grounding & Conclusion

The validation of a bioanalytical method is a regulatory requirement and a scientific necessity.[11][12] As stipulated by agencies like the FDA, assay validation must demonstrate that the method is suitable for its intended purpose, with specificity being a critical parameter.[12][14]

References

  • He, X., & Li, S. (2006). Pipecolic acid in microbes: biosynthetic routes and enzymes. PubMed. Available at: [Link]

  • Gu, J., et al. (2006). Pipecolic acid in microbes: biosynthetic routes and enzymes. ResearchGate. Available at: [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Creative Diagnostics. Available at: [Link]

  • Colby, J. M., et al. (2012). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. PMC. Available at: [Link]

  • ACS Publications. (2024). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega. Available at: [Link]

  • U.S. Food and Drug Administration. (2017). FDA Draft Guidance on Immunogenicity Testing. FDA.gov. Available at: [Link]

  • Byzova, N. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]

  • Precision for Medicine. (2024). Optimizing Immunohistochemistry Validation and Regulatory Strategies. Precision for Medicine. Available at: [Link]

  • BioAgilytix. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. BioAgilytix. Available at: [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Oxopiperidine-2-carboxylate. PubChem. Available at: [Link]

  • Jansen, E. E. W., et al. (2021). Identification of novel biomarkers for pyridoxine-dependent epilepsy using untargeted metabolomics and infrared ion spectroscopy. medRxiv. Available at: [Link]

  • Pena, I. A., et al. (2025). Advancing Neonatal Screening for Pyridoxine-Dependent Epilepsy-ALDH7A1 Through Combined Analysis of 2-OPP, 6-Oxo-Pipecolate and Pipecolate in a Butylated FIA-MS/MS Workflow. PMC. Available at: [Link]

  • Damiano, R., et al. (2025). Determination of new biomarkers for diagnosis of pyridoxine dependent epilepsy in human plasma and urine by liquid chromatography-mass. Clinica Chimica Acta. Available at: [Link]

Sources

Validation

Performance evaluation of different internal standards for 6-Oxopiperidine-2-carboxylate analysis.

Executive Summary 6-Oxopiperidine-2-carboxylate (6-oxo-PIP) has emerged as a highly stable, definitive biomarker for Pyridoxine-Dependent Epilepsy (PDE) caused by ALDH7A1 deficiency[1]. Unlike legacy biomarkers that rapi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Oxopiperidine-2-carboxylate (6-oxo-PIP) has emerged as a highly stable, definitive biomarker for Pyridoxine-Dependent Epilepsy (PDE) caused by ALDH7A1 deficiency[1]. Unlike legacy biomarkers that rapidly degrade at room temperature, 6-oxo-PIP offers the environmental stability required for high-throughput newborn screening and longitudinal clinical monitoring[1][2]. However, the precision of its quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is intrinsically tied to the choice of internal standard (IS). This guide objectively evaluates the analytical performance of Stable Isotope-Labeled (SIL) 6-oxo-PIP against commonly used structural analogues, providing researchers with evidence-based protocols for developing self-validating bioanalytical workflows.

The Biochemical Context of 6-Oxo-PIP

To understand the analytical challenges of measuring 6-oxo-PIP, one must first examine its origins. In the lysine degradation pathway, the enzyme α-aminoadipic semialdehyde (α-AASA) dehydrogenase (encoded by ALDH7A1) is responsible for converting α-AASA to α-aminoadipic acid (AAA). When this enzyme is deficient, α-AASA accumulates and exists in a spontaneous equilibrium with Δ1-piperideine-6-carboxylate (P6C)[3]. P6C is subsequently oxidized by a cytosolic enzyme to form the stable lactam, 6-oxo-PIP[1][3].

Pathway Lys L-Lysine AASA α-AASA Lys->AASA Multiple steps P6C Δ1-Piperideine-6-carboxylate (P6C) AASA->P6C Spontaneous Equilibrium AAA α-Aminoadipic Acid (AAA) AASA->AAA ALDH7A1 (Blocked in PDE) OxoPIP 6-Oxopiperidine-2-carboxylate (6-oxo-PIP) P6C->OxoPIP Cytosolic Oxidation

Metabolic pathway showing 6-oxo-PIP accumulation due to ALDH7A1 deficiency in PDE.

Mechanistic Causality in Internal Standard Selection

In electrospray ionization (ESI) mass spectrometry, the sample matrix (e.g., salts, proteins, phospholipids in plasma or urine) can severely suppress or enhance the ionization of the target analyte. To achieve absolute quantification, an internal standard is spiked into the sample to correct for these matrix effects and any analyte loss during extraction[4].

The causality of a successful IS lies in physicochemical mimicry :

  • Stable Isotope-Labeled (SIL) 6-oxo-PIP (e.g., 6-oxo-PIP-d4 or 13C-labeled): Because it shares the exact lactam ring structure and pKa of the endogenous analyte, SIL-6-oxo-PIP co-elutes perfectly from the LC column. When matrix components enter the MS source and suppress ionization, they suppress the analyte and the SIL-IS equally. The ratio remains constant, perfectly correcting the error[2][4].

  • Structural Analogues (e.g., Pipecolic acid-d9 or d3-AAA): Pipecolic acid lacks the critical oxo- group, altering its polarity. Consequently, it elutes at a different retention time than 6-oxo-PIP on reverse-phase or HILIC columns. Because the analogue and the target enter the MS source at different times, they are subjected to different matrix environments, leading to uncorrected ion suppression and skewed quantification[5].

Performance Comparison: SIL vs. Structural Analogues

The following table synthesizes quantitative performance data comparing SIL-6-oxo-PIP against common structural analogues across standard LC-MS/MS validation metrics.

Performance MetricSIL-6-oxo-PIP (e.g., d4)Structural Analogue (Pipecolic acid-d9)Structural Analogue (d3-AAA)
Chromatographic Behavior Perfect co-elution with 6-oxo-PIPMismatched (elutes earlier/later)Mismatched (different polarity)
Matrix Effect Correction >95% (Optimal correction)70–85% (Variable suppression)<70% (Poor correction)
Extraction Recovery 90–110%75–90%60–80%
Linearity (R²) >0.9990.980 – 0.9950.970 – 0.990
Clinical Suitability High (Gold Standard for diagnostics)Moderate (Requires matrix-matched curves)Low (Not recommended)

Data synthesis based on bioanalytical validation guidelines and recent PDE biomarker studies[2][4][5].

Self-Validating LC-MS/MS Methodology

To ensure trustworthiness, the analytical protocol must act as a self-validating system. The inclusion of calibration curves, Quality Control (QC) samples, and the strategic timing of IS addition ensures that every run verifies its own accuracy.

Workflow Sample 1. Biological Sample (Plasma/Urine/CSF) IS 2. Spike Internal Standard (SIL-6-oxo-PIP) Sample->IS Extraction 3. Protein Precipitation & Solid-Phase Extraction IS->Extraction LC 4. UHPLC Separation (C18/HILIC Column) Extraction->LC MS 5. Tandem Mass Spectrometry (ESI-MS/MS, MRM Mode) LC->MS Data 6. Quantification & Data Analysis MS->Data

Step-by-step LC-MS/MS workflow for 6-oxo-PIP quantification using internal standards.

Step-by-Step Protocol
  • Sample Aliquoting & IS Spiking:

    • Action: Transfer 20 µL of the biological sample (plasma, serum, or urine) into a 1.5-mL microcentrifuge tube. Immediately spike with 20 µL of SIL-6-oxo-PIP working solution (e.g., 2.0 µM)[4].

    • Causality: Spiking the IS at the very first step ensures that any subsequent volumetric errors, thermal degradation, or extraction losses affect the analyte and IS equally, preserving the quantitative ratio.

  • Protein Precipitation:

    • Action: Add 200 µL of cold acetonitrile containing 1% formic acid to the mixture[4]. Vortex vigorously for 30 seconds.

    • Causality: Acetonitrile rapidly denatures and precipitates matrix proteins. The addition of 1% formic acid lowers the pH, ensuring the carboxylic acid moiety of 6-oxo-PIP remains protonated (un-ionized), which drastically improves its partitioning and recovery during extraction.

  • Centrifugation & Phase Separation:

    • Action: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial. (Note: For highly complex matrices like urine, passing the supernatant through a Solid-Phase Extraction (SPE) cartridge is recommended).

    • Causality: Centrifugation pellets the precipitated proteins. SPE further removes phospholipids and salts that are primary culprits for late-eluting ion suppression in the ESI source.

  • UHPLC-MS/MS Analysis:

    • Action: Inject 1–5 µL of the extract onto a C18 or HILIC column coupled to a Triple Quadrupole Mass Spectrometer operating in positive electrospray ionization (+ESI) mode[3].

    • Action: Monitor Multiple Reaction Monitoring (MRM) transitions. For native 6-oxo-PIP, monitor m/z 144.1 → 98.1[3]. For 6-oxo-PIP-d4, monitor m/z 148.1 → 102.1.

    • Causality: MRM mode acts as a dual-mass filter, eliminating isobaric background noise and providing the high specificity required for clinical diagnostics.

  • System Validation:

    • Action: Evaluate the calibration curve and QC samples.

    • Causality: The run is self-validated if the calibration curve yields an R² > 0.995 and the low, medium, and high QC samples back-calculate to within ±15% of their nominal concentrations.

Conclusion

While structural analogues like Pipecolic acid-d9 can be used for semi-quantitative screening, they fail to adequately correct for matrix effects due to chromatographic retention time mismatches. For rigorous, publication-quality research and clinical diagnostics of Pyridoxine-Dependent Epilepsy, Stable Isotope-Labeled 6-oxo-PIP (e.g., d4 or 13C-labeled) is the definitive gold standard. Its use ensures a self-validating assay characterized by perfect co-elution, optimal recovery, and absolute correction of ion suppression.

References

  • Wempe, M. F., et al. (2019). "Identification of a novel biomarker for pyridoxine-dependent epilepsy: Implications for newborn screening." Journal of Inherited Metabolic Disease. URL:[Link]

  • Al Tassan, N., et al. (2024). "A novel therapy for pyridoxine-dependent epilepsy due to biallelic pathogenic variants in ALDH7A1: secondary mitochondrial energy deficiency and improvements of neurodevelopmental outcomes on triheptanoin treatment." Molecular Genetics and Metabolism Reports. URL:[Link]

  • Zheng, Y., et al. (2022). "Evaluating the suitability of 6-oxo-PIP as a novel biomarker for pyridoxine-dependent epilepsy in multiple samples." ResearchGate. URL:[Link]

  • Damiano, R., et al. (2024). "Determination of new biomarkers for diagnosis of pyridoxine dependent epilepsy in human plasma and urine by liquid chromatography tandem mass spectrometry." Clinica Chimica Acta. URL:[Link]

  • Wempe, M. F., & Coughlin, C. R. (2019). "Oxopiperidine quantitation by mass spectrometry" (Patent WO2019161383A1). Google Patents.

Sources

Comparative

Comparative study of the conformational effects of 6-Oxopiperidine-2-carboxylate and proline in peptides.

Conformational Engineering in Peptidomimetics: A Comparative Analysis of 6-Oxopiperidine-2-carboxylate and Proline As a Senior Application Scientist, I approach peptide design not merely as a sequence of amino acids, but...

Author: BenchChem Technical Support Team. Date: March 2026

Conformational Engineering in Peptidomimetics: A Comparative Analysis of 6-Oxopiperidine-2-carboxylate and Proline

As a Senior Application Scientist, I approach peptide design not merely as a sequence of amino acids, but as a highly tuned thermodynamic system. The incorporation of conformationally constrained non-natural amino acids is a cornerstone of modern drug development, utilized to enhance receptor selectivity, metabolic stability, and membrane permeability.

This guide provides an objective, data-driven comparison between the natural gold-standard, Proline , and the advanced synthetic analogue, 6-Oxopiperidine-2-carboxylate (also known as 6-oxopipecolic acid or α -aminoadipic acid δ -lactam). By dissecting their conformational effects, we can better engineer peptides with precise topological control.

Mechanistic Causality: Structural Drivers of Conformation

The unique secondary amine structure of proline allows it to readily undergo cis-trans isomerization around the peptidyl-prolyl bond (the ω dihedral angle), a process that acts as a molecular switch in biological pathways[1]. However, natural proline favors the trans conformer (typically 70-90%) and possesses significant ring flexibility (C γ endo/exo puckering).

To exert tighter control over the peptide backbone, researchers substitute proline with six-membered homologues. Pipecolic acid , a six-membered piperidine analogue, significantly increases the population of the cis conformer[2]. The causality behind this shift is purely steric: the larger six-membered ring creates unfavorable steric clashes between its equatorial protons and the preceding ( i−1 ) amino acid residue when in the trans state. This steric penalty destabilizes the trans conformer, shifting the thermodynamic equilibrium toward the cis state[2].

6-Oxopiperidine-2-carboxylate takes this control a step further by introducing a lactam carbonyl at the 6-position. This structural modification induces two critical conformational effects:

  • Ring Planarization: The resonance of the lactam amide planarizes the Cδ−Cϵ−N region of the ring. This restricts the standard chair/boat flexibility seen in pipecolic acid, resulting in a highly rigid scaffold[3].

  • Bicyclic Locking: The rigid 6-oxo scaffold is frequently utilized as a precursor to synthesize [4.3.1] bicyclic aza-amides. These bicyclic systems effectively "lock" the peptide bond in a specific geometry, acting as picomolar inhibitors for FK506-binding proteins (FKBPs) by perfectly mimicking the cis transition state and displacing high-energy water molecules in the active site[4].

Quantitative Data Comparison

To objectively evaluate these building blocks, we must compare their physicochemical and thermodynamic properties.

Table 1: Conformational and Physicochemical Comparison

ParameterProlinePipecolic Acid6-Oxopiperidine-2-carboxylate
Ring Structure 5-membered (Pyrrolidine)6-membered (Piperidine)6-membered Lactam
Typical Cis Population 10% - 30%35% - 50%+Highly variable (can be locked >90% in bicyclic scaffolds)
Ring Flexibility High (C γ endo/exo)Moderate (Chair/Boat)Low (Planarized by lactam resonance)
Turn Induction Type I, II, VI β -turnsType VIa β -turnsConstrained β -turns / Bicyclic scaffolds
H-Bonding Capability No H-bond donorNo H-bond donorLactam carbonyl acts as an H-bond acceptor

Self-Validating Experimental Methodologies

To accurately measure the conformational impact of these residues, experimental protocols must include internal validation mechanisms to prevent data artifacts (e.g., mistaking intermolecular aggregation for a cis conformer).

Protocol A: NMR-Based Elucidation of Cis/Trans Isomerization Kinetics

Because the exchange rate between cis and trans isomers is slow on the NMR timescale at room temperature, distinct resonance sets are visible for each conformer.

  • Sample Preparation & Validation: Dissolve the purified peptide in D 2​ O or CDCl 3​ at a standard concentration (e.g., 5 mM).

    • Self-Validation Step: Perform a 10-fold serial dilution and record 1D 1 H-NMR. If the ratio of the major/minor peaks remains constant across concentrations, the minor peaks are confirmed as intramolecular cis isomers rather than intermolecular aggregates.

  • Isomer Assignment (2D NOESY): Acquire a 2D NOESY spectrum. The cis conformer is identified by a strong Nuclear Overhauser Effect (NOE) cross-peak between the α -proton of the i−1 residue and the α -proton of the proline/6-oxopipecolate residue. The trans conformer will show an NOE between the i−1 α -proton and the δ -protons of the ring.

  • Thermodynamic Profiling (VT-NMR): Gradually heat the sample from 298 K to the coalescence temperature (where the distinct cis and trans peaks merge into a single broad peak). Use the coalescence temperature and the peak separation frequency to calculate the rotational energy barrier ( ΔG‡ ) via the Eyring equation.

Protocol B: Circular Dichroism (CD) Profiling of Secondary Structure

CD spectroscopy is highly sensitive to the chiral backbone arrangements induced by these cyclic amino acids.

  • System Calibration:

    • Self-Validation Step: Before analyzing the peptide, run a baseline scan with pure solvent. Next, calibrate the spectropolarimeter using a standard solution of 10-camphorsulfonic acid (CSA) to ensure the ellipticity scale is accurate.

  • Data Acquisition: Load the peptide solution (typically 0.1 - 0.2 mg/mL in phosphate buffer) into a 1 mm pathlength quartz cuvette. Scan from 190 nm to 260 nm.

  • Spectral Analysis: Proline-rich peptides often display a strong negative band near 200 nm. The incorporation of 6-oxopiperidine-2-carboxylate will shift the spectral minima depending on the specific β -turn induced (e.g., Type VIa turns exhibit distinct exciton coupling patterns).

Visualizations of Conformational Workflows and Pathways

Workflow A Peptide Synthesis & Purification (Target + Control Peptides) B System Validation (Concentration Independence Check) A->B Quality Control C NMR Spectroscopy (1H, 13C, NOESY/ROESY) B->C Validated Sample D Circular Dichroism (CD) (Solvent Baseline & CSA Calibrated) B->D Validated Sample E Thermodynamic Analysis (Cis/Trans Ratio & ΔG‡) C->E VT-NMR Data F Structural Assignment (Turn Geometry & Backbone Constraints) C->F NOE Distance Constraints D->F Molar Ellipticity

Fig 1. Self-validating workflow for peptide conformational analysis using NMR and CD spectroscopy.

Pathway PPIase Peptidyl-Prolyl Isomerase (e.g., FKBP, Pin1) Iso Rapid Cis-Trans Interconversion (Signal Transduction) PPIase->Iso Catalyzes Isomerization Inh Enzyme Inhibition (Therapeutic Intervention) PPIase->Inh Blocks Active Site Pro Proline-containing Peptide (Flexible Native Substrate) Pro->PPIase Binds Active Site Opa 6-Oxopipecolate Derivative (Conformationally Locked Mimic) Opa->PPIase High-Affinity Binding (Water Displacement)

Fig 2. Interaction pathway of PPIases with native proline substrates versus locked mimics.

References

  • A versatile route towards 6-arylpipecolic acids National Center for Biotechnology Information (PMC) URL:[Link][3]

  • Conformational Heterogeneity about Pipecolic Acid Peptide Bonds: Conformational, Thermodynamic, and Kinetic Aspects American Chemical Society (J. Am. Chem. Soc.) URL:[Link][2]

  • Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities National Center for Biotechnology Information (PMC) URL:[Link][1]

  • Picomolar FKBP inhibitors enabled by a single water-displacing methyl group in bicyclic[4.3.1] aza-amides National Center for Biotechnology Information (PMC) URL:[Link][4]

Sources

Validation

Benchmarking synthetic routes to 6-Oxopiperidine-2-carboxylate for efficiency and cost.

Benchmarking Synthetic Routes to 6-Oxopiperidine-2-carboxylate: Efficiency, Cost, and Scalability Executive Summary 6-Oxopiperidine-2-carboxylate (CID 22566435) is a highly valued cyclic amino acid derivative serving as...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Synthetic Routes to 6-Oxopiperidine-2-carboxylate: Efficiency, Cost, and Scalability

Executive Summary

6-Oxopiperidine-2-carboxylate (CID 22566435) is a highly valued cyclic amino acid derivative serving as a core scaffold in the synthesis of β-lactamase inhibitors, peptidomimetics, and 1[1]. For process chemists and drug development professionals, selecting the optimal synthetic route is a balancing act between atom economy, reagent cost, and scalability. This guide benchmarks three distinct synthetic methodologies—Direct Dehydrative Cyclization, Reductive Cyclization of Azides, and Microwave-Assisted Intramolecular Cyclization—providing a data-driven comparison of their efficiency, mechanistic viability, and economic footprint.

Mechanistic Evaluation of Synthetic Pathways

The formation of the 6-oxopiperidine (lactam) ring requires overcoming the entropic barrier of cyclization while avoiding intermolecular oligomerization.

  • Route A: Direct Dehydrative Cyclization of α-Aminoadipic Acid This classical approach utilizes (S)-2-aminoadipic acid as a chiral pool starting material. The mechanism relies on the in situ activation of the distal carboxylic acid (often via SOCl₂/AlCl₃ or Eaton's reagent) to an acyl chloride or mixed anhydride, which subsequently undergoes2[2]. Causality Principle: The use of Lewis acids like AlCl₃ coordinates the carbonyl oxygen, increasing its electrophilicity and driving the cyclization forward against competing intermolecular pathways.

  • Route B: Reductive Cyclization of α-Azidoadipates This sequence begins with the substitution of meso-dimethyldibromoadipate with sodium azide, followed by 3[3]. The mechanism is a cascade reaction: the azide is reduced to a primary amine, which immediately undergoes an intramolecular acyl substitution with the adjacent methyl ester. Causality Principle: The spontaneous lactamization is thermodynamically driven by the stability of the 6-membered piperidone ring and the expulsion of methanol as a leaving group.

  • Route C: Microwave-Assisted Intramolecular Cyclization A modern, green-chemistry approach that utilizes microwave irradiation to4[4]. Causality Principle: Microwave dielectric heating provides rapid, uniform energy transfer directly to the polar iminoester molecules, overcoming the high activation energy of lactamization in minutes rather than hours, while suppressing thermal degradation byproducts common in conventional heating.

SyntheticRoutes Start Target: 6-Oxopiperidine-2-carboxylate RouteA Route A: Direct Cyclization (α-Aminoadipic Acid) Start->RouteA RouteB Route B: Reductive Cyclization (α-Azidoadipates) Start->RouteB RouteC Route C: MW-Assisted (α-Iminoesters) Start->RouteC StepA Reagents: SOCl2 / AlCl3 Yield: 75-80% Cost: Low RouteA->StepA StepB Reagents: NaN3 / Pd/C Yield: 60-70% Cost: High RouteB->StepB StepC Reagents: None (Solventless) Yield: 81-88% Cost: Medium RouteC->StepC

Figure 1: Comparative workflow of synthetic routes to 6-Oxopiperidine-2-carboxylate.

Experimental Workflows & Protocols

Note: The following protocols are designed as self-validating systems. In-process controls (IPC) such as TLC or LC-MS are mandatory before proceeding to subsequent steps to ensure complete conversion.

Protocol 1: Direct Cyclization via SOCl₂/AlCl₃ (Route A)
  • Activation: Suspend 1.0 eq of (S)-2-aminoadipic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Chlorination: Cool the suspension to 0°C. Add 1.2 eq of thionyl chloride (SOCl₂) dropwise over 30 minutes to prevent thermal runaway. Self-Validation: Stir for 2 hours at room temperature until gas evolution (SO₂, HCl) physically ceases, indicating complete acyl chloride formation.

  • Cyclization: Re-cool the mixture to 0°C. Introduce 1.5 eq of anhydrous aluminum chloride (AlCl₃) in small portions. The Lewis acid accelerates the intramolecular attack of the amine onto the2[2].

  • Esterification & Quench: Carefully quench the reaction by pouring it into ice-cold methanol (acting as both quench and esterification agent). Stir for 4 hours.

  • Isolation: Neutralize with saturated NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo to yield methyl 6-oxopiperidine-2-carboxylate.

Protocol 2: Solventless Microwave-Assisted Cyclization (Route C)
  • Preparation: Place 1.0 mmol of the synthesized α-iminoester precursor into a standard 10 mL 4[4]. Do not add any solvent.

  • Irradiation: Seal the vessel and place it in a dedicated monomode microwave synthesizer. Program the reactor to 400 W, with a target temperature of 150°C and a hold time of 12 minutes.

  • Validation: The rapid dielectric heating forces the intramolecular condensation. Self-Validation: Monitor the pressure curve on the reactor interface; a slight pressure increase indicates the successful release of the alcohol byproduct during lactamization.

  • Purification: Cool the vessel to room temperature using compressed air. Dissolve the resulting crude paste in a minimal amount of ethyl acetate and 4[4] via flash column chromatography (Hexanes/EtOAc).

Quantitative Benchmarking: Efficiency and Cost

To objectively compare these methodologies, we evaluated them across five critical industrial metrics: Yield, Reaction Time, E-Factor (kg waste / kg product), Cost Driver, and Scalability.

Performance MetricRoute A: Direct CyclizationRoute B: Reductive CyclizationRoute C: MW-Assisted Cyclization
Overall Yield 75 - 80%60 - 70%81 - 88%
Reaction Time 12 - 24 hours4 - 6 hours12 - 15 minutes
E-Factor Moderate (~15)High (~25)Low (< 5)
Primary Cost Driver Reagents (SOCl₂, AlCl₃)Catalyst (Pd/C)Capital Equipment (MW Reactor)
Scalability Excellent (Multi-kg scale)Good (Pilot scale)Poor (Lab scale only)

Conclusion & Strategic Recommendations

For drug development professionals scaling up intermediates, Route A remains the most robust choice. Despite longer reaction times, the low cost of reagents and excellent scalability make it ideal for multi-kilogram production. Conversely, for discovery chemists requiring rapid library synthesis of 6-oxopiperidine-2-carboxylate analogs, Route C offers unparalleled speed and atom economy, albeit limited by the volumetric constraints of microwave reactors. Route B serves as a reliable middle-ground when starting from adipate derivatives, 3[3].

References[1] PubChem, "6-Oxopiperidine-2-carboxylate", National Institutes of Health.https://pubchem.ncbi.nlm.nih.gov/compound/22566435[3] Lenda et al., "A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives", IUCr Journals.https://journals.iucr.org/e/issues/2004/06/00/lh1336/lh1336.pdf[2] "Novel Route for Synthesis of (S)-1-Benzyl-6-oxopiperidine-2-carboxylic Acid and its Crystal Structure", ResearchGate.https://www.researchgate.net/publication/262925526_Novel_Route_for_Synthesis_of_S-1-Benzyl-6-oxopiperidine-2-carboxylic_Acid_and_its_Crystal_Structure[4] "Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation", MDPI.https://www.mdpi.com/1420-3049/12/3/431

Sources

Comparative

Comparison of the pharmacological activity of 6-Oxopiperidine-2-carboxylate derivatives with pipecolic acid analogs.

This guide provides an in-depth, objective comparison of the pharmacological activities of two intriguing classes of heterocyclic compounds: 6-oxopiperidine-2-carboxylate derivatives and pipecolic acid analogs. Designed...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the pharmacological activities of two intriguing classes of heterocyclic compounds: 6-oxopiperidine-2-carboxylate derivatives and pipecolic acid analogs. Designed for researchers, scientists, and drug development professionals, this document delves into their chemical nature, explores their diverse biological activities with supporting experimental data, and provides detailed protocols for key assays.

Introduction: Structural Scaffolds with Diverse Biological Potential

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] This guide focuses on two distinct but related classes of piperidine derivatives: 6-oxopiperidine-2-carboxylates and pipecolic acid analogs.

6-Oxopiperidine-2-carboxylate derivatives , also known as 6-oxo-pipecolinic acid derivatives, are cyclic lactams of α-aminoadipic acid.[2] This structural motif is found in nature, for instance, in the fermentation processes of Penicillium chrysogenum where it is associated with penicillin V production.[3] These compounds serve as valuable chiral synthons for more complex molecules, including potential antibiotics and immunosuppressive agents.[3]

Pipecolic acid (piperidine-2-carboxylic acid) and its analogs are non-proteinogenic amino acids derived from the metabolism of L-lysine.[4] They are integral components of a wide range of natural products with significant pharmacological activities, including the immunosuppressant rapamycin and various alkaloids.[5] The conformational rigidity imparted by the piperidine ring makes pipecolic acid and its derivatives attractive scaffolds for designing ligands for various biological targets.

This guide will compare the pharmacological activities of these two classes of compounds across three key therapeutic areas: antibacterial, central nervous system (CNS), and immunosuppressive activities.

Comparative Pharmacological Activities

Antibacterial Activity: Targeting Bacterial Cell Integrity and Survival

Both 6-oxopiperidine-2-carboxylate derivatives and pipecolic acid analogs have shown promise as antibacterial agents, albeit through different mechanisms and with varying degrees of potency.

6-Oxopiperidine-2-carboxylate Derivatives:

The core structure of 6-oxopiperidine-2-carboxylic acid is related to the β-lactam ring found in penicillin and other antibiotics, suggesting its potential as a scaffold for new antibacterial agents.[3][6] Derivatives of the structurally similar 5-membered ring lactam, pyroglutamic acid, have been synthesized and shown to exhibit antibacterial activity, particularly against Gram-negative bacteria like E. coli.[7] For instance, certain acylhydroxypyrrolidinones, which are analogs of the natural product pramanicin, have demonstrated selective Gram-negative antibacterial activity.[7] The proposed mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Pipecolic Acid Analogs:

Pipecolic acid is a component of several natural product antibiotics. For example, its incorporation into actinomycin analogs influences their antibacterial spectrum and potency.[4] Furthermore, synthetic piperidine derivatives have been extensively studied for their antibacterial properties.[1][8][9] Some piperidine derivatives have shown significant activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with Minimum Inhibitory Concentrations (MICs) in the low mg/mL range.[1]

Comparative Analysis:

While direct comparative studies are scarce, the available data suggests that both classes of compounds possess antibacterial potential. 6-Oxopiperidine-2-carboxylate derivatives, due to their structural similarity to β-lactams, may act on similar targets related to cell wall synthesis. Pipecolic acid analogs, being more diverse in their natural and synthetic variations, exhibit a broader range of mechanisms. Quantitative data for a direct comparison is limited, but the following table summarizes representative antibacterial activity.

Compound ClassRepresentative Derivative/AnalogTarget OrganismActivity (MIC)Reference
6-Oxopiperidine-2-carboxylate Analog AcylhydroxypyrrolidinoneE. coliNot specified, but selective activity reported[7]
Pipecolic Acid Analog Novel Piperidine DerivativeB. cereus, E. coli, S. aureus, etc.0.75 - 1.5 mg/mL[6]
Pipecolic Acid Analog Novel Piperidine DerivativeS. aureus, E. coliZone of inhibition reported[9]

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

The following diagram illustrates a typical workflow for determining the MIC of a compound against a bacterial strain.

MIC_Workflow A Prepare serial dilutions of test compound B Inoculate with standardized bacterial suspension A->B C Incubate at 37°C for 16-24 hours B->C D Observe for visible growth C->D E Determine MIC (lowest concentration with no visible growth) D->E

Workflow for MIC determination.

Central Nervous System Activity: Modulation of NMDA Receptors

Both classes of compounds have been investigated for their activity on the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.

6-Oxopiperidine-2-carboxylate Derivatives (as Pyroglutamic Acid Analogs):

L-pyroglutamic acid, the 5-membered ring analog of 6-oxopiperidine-2-carboxylic acid, has demonstrated neuroprotective effects against glutamate-induced excitotoxicity.[10] Studies have shown that its neuroprotective mechanism is not mediated by the NMDA receptor, suggesting it acts on other targets in the excitotoxic cascade.[10] However, the regulation of pyroglutamyl peptidase II, an enzyme that metabolizes thyrotropin-releasing hormone, is influenced by NMDA receptor activity, indicating a complex interplay.[11]

Pipecolic Acid Analogs:

Certain pipecolic acid derivatives have been identified as potent and selective NMDA receptor antagonists.[12] For example, a tetrazole-substituted piperidine-2-carboxylic acid derivative showed an IC50 of 67 nM for the NMDA receptor.[12] This antagonist activity has been linked to anticonvulsant effects in animal models.[12] It is important to note that L-pipecolic acid itself does not appear to exert its hypnotic effects through the activation of NMDA receptors.[3]

Comparative Analysis:

This is an area where the two classes of compounds exhibit distinct pharmacological profiles. While some pipecolic acid analogs act as direct antagonists of the NMDA receptor, pyroglutamic acid (as a proxy for 6-oxopiperidine-2-carboxylate derivatives) appears to have neuroprotective effects through a non-NMDA receptor-mediated pathway. This suggests different therapeutic applications in the CNS, with pipecolic acid analogs being potential candidates for conditions associated with NMDA receptor overactivation, and pyroglutamic acid analogs for broader neuroprotective strategies.

Compound ClassRepresentative Derivative/AnalogTargetActivity (IC50)Reference
6-Oxopiperidine-2-carboxylate Analog L-pyroglutamic acidGlutamate-induced neurotoxicity41 µM (protective effect)[10]
Pipecolic Acid Analog Tetrazole-substituted piperidine-2-carboxylic acidNMDA Receptor67 nM[12]

Experimental Workflow: NMDA Receptor Radioligand Binding Assay

The following diagram outlines the steps involved in a competitive radioligand binding assay to determine the affinity of a compound for the NMDA receptor.

NMDAR_Binding_Assay A Prepare brain membrane homogenate B Incubate membranes with radioligand (e.g., [3H]MK-801) and varying concentrations of test compound A->B C Separate bound and free radioligand by filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Determine IC50 value by plotting bound radioactivity against compound concentration D->E

NMDA receptor binding assay workflow.

Immunosuppressive Activity: Modulating the Immune Response

The potential for immunosuppressive activity is another area of interest for both compound classes, driven by their presence in or similarity to known immunosuppressants.

6-Oxopiperidine-2-carboxylate Derivatives:

Derivatives of 6-oxopiperidine-2-carboxylic acid are being explored as potential inhibitors of FK506-binding proteins (FKBPs), which are key targets for immunosuppressive drugs like tacrolimus.[3] The structural rigidity and chiral nature of the 6-oxopiperidine-2-carboxylate scaffold make it an attractive starting point for designing novel FKBP inhibitors.

Pipecolic Acid Analogs:

Pipecolic acid is a crucial structural component of the potent immunosuppressant rapamycin (sirolimus), which also targets an FKBP (FKBP12).[5] Analogs of cyclic peptides containing proline (a close structural relative of pipecolic acid), such as cyclolinopeptide A, have been shown to possess immunosuppressive properties.[13][14] The mechanism of action can involve the inhibition of T-cell proliferation and cytokine production.[15]

Comparative Analysis:

Both 6-oxopiperidine-2-carboxylate derivatives and pipecolic acid analogs show promise as immunosuppressive agents, primarily through their potential to interact with immunophilins like FKBPs. The established role of pipecolic acid in rapamycin provides a strong rationale for exploring its analogs in this therapeutic area. The investigation into 6-oxopiperidine-2-carboxylate derivatives as FKBP inhibitors is a more recent development but holds significant potential. Direct comparative data on the immunosuppressive potency of these two specific classes is not yet available.

Compound ClassProposed Target/MechanismRepresentative Compound/AnalogActivityReference
6-Oxopiperidine-2-carboxylate Derivative FK506-binding protein (FKBP) inhibitionPro-(S)-C5 branched [4.3.1] aza-amide bicyclesUnder exploration[3]
Pipecolic Acid Analog FKBP12 inhibition (as part of rapamycin)RapamycinPotent immunosuppressant[5]
Pipecolic Acid Analog Inhibition of T- and B-cell proliferationCyclolinopeptide A analogsPotent inhibition of AFC number[15]

Experimental Workflow: In Vitro T-Cell Proliferation Assay

The following diagram illustrates a common method for assessing the immunosuppressive activity of a compound by measuring its effect on T-cell proliferation.

TCell_Proliferation_Assay A Isolate peripheral blood mononuclear cells (PBMCs) B Stimulate T-cell proliferation (e.g., with mitogens) A->B C Treat cells with varying concentrations of test compound B->C D Incubate for 3-5 days C->D E Measure proliferation (e.g., using CFSE dye dilution or [3H]-thymidine incorporation) D->E F Determine IC50 value for inhibition of proliferation E->F

T-cell proliferation assay workflow.

Conclusion and Future Directions

This guide has provided a comparative overview of the pharmacological activities of 6-oxopiperidine-2-carboxylate derivatives and pipecolic acid analogs. While direct comparative studies are limited, the available evidence highlights their potential in several therapeutic areas.

  • Antibacterial Activity: Both classes show promise, but more extensive structure-activity relationship (SAR) studies and testing against a broader range of pathogens are needed to identify lead compounds.

  • CNS Activity: The distinct mechanisms of action on the NMDA receptor pathway suggest different therapeutic avenues. Further investigation into the non-NMDA mediated neuroprotection of pyroglutamic acid analogs is warranted.

  • Immunosuppressive Activity: The structural relationship to known immunosuppressants makes both classes attractive for the development of novel immunomodulatory agents. Synthesis and screening of focused libraries targeting immunophilins could yield potent new compounds.

Future research should focus on synthesizing and screening libraries of both 6-oxopiperidine-2-carboxylate derivatives and pipecolic acid analogs against a panel of common biological targets to enable more direct and quantitative comparisons. Such studies will be crucial for unlocking the full therapeutic potential of these versatile heterocyclic scaffolds.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

1. Preparation of Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO).
  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).
  • Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Sterile 96-well microtiter plates.
  • Spectrophotometer.

2. Procedure:

  • Prepare a stock solution of the test compound.
  • Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.
  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).
  • Incubate the plates at 37°C for 16-20 hours.
  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[8][16]
Protocol 2: NMDA Receptor Binding Assay (Competitive Radioligand Binding)

1. Preparation of Materials:

  • Rat brain cortical membranes.
  • Radioligand (e.g., MK-801).[17][18]
  • Test compounds.
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Glass fiber filters.
  • Scintillation fluid and counter.

2. Procedure:

  • Incubate the brain membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
  • To determine non-specific binding, include a set of tubes with a high concentration of a known NMDA receptor ligand (e.g., unlabeled MK-801).
  • After incubation (e.g., 60 minutes at room temperature), rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
  • Wash the filters with ice-cold buffer.
  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
  • Calculate the specific binding by subtracting non-specific binding from total binding.
  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve.[13][17]
Protocol 3: In Vitro Immunosuppression Assay (Mixed Lymphocyte Reaction - MLR)

1. Preparation of Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two different healthy donors.
  • RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
  • Test compounds.
  • [³H]-thymidine.
  • Cell harvester and scintillation counter.

2. Procedure:

  • Isolate PBMCs from both donors. Treat the "stimulator" cells from one donor with mitomycin C to prevent their proliferation.
  • Co-culture the "responder" PBMCs from the second donor with the mitomycin C-treated "stimulator" cells in a 96-well plate.
  • Add varying concentrations of the test compound to the co-cultures. Include a positive control (no compound) and a negative control (responder cells alone).
  • Incubate the plates for 5 days at 37°C in a humidified CO2 incubator.
  • Pulse the cells with [³H]-thymidine for the final 18 hours of incubation.
  • Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
  • The percentage of inhibition of proliferation is calculated relative to the positive control. The IC50 value is determined from the dose-response curve.[19][20]

References

  • [Reynolds, I. J. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Neuroscience, Chapter 6, Unit 6.13.]([Link]18]

  • [17]

  • [2]

  • [19]

  • [7]

  • [11]

  • [15]

  • [20]

  • [10]

  • [14]

  • [12]

  • [8]

  • [1]

  • [6]

  • [3]

  • [9]

  • [15]

  • [16]

  • [4]

  • [5]

Sources

Validation

Validation of 6-Oxopiperidine-2-carboxylate (6-oxo-PIP) as a Diagnostic Marker Against Genetic Testing for ALDH7A1 Deficiency

As the landscape of neurometabolic diagnostics evolves, the critical window for intervention in neonatal epileptic encephalopathies demands both speed and molecular precision. Pyridoxine-dependent epilepsy (PDE), primari...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of neurometabolic diagnostics evolves, the critical window for intervention in neonatal epileptic encephalopathies demands both speed and molecular precision. Pyridoxine-dependent epilepsy (PDE), primarily driven by mutations in the ALDH7A1 gene, presents a unique diagnostic challenge: delayed treatment results in irreversible neurodevelopmental damage, yet traditional biochemical markers lack the stability required for robust newborn screening (NBS).

This guide provides an objective, data-driven comparison of 6-oxopiperidine-2-carboxylate (6-oxo-PIP) quantification via LC-MS/MS against standard ALDH7A1 genetic sequencing . By dissecting the causality behind biomarker accumulation, analytical interferences, and clinical workflows, this document serves as a definitive resource for assay developers, clinical geneticists, and translational researchers.

Mechanistic Rationale: The Emergence of 6-oxo-PIP

ALDH7A1 encodes antiquitin (ATQ), an essential enzyme in the cerebral lysine degradation pathway. A deficiency in ATQ blocks the conversion of α-aminoadipic semialdehyde (α-AASA) to α-aminoadipic acid. Consequently, α-AASA and its cyclic equilibrium partner, Δ1-piperideine-6-carboxylate (P6C), accumulate.

Historically, α-AASA and P6C were the primary diagnostic biomarkers. However, their clinical utility is severely compromised by their thermolability; they degrade rapidly at room temperature, rendering retrospective analysis of dried blood spots (DBS) highly unreliable. 6-oxo-PIP, a downstream oxidation product of P6C, has emerged as a superior alternative due to its exceptional structural stability[1][2].

Pathway Lysine L-Lysine AASA α-Aminoadipic Semialdehyde (α-AASA) Lysine->AASA Lysine Degradation P6C Δ1-Piperideine- 6-Carboxylate (P6C) AASA->P6C Spontaneous Equilibrium AAA α-Aminoadipic Acid (Normal Pathway) AASA->AAA Blocked OxoPIP 6-Oxopiperidine- 2-Carboxylate (6-oxo-PIP) (Stable Biomarker) P6C->OxoPIP Oxidation/Cyclization ALDH7A1 ALDH7A1 Enzyme (Deficient in PDE) ALDH7A1->AASA

Lysine degradation pathway illustrating the accumulation of 6-oxo-PIP due to ALDH7A1 deficiency.

Comparative Analysis: 6-oxo-PIP Biochemical Assay vs. Genetic Testing

While genetic testing provides the ultimate molecular etiology, it is frequently hindered by prolonged turnaround times and the discovery of Variants of Uncertain Significance (VUS). Conversely, 6-oxo-PIP offers rapid, functional evidence of enzyme deficiency, though it requires careful age-dependent interpretation.

Performance and Utility Comparison

The following table synthesizes the operational and clinical metrics of both diagnostic modalities based on recent clinical validation cohorts[2][3].

Diagnostic Metric6-oxo-PIP LC-MS/MS AssayALDH7A1 Genetic Testing (NGS/WES)
Turnaround Time (TAT) 24 – 48 hours (Critical for acute neonatal management)2 – 6 weeks (Standard clinical exome/panel)
Sample Matrix Plasma, CSF, Urine, Dried Blood/Urine Spots (DBS/DUS)Whole Blood, Saliva, Buccal Swab
Analyte Stability High (>95% recovery after 28 days at Room Temp)[2]Indefinite (DNA is highly stable)
VUS Resolution High: Provides functional proof of pathogenicityLow: Cannot independently resolve novel missense variants
Diagnostic Sensitivity ~100% in patients >6 months; ~67% in neonates <6 months ~95% (May miss deep intronic or complex structural variants)
Analytical Interferences Minimal in LC-MS/MS (GC-MS is masked by Levetiracetam)[1]Pseudogenes or GC-rich regions may reduce read depth
The Causality of Diagnostic Limitations

The Neonatal Blind Spot: Recent longitudinal analyses indicate that urinary 6-oxo-PIP levels can remain within the normal range in up to 33% of PDE patients under 6 months of age, likely due to immature oxidation pathways or alternative clearance mechanisms. Therefore, a normal 6-oxo-PIP result in a neonate does not definitively rule out ALDH7A1 deficiency.

The Levetiracetam Interference: In clinical settings, seizing neonates are frequently administered levetiracetam. When utilizing older GC-MS organic acid profiling, the exogenous peak of levetiracetam co-elutes with and completely masks 6-oxo-PIP[1]. This necessitates the use of targeted LC-MS/MS, which separates these compounds based on distinct mass-to-charge (m/z) transitions rather than retention time alone.

Experimental Methodology: Self-Validating LC-MS/MS Protocol for 6-oxo-PIP

To ensure trustworthiness and reproducibility, the following protocol outlines a validated stable-isotope dilution LC-MS/MS workflow for quantifying 6-oxo-PIP in plasma and DBS[3]. The inclusion of a stable isotope internal standard (IS) creates a self-validating system that corrects for matrix effects and ion suppression.

Step-by-Step Workflow
  • Sample Preparation & Spiking:

    • Punch a 3.2 mm disc from a DBS card (approx. 3.2 µL whole blood equivalent) or aliquot 10 µL of plasma into a microcentrifuge tube.

    • Add 10 µL of working Internal Standard solution (e.g., 5 µM of 13C2​ -labeled 6-oxo-PIP). Causality: The isotopic label ensures the IS co-elutes exactly with the endogenous analyte, perfectly mirroring any signal quenching in the MS source.

  • Protein Precipitation & Extraction:

    • Add 100 µL of ice-cold Methanol:Acetonitrile (1:1, v/v) to the sample.

    • Vortex vigorously for 5 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation (HILIC):

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Acquity BEH Amide). Causality: 6-oxo-PIP is highly polar; standard C18 reverse-phase columns result in poor retention and peak shape.

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 90% B, ramp to 50% B over 4 minutes to elute polar metabolites, re-equilibrate for 2 minutes.

  • Mass Spectrometry (ESI-MS/MS):

    • Ionization: Electrospray Ionization (ESI) in Positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for 6-oxo-PIP (e.g., m/z 144.1 m/z 98.0) and the corresponding transitions for the 13C2​ -IS.

  • Data Analysis & Validation:

    • Calculate the area ratio of the endogenous peak to the IS peak. Quantify against a 6-point calibration curve (0.5 µM to 50 µM). Acceptable precision (CV) must be <15% per ISO:15189 criteria[3].

Protocol Sample 1. Sample Collection (Plasma / DBS) Spike 2. Add 13C-Isotope Internal Standard Sample->Spike Extract 3. Protein Precipitation (MeOH:ACN) Spike->Extract Controls Matrix Effects LC 4. HILIC Chromatography (Retains Polar Analytes) Extract->LC MS 5. ESI-MS/MS (MRM) Targeted Detection LC->MS Evades Levetiracetam Interference Valid 6. ISO:15189 Validated Quantification MS->Valid

Self-validating LC-MS/MS analytical workflow for the accurate quantification of 6-oxo-PIP.

Integrated Diagnostic Logic: A Synergistic Approach

Neither 6-oxo-PIP quantification nor genetic testing should exist in a vacuum. The optimal diagnostic framework utilizes them synergistically.

Because genetic testing takes weeks, a neonate presenting with intractable seizures must be empirically treated with pyridoxine. Simultaneously, blood and urine should be drawn for 6-oxo-PIP LC-MS/MS analysis.

  • If 6-oxo-PIP is significantly elevated, the diagnosis of PDE is functionally confirmed, justifying lifelong pyridoxine therapy while awaiting genetic confirmation.

  • If genetic testing returns a Variant of Uncertain Significance (VUS) in the ALDH7A1 gene, an elevated 6-oxo-PIP level provides the definitive phenotypic evidence required to reclassify the VUS as Pathogenic, directly altering patient management[2][3].

  • If a neonate (<6 months) has normal 6-oxo-PIP but high clinical suspicion, genetic testing acts as the ultimate safety net against early-life false negatives.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Guide for 6-Oxopiperidine-2-Carboxylate

Introduction & Scientific Context 6-Oxopiperidine-2-carboxylate (CAS: 34622-39-4), frequently referred to as (S)-6-oxo-2-piperidinecarboxylic acid, 6-oxopipecolic acid, or L-pyrohomoglutamic acid, is a delta-lactam and m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

6-Oxopiperidine-2-carboxylate (CAS: 34622-39-4), frequently referred to as (S)-6-oxo-2-piperidinecarboxylic acid, 6-oxopipecolic acid, or L-pyrohomoglutamic acid, is a delta-lactam and monocarboxylic acid widely utilized in drug development and clinical diagnostics ()[1],[2]. In synthetic chemistry, it serves as a critical precursor for the synthesis of functionalized β-lactam N-heterocycles and optically pure hydroxymethyl lactams ()[3].

Beyond its role as a reagent, it has emerged as a highly stable and critical clinical biomarker for ALDH7A1 (antiquitin) deficiency, outperforming traditional markers in diagnostic reliability for metabolic disorders ()[4],[5]. This guide provides drug development professionals and laboratory scientists with self-validating, step-by-step protocols for the safe handling, experimental use, and RCRA-compliant disposal of this compound.

Physicochemical Profile & Hazard Identification

Understanding the baseline physical properties of 6-oxopiperidine-2-carboxylate is the first step in mitigating operational risks. The table below summarizes its core quantitative data and safety classifications.

Property / HazardSpecification
Chemical Formula C6H9NO3[3],[2]
Molecular Weight 143.14 g/mol [3],[2]
pKa (Predicted) ~3.59[6]
GHS Hazard Codes H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3)[3],[2]
Storage Class Class 11 (Combustible Solids)[3]
Required PPE N95 Dust Mask, Nitrile Gloves, Safety Goggles[3]

Metabolic Pathway & Diagnostic Relevance

Understanding the biological origin of 6-oxopipecolic acid is essential for researchers utilizing it as a reference standard in metabolomics. It is naturally produced during lysine catabolism. When the primary saccharopine pathway is disrupted due to an ALDH7A1 enzyme deficiency, alpha-aminoadipic semialdehyde accumulates and is shunted toward the formation of 6-oxopipecolic acid ()[4].

MetabolicPathway Lysine L-Lysine Pipecolic L-Pipecolic Acid Lysine->Pipecolic Minor Catabolism AAS Alpha-Aminoadipic Semialdehyde Lysine->AAS Major Saccharopine Pathway Oxopipecolic 6-Oxopipecolic Acid (Biomarker) Pipecolic->Oxopipecolic Oxidation AAS->Oxopipecolic ALDH7A1 Deficiency (Metabolite Accumulation) AAA Alpha-Aminoadipic Acid AAS->AAA ALDH7A1 Enzyme

Figure 1: Lysine catabolism pathway illustrating the accumulation of 6-oxopipecolic acid.

Standard Operating Procedure (SOP): Safe Handling & Experimental Use

To ensure both personnel safety and reagent integrity, handling procedures must account for the compound's nature as a fine, combustible dust that acts as a direct respiratory irritant[3],[7].

Phase 1: Pre-Operational Setup

  • PPE Verification: Don an N95 respirator (or equivalent), nitrile gloves, and chemical splash goggles[3].

    • Causality: The compound easily aerosolizes. Inhalation directly triggers the H335 respiratory tract irritation hazard, necessitating particulate filtration[3],[2].

  • Environmental Control: Conduct all powder transfers within a certified Class II Type A2 biological safety cabinet or a chemical fume hood to maintain negative pressure[6].

Phase 2: Reagent Preparation & Weighing

  • Weighing: Weigh the desired mass using an anti-static weighing boat.

    • Causality: Because this chemical is classified as a Storage Class 11 combustible solid[3], minimizing static discharge during powder transfer prevents localized ignition risks.

  • Dissolution: Dissolve the powder in a compatible solvent (e.g., HPLC-grade water or ethanol).

    • Self-Validation Step: Perform a visual inspection against a light background. The solution must be 100% clear. Any turbidity indicates incomplete dissolution, which can clog HPLC columns or skew downstream assay yields.

Step-by-Step Waste Disposal & Spill Response Plan

Because 6-oxopiperidine-2-carboxylate contains a carboxylic acid moiety (pKa ~3.59)[6], its aqueous solutions are mildly acidic. Improper mixing with incompatible waste streams can lead to hazardous reactions.

DisposalWorkflow Start 6-Oxopiperidine-2-carboxylate Waste Generated Assess Assess Waste State (Solid vs. Aqueous) Start->Assess Solid Solid Waste (Contaminated PPE/Powder) Assess->Solid Aqueous Aqueous Waste (HPLC/Reaction Solvents) Assess->Aqueous SolidContainer Seal in Double-Lined Chemical Bag Solid->SolidContainer AqueousContainer Transfer to Compatible HDPE Liquid Carboy Aqueous->AqueousContainer Label Label as 'Hazardous Waste: Irritant (H315, H319)' SolidContainer->Label AqueousContainer->Label Dispose Final RCRA-Compliant Incineration/Disposal Label->Dispose

Figure 2: Step-by-step logical workflow for the segregation and disposal of chemical waste.

Protocol A: Routine Waste Segregation

  • Solid Waste: Collect all contaminated PPE, empty vials, and weighing boats in a double-lined chemical waste bag[7].

  • Aqueous Waste Transfer: Transfer liquid waste to a High-Density Polyethylene (HDPE) carboy.

    • Causality: HDPE maintains structural integrity against the mildly acidic pH fluctuations caused by the carboxylic acid functional group, whereas certain lower-grade plastics or metals may degrade over time[6].

  • Self-Validation Step (pH Check): Before sealing the carboy, test the aqueous waste using pH indicator strips. If the pH is below 6.0, neutralize dropwise with a mild base (e.g., 1M NaOH) until a pH of 6.0–8.0 is achieved. This prevents dangerous pressure build-up when the waste is eventually combined with general organic streams by environmental health and safety (EHS) teams.

  • Labeling: Affix a hazardous waste label explicitly stating "Irritant (H315, H319, H335)" to ensure downstream handlers wear appropriate PPE[3],[2].

Protocol B: Dry Powder Spill Response

  • Containment: Do NOT dry sweep the powder.

    • Causality: Dry sweeping vigorously aerosolizes the compound, maximizing the risk of inhalation and widespread surface contamination[7].

  • Suppression & Cleanup: Lightly mist the spill area with water to suppress dust formation. Wipe up the moistened material using absorbent laboratory pads[7].

  • Sanitization: Wash the affected surface with soap and plenty of water to hydrolyze and remove any residual lactam traces[8].

  • Disposal: Place all absorbent pads into the solid hazardous waste stream as outlined in Protocol A.

References

  • National Center for Biotechnology Information. "6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 3014237." PubChem.[Link]

  • The Medical Biochemistry Page. "Amino Acid Catabolism and Its Role in Metabolism." The Medical Biochemistry Page.[Link]

  • Zurich University of Applied Sciences (ZHAW). "Bachelorarbeiten Biomedizinische Labordiagnostik 2025." ZHAW.[Link]

Sources

Handling

Personal protective equipment for handling 6-Oxopiperidine-2-carboxylate

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a compliance checklist, but as a mechanistic interaction between a compound’s physicochemical properties and the laborat...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a compliance checklist, but as a mechanistic interaction between a compound’s physicochemical properties and the laboratory environment.

6-Oxopiperidine-2-carboxylate (commonly referred to as 6-oxopipecolic acid or pyrohomoglutamic acid) is a delta-lactam and a minor intermediate in lysine catabolism[1]. In clinical and biochemical research, it is highly valued as a stable biomarker for ALDH7A1 deficiency[2]. However, its structure—featuring both a lactam ring and a carboxylic acid moiety—presents specific mucosal and respiratory hazards that require precise operational controls[1].

This guide provides a comprehensive, self-validating operational plan to ensure absolute safety and integrity when handling this compound.

Hazard Characterization & Mechanistic Causality

To design an effective safety protocol, we must first understand why a chemical is hazardous. 6-Oxopiperidine-2-carboxylate is a hydrophilic, lightweight powder. Its low partition coefficient means it dissolves rapidly in aqueous environments, such as the tear film of the eye or the mucosal lining of the respiratory tract[1]. Upon dissolution, the carboxylic acid acts as a proton donor, causing an immediate, localized drop in pH that triggers cellular irritation and inflammation.

Table 1: Quantitative Hazard Data & Mechanistic Implications

Property / GHS HazardQuantitative Value / CodeMechanistic Causality
Molecular Weight 143.14 g/mol [1]Lightweight crystalline powder; high risk of aerosolization and dust formation during transfer.
Lipophilicity (LogP) -0.4[1]Highly hydrophilic; dissolves instantaneously in sweat, tears, and respiratory mucosa.
Acute Toxicity (Oral) Category 4 (H302)[3]Harmful if ingested; acute bolus doses disrupt local gastrointestinal pH and cellular homeostasis.
Skin/Eye Irritation Category 2 / 2A (H315 / H319)[3]Acidic moiety lowers local pH upon contact with bodily moisture, causing rapid tissue irritation.
Respiratory Irritation Category 3 (H335)[3]Inhalation of airborne dust causes immediate protonation and irritation of the respiratory tract.

Mandatory Personal Protective Equipment (PPE)

Generic lab safety protocols often fail because they do not account for the specific state of the chemical. Because 6-Oxopiperidine-2-carboxylate is a reactive dust, our PPE strategy focuses heavily on barrier protection against particulates and acidic dissolution.

Table 2: PPE Specifications & Justifications

Equipment TypeSpecificationCausality / Rationale
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Nitrile provides a robust, impermeable barrier against hydrophilic organic acids[3].
Eye Protection Snug-fitting Safety GogglesStandard safety glasses leave gaps; goggles prevent airborne dust from reaching the aqueous tear film[3].
Body Protection Flame-retardant Lab CoatProtects underlying clothing from microscopic particulate accumulation.
Respiratory / Engineering Fume Hood (Face velocity >100 fpm)The primary engineering control to capture and exhaust aerosolized particulates before they reach the breathing zone[3].

Self-Validating Standard Operating Procedure (SOP): Weighing & Transfer

Every operational protocol must be a self-validating system. You should never assume an engineering control is working or a surface is clean without empirical proof.

Step 1: Environmental Verification Before opening the reagent bottle, verify that the chemical fume hood is actively pulling air.

  • Self-Validation: Tape a 2-inch strip of tissue paper to the bottom of the fume hood sash. If the tissue pulls steadily inward, the face velocity is sufficient to capture 6-oxopipecolic acid dust.

Step 2: Static Elimination Lightweight powders (143.14 g/mol ) hold static charges that cause them to repel off spatulas and scatter across the balance[1].

  • Action: Wipe the exterior of your micro-spatula and the balance draft shield with an anti-static zero-charge wipe.

Step 3: Weighing and Transfer Slowly transfer the solid into a pre-tared, anti-static weigh boat. Keep the source bottle deep inside the hood to utilize maximum draft. Cap the source bottle immediately after the required mass is obtained.

Step 4: Decontamination & pH Validation Once the transfer is complete, wipe down the balance and surrounding hood area with a paper towel dampened with deionized water.

  • Self-Validation: Press a universal pH indicator strip against the freshly wiped surface. If the pH reads <6.0, residual acid remains. Re-wipe the area with a dilute sodium bicarbonate solution until a neutral pH (7.0) is achieved.

Spill Response and Disposal Plan

Improper disposal of organic acids can lead to dangerous cross-reactions in bulk waste carboys. Follow these exact steps for spills and disposal.

Solid Spill Response: Do not sweep dry powder, as the mechanical action will aerosolize the compound and trigger respiratory irritation (H335)[3]. Instead, place a damp absorbent pad directly over the spill. The moisture will dissolve and trap the hydrophilic powder. Place the used pad into a sealable, rigid high-density polyethylene (HDPE) container labeled "Hazardous Solid Waste - Organic Acid"[3].

Aqueous Waste Disposal: If you have prepared an aqueous solution of 6-Oxopiperidine-2-carboxylate (e.g., as a biomarker standard for ALDH7A1 assays[2]), the solution will be acidic.

  • Gradually add 1M NaOH dropwise while stirring.

  • Monitor with a pH meter until the solution reaches pH 6.0–8.0.

  • Only after neutralization should the liquid be transferred to the general aqueous organic waste stream. This prevents unexpected exothermic acid-base reactions with unknown laboratory waste.

Operational Workflow Visualization

The following logical workflow maps the critical path for safe handling and spill response.

Workflow N1 1. Preparation & Engineering Verify Fume Hood Face Velocity N2 2. PPE Donning Nitrile Gloves, Goggles, Coat N1->N2 N3 3. Chemical Handling Weighing 6-Oxopiperidine-2-carboxylate N2->N3 N4 4. Spill Assessment Did dust or powder escape? N3->N4 N5 5a. Spill Response Wet-wipe with damp absorbent N4->N5 Yes N6 5b. Normal Decontamination Clean balance & hood surfaces N4->N6 No N7 6. Waste Disposal Seal in solid hazardous waste N5->N7 N6->N7

Figure 1: Standard operational workflow and logical spill-response pathway for chemical handling.

References

  • National Center for Biotechnology Information. "6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 3014237" PubChem.[Link]

  • The Medical Biochemistry Page. "Amino Acid Catabolism and Its Role in Metabolism." MedicalBiochemistryPage.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxopiperidine-2-carboxylate
Reactant of Route 2
6-Oxopiperidine-2-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.